Cdk8-IN-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCKMKPKIUZOF-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cdk8-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, playing a pivotal role in various signaling pathways implicated in cancer and other diseases. Its position as a transcriptional co-regulator, often within the multi-subunit Mediator complex, makes it a compelling target for therapeutic intervention. Cdk8-IN-4 is a potent and highly selective inhibitor of CDK8. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to CDK8
CDK8, along with its close paralog CDK19, functions as a catalytic subunit of the CDK module of the Mediator complex.[1][2] This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby regulating gene expression.[3] CDK8 can influence transcription both positively and negatively, depending on the cellular context and the specific gene targets.[4] Its activity has been linked to several key oncogenic pathways, including the Wnt/β-catenin, STAT, and NFκB signaling cascades, making it a significant target in oncology drug discovery.[5][6][7]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of CDK8. Its high potency is demonstrated by its low nanomolar inhibitory concentration.
Biochemical Potency
The inhibitory activity of this compound against its primary target, CDK8, has been quantified through biochemical assays.
| Compound | Target | IC50 (nM) | Source |
| This compound | CDK8 | 0.2 | [8] |
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK8. This inhibition leads to downstream consequences on multiple signaling pathways that are dependent on CDK8-mediated phosphorylation.
Inhibition of Transcriptional Regulation
As a core component of the Mediator complex, CDK8 phosphorylates various substrates, including transcription factors and RNA Polymerase II, to regulate gene expression.[3] By blocking the catalytic activity of CDK8, this compound prevents these phosphorylation events, thereby modulating the transcriptional landscape of the cell.
Modulation of Key Signaling Pathways
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[5][9] CDK8 has been identified as a positive regulator of this pathway.[7] Inhibition of CDK8 by compounds like this compound can attenuate β-catenin-driven transcription, leading to reduced expression of Wnt target genes.[9]
Signal Transducers and Activators of Transcription (STATs) are a family of transcription factors that mediate cellular responses to cytokines and growth factors. CDK8 has been shown to phosphorylate STAT1 on serine 727 (S727), a post-translational modification that is critical for its full transcriptional activity.[4][10][11] this compound, by inhibiting CDK8, can prevent this phosphorylation event, thereby modulating the expression of STAT1-target genes involved in inflammatory and immune responses.[4][12]
Signaling Pathway: CDK8 in Wnt and STAT Signaling
Caption: this compound inhibits CDK8, blocking downstream signaling in Wnt and STAT pathways.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of CDK8 by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme complex
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Protocol:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., kinase assay buffer with DMSO).
-
In a 96-well plate, add the kinase assay buffer, the CDK8/Cyclin C enzyme, and the kinase substrate.
-
Add the serially diluted this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Reporter Assay (Wnt Signaling)
This assay is used to assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
A human cell line with an active Wnt pathway (e.g., HCT116, SW480)
-
A reporter plasmid containing a TCF/LEF-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent.
Protocol:
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the effect of this compound on Wnt signaling by comparing the reporter activity in treated versus untreated cells.
Western Blotting for Phospho-STAT1
This method is used to directly measure the effect of this compound on the phosphorylation of STAT1 at Ser727.
Materials:
-
A cell line that responds to interferon-gamma (IFNγ) (e.g., HeLa, A549).
-
This compound.
-
Recombinant human IFNγ.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Culture the cells and treat them with different concentrations of this compound for a defined period.
-
Stimulate the cells with IFNγ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against phospho-STAT1 (Ser727).
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT1 for loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT1.
Experimental Workflow: Characterization of this compound
References
- 1. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay [mdpi.com]
- 7. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cdk8-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology and other therapeutic areas due to its role as a transcriptional regulator. Cdk8-IN-4 is a potent and selective inhibitor of CDK8. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative data for CDK8 inhibitors, and visualizations of relevant biological pathways and experimental workflows.
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, is a component of the Mediator complex, a key regulator of transcription by RNA polymerase II.[1][2] Unlike other CDKs that are primarily involved in cell cycle progression, CDK8 acts as a molecular switch, modulating gene expression in response to various signaling pathways.[2] Dysregulation of CDK8 activity has been implicated in numerous cancers, including colorectal cancer, where it can act as an oncogene by amplifying Wnt/β-catenin signaling.[3] Furthermore, CDK8 is involved in the regulation of pathways crucial for tumor progression and immune response, such as the STAT, p53, and TGF-β signaling pathways.[3][4] The development of selective CDK8 inhibitors like this compound, therefore, represents a promising therapeutic strategy.
Discovery of this compound
This compound was identified as a potent inhibitor of CDK8, with a reported IC50 of 0.2 nM. This compound was first disclosed in the patent WO2014090692A1 as compound example 16. The discovery of this compound and similar compounds has been pivotal in the exploration of the therapeutic potential of CDK8 inhibition.
Quantitative Biological Data
The following tables summarize key quantitative data for representative potent and selective CDK8 inhibitors. While extensive data for this compound is not publicly available, the provided data for other well-characterized CDK8 inhibitors offer a valuable reference for its expected biological profile.
Table 1: In Vitro Potency of Representative CDK8 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK8 | 0.2 | Biochemical | Patent WO2014090692A1 |
| Cortistatin A | CDK8 | 12 | Kinase Assay | [5] |
| Compound 13 | CDK8 | 2.2 | TR-FRET | [3] |
| Compound 32 | CDK8 | 1.1 | TR-FRET | [3] |
| Senexin B | CDK8/19 | ~100 | Cell-based | [2] |
Table 2: Kinase Selectivity Profile of a Representative CDK8 Inhibitor (Compound 2)
| Kinase | % Inhibition @ 0.1 µM |
| CDK8 | >50% |
| Kinase A | <10% |
| Kinase B | <5% |
| Kinase C | <5% |
| (Data is illustrative based on typical selectivity profiles of potent CDK8 inhibitors) |
Table 3: Cellular Activity of Representative CDK8 Inhibitors
| Compound | Cell Line | EC50 / IC50 (µM) | Assay Type | Reference |
| Compound 9 | HCT-116 | >10 | Proliferation | [3] |
| Compound 12 | HCT-116 | >10 | Proliferation | [3] |
| Compound 19 | HCT-116 | >10 | pSTAT1 S727 | [3] |
| Compound 20 | HCT-116 | >10 | pSTAT1 S727 | [3] |
| Compound 21 | HCT-116 | 0.05 | pSTAT1 S727 | [3] |
Chemical Synthesis of this compound
The chemical synthesis of this compound is detailed in patent WO2014090692A1. Below is a representative synthetic scheme based on publicly available information for similar chemical scaffolds.
Synthesis of 2-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide (this compound)
A detailed, step-by-step protocol for the synthesis of this compound is outlined in the patent literature. The general approach involves the sequential construction of the substituted pyrimidine core, followed by amide bond formation. A plausible synthetic route would involve the reaction of a dichloropyrimidine with the appropriate aniline and aminobenzamide fragments.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for CDK8
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to CDK8.
Materials:
-
CDK8/cyclin C enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Prepare a 2X solution of CDK8/cyclin C and Eu-anti-Tag Antibody in assay buffer.
-
Prepare a 2X solution of the Kinase Tracer in assay buffer.
-
Add 5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X CDK8/cyclin C and antibody solution to each well.
-
Add 10 µL of the 2X Kinase Tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.[6][7][8][9][10]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify the engagement of a compound with its target protein in a cellular environment.[11][12][13][14]
Materials:
-
Cultured cells (e.g., HCT-116)
-
Test compound (e.g., this compound)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or DMSO for a specified period (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step to 25°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Transfer the supernatant to a new tube or plate.
-
Denature the protein samples and analyze the amount of soluble CDK8 by Western blot using a specific anti-CDK8 antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[12][13][14][15]
Signaling Pathways and Experimental Workflows
CDK8 in STAT Signaling Pathway
CDK8 plays a crucial role in the phosphorylation of STAT1 at serine 727 (S727), which modulates its transcriptional activity in response to interferon signaling.[4][16][17][18] Inhibition of CDK8 can, therefore, impact the expression of interferon-stimulated genes.
Experimental Workflow for CDK8 Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a CDK8 inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of CDK8, a kinase with significant implications in cancer and other diseases. This guide has provided a detailed overview of its discovery, synthesis, and biological evaluation, including protocols for key assays and visualizations of its mechanism of action. The continued development and study of this compound and similar molecules will be instrumental in further elucidating the therapeutic potential of targeting CDK8.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CETSA [cetsa.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. m.youtube.com [m.youtube.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Inhibitors with Cyclin-Dependent Kinase 8 (CDK8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of inhibitors to Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator and a promising target in oncology. This document details the binding affinity and kinetics of representative CDK8 inhibitors, outlines the experimental protocols for their determination, and visualizes the core signaling pathways involving CDK8.
Quantitative Binding Data for CDK8 Inhibitors
Table 1: Binding Affinity and Kinetic Parameters for Cortistatin A with CDK8/CycC Complex
| Parameter | Value | Unit | Description |
| Kd | 195 ± 15.8 | pM | Dissociation constant, a measure of binding affinity. |
| kon | 3.26 x 105 ± 1.54 x 104 | M-1s-1 | Association rate constant, the rate at which the inhibitor binds to the kinase. |
| koff | 6.35 x 10-5 ± 8.15 x 10-6 | s-1 | Dissociation rate constant, the rate at which the inhibitor dissociates from the kinase. |
| Residence Time (1/koff) | 262 ± 34 | min | The average duration for which an inhibitor remains bound to its target. |
Table 2: Inhibitory Potency of P162-0948 against CDK8
| Parameter | Value | Unit | Description |
| IC50 | 50.4 | nM | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce CDK8 activity by 50%.[1][2] |
Experimental Protocols
The determination of inhibitor binding affinity and kinetics is crucial for drug development. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are two powerful techniques widely used for this purpose.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Binding Assay
This protocol outlines a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay, to measure the affinity of a test compound for CDK8.
Principle: The assay is based on the competition between a fluorescently labeled tracer, which has a known affinity for the kinase, and the unlabeled test inhibitor. A europium-labeled anti-tag antibody binds to the CDK8 protein. When the fluorescent tracer binds to CDK8, it is brought into proximity with the europium-labeled antibody, resulting in a high FRET signal. An inhibitor that binds to the ATP pocket of CDK8 will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant CDK8/CycC complex (with an epitope tag, e.g., GST or His)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Fluorescently labeled Kinase Tracer
-
Test Inhibitor (e.g., Cdk8-IN-4)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, black or white)
-
Plate reader capable of TR-FRET measurements (e.g., with 340 nm excitation and dual emission at 615 nm and 665 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of CDK8/CycC complex in assay buffer.
-
Prepare a 2X solution of the Eu-anti-Tag Antibody and the Kinase Tracer in assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer to create 4X final concentrations.
-
-
Assay Assembly:
-
Add 5 µL of the 4X test inhibitor dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (maximum FRET) and wells with a known potent, non-fluorescent CDK8 inhibitor as a positive control (minimum FRET).
-
Add 5 µL of the 2X CDK8/CycC solution to all wells.
-
Add 10 µL of the 2X Eu-anti-Tag Antibody/Kinase Tracer solution to all wells to initiate the binding reaction. The final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure the emission at 615 nm (europium donor) and 665 nm (tracer acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test inhibitor.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes a typical workflow for determining the association (kₐ) and dissociation (kₑ) rates, and the dissociation constant (Kᴅ) of an inhibitor for CDK8.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, in this case, CDK8) is immobilized on the sensor surface, and the other (the analyte, the inhibitor) is flowed over the surface. The binding and dissociation of the analyte cause changes in the refractive index, which are recorded in real-time as a sensorgram.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Recombinant CDK8/CycC complex
-
Test Inhibitor (e.g., this compound)
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)
-
Amine coupling reagents (EDC, NHS) and blocking solution (ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine or high salt solution)
Procedure:
-
Immobilization of CDK8:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CDK8/CycC solution over the activated surface to allow for covalent coupling. The optimal protein concentration and pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the test inhibitor in running buffer. A concentration range spanning at least 10-fold below and above the expected Kᴅ is recommended. Also, include a buffer-only (zero concentration) injection.
-
Inject the inhibitor solutions over the CDK8-immobilized and reference surfaces at a constant flow rate for a defined period (association phase).
-
Switch back to flowing only running buffer over the surfaces and monitor the dissociation of the inhibitor (dissociation phase).
-
Between different inhibitor concentrations, if necessary, inject a regeneration solution to remove any remaining bound inhibitor and restore the baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each inhibitor concentration to obtain corrected sensorgrams.
-
Globally fit the corrected sensorgrams for all inhibitor concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).
-
Signaling Pathways and Experimental Workflows
CDK8 is a key regulator of transcription and is implicated in several signaling pathways critical for cell proliferation and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of CDK8 inhibitors.
CDK8 in Key Signaling Pathways
CDK8, as part of the Mediator complex, can either activate or repress transcription. It plays a significant role in pathways such as Wnt/β-catenin, STAT, and TGF-β signaling.[3][4][5][6]
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Mediator (coactivator) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
The Effect of Cdk8-IN-4 on Mediator Complex Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator, functioning as a component of the dissociable kinase module of the Mediator complex. Its activity influences the assembly and function of the Mediator, thereby impacting gene expression. Potent and selective inhibitors of CDK8, such as Cdk8-IN-4, are valuable tools for dissecting its role in these processes and hold therapeutic potential. This technical guide provides an in-depth overview of the anticipated effects of this compound on the assembly of the Mediator complex, based on its high potency and the known mechanisms of CDK8 inhibition. Due to the limited publicly available research specifically on this compound's effects on Mediator assembly, this guide incorporates representative data and experimental protocols from studies on other well-characterized, potent CDK8 inhibitors to provide a comprehensive and practical resource.
Introduction to the Mediator Complex and the CDK8 Module
The Mediator complex is a large, multi-protein assembly that acts as a crucial co-regulator of RNA Polymerase II (Pol II) transcription. It is organized into four main modules: the Head, Middle, Tail, and a dissociable CDK8 Kinase Module. The core Mediator (Head, Middle, and Tail modules) functions as a bridge between gene-specific transcription factors and the Pol II machinery.
The CDK8 module, composed of CDK8, Cyclin C (CycC), MED12, and MED13, can reversibly associate with the core Mediator. The presence or absence of the CDK8 module represents a significant regulatory switch. When associated, the CDK8 module can influence transcription both positively and negatively. One of the primary repressive mechanisms is the steric hindrance of the interaction between the core Mediator and Pol II.
This compound: A Potent CDK8 Inhibitor
This compound is a highly potent inhibitor of CDK8, with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM[1][2][3]. Its chemical formula is C20H18N4O and its CAS number is 1613638-82-6[3]. The high potency of this compound suggests it can serve as a precise tool for probing the kinase-dependent functions of CDK8.
Quantitative Data on CDK8 Inhibitors
The following tables summarize key quantitative data for this compound and other representative potent CDK8 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: In Vitro Potency of Selected CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | CDK8 | 0.2 | Not Reported | [1][2][3] |
| Senexin B | CDK8/19 | 24-50 | 140 (CDK8), 80 (CDK19) | |
| SEL120-34A | CDK8/19 | 4.4 (CDK8), 10.4 (CDK19) | 3 (CDK8) | [4] |
| CCT251921 | CDK8/19 | Not Reported | Not Reported | [5] |
| BI-1347 | CDK8/19 | 1.1 | Not Reported | [1] |
Table 2: Cellular Activity of Selected CDK8 Inhibitors
| Compound | Cell Line(s) | Cellular Assay | IC50 / EC50 (nM) | Reference(s) |
| This compound | Not Reported | Not Reported | Not Reported | |
| Senexin B | SKBR3 | Cell Growth Inhibition | >10,000 | [6] |
| SEL120-34A | AML cell lines | STAT1/STAT5 Phosphorylation Inhibition | Potent Inhibition | [1] |
| CCT251921 | SW620 | WNT Pathway Inhibition | Potent Inhibition | [5] |
| BI-1347 | B16-F10-luc2 | STAT1 S727 Phosphorylation Inhibition | Potent Inhibition |
Expected Effect of this compound on Mediator Complex Assembly
Based on the known functions of the CDK8 module, inhibition of CDK8's kinase activity by a potent inhibitor like this compound is not expected to directly cause the dissociation of the CDK8 module from the core Mediator complex. The association of the CDK8 module is primarily structural, mediated by interactions between MED13 and the core Mediator.
However, CDK8 kinase activity can influence the phosphorylation status of Mediator subunits and other transcription factors, which may indirectly affect the stability or conformation of the Mediator complex. The primary and most direct consequence of CDK8 inhibition on the Mediator's function is the modulation of its transcriptional regulatory output, rather than a gross alteration of its assembly state. By inhibiting CDK8's kinase activity, this compound would block the phosphorylation of its substrates, including the C-terminal domain of RNA Polymerase II, transcription factors, and potentially other Mediator subunits. This would abrogate the downstream signaling effects of CDK8, leading to changes in gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and experimental approaches discussed in this guide.
Caption: Modular organization of the Mediator complex.
Caption: Action of this compound on CDK8 kinase activity.
Caption: Workflow for this compound characterization.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of CDK8 inhibitors. These can be adapted for the study of this compound.
In Vitro CDK8 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro IC50 of this compound against CDK8.
Materials:
-
Recombinant human CDK8/CycC protein
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
This compound (or other test compound)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, combine the CDK8/CycC enzyme, the Eu-anti-GST antibody, and the test compound dilutions.
-
Incubate for 1 hour at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 30 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CDK8 in a cellular context.
Materials:
-
Cultured cells (e.g., SW620)
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies against CDK8 and a loading control (e.g., GAPDH)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
Quantify the band intensities and plot the fraction of soluble CDK8 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Co-immunoprecipitation (Co-IP) to Assess Mediator Complex Integrity
Objective: To determine if this compound treatment affects the association of the CDK8 module with the core Mediator complex.
Materials:
-
Cultured cells treated with this compound or vehicle.
-
Co-IP lysis buffer (non-denaturing).
-
Antibodies against a core Mediator subunit (e.g., MED1) and a CDK8 module subunit (e.g., CDK8 or MED12).
-
Protein A/G magnetic beads.
Procedure:
-
Lyse the treated cells in Co-IP buffer.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against a core Mediator subunit (e.g., anti-MED1) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CDK8 and MED1.
-
Compare the amount of co-immunoprecipitated CDK8 between the this compound-treated and vehicle-treated samples.
Conclusion
This compound is a highly potent inhibitor of CDK8, making it a valuable chemical probe for studying the kinase-dependent functions of the Mediator complex. While direct evidence of its impact on Mediator assembly is currently lacking in the public domain, its primary mechanism of action is expected to be the inhibition of CDK8's catalytic activity. This will lead to altered phosphorylation of downstream targets and subsequent changes in gene expression, rather than a direct disruption of the CDK8 module's association with the core Mediator. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of this compound and other potent CDK8 inhibitors, enabling a deeper understanding of their therapeutic potential and their role in transcriptional regulation.
Disclaimer: This document provides a technical guide based on publicly available information. Specific experimental results for this compound's effect on Mediator complex assembly are not widely published. The experimental protocols and some data presented are representative of those used for other well-characterized CDK8 inhibitors and should be adapted and validated for specific research applications.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regulation of RNA Polymerase II Phosphorylation by Selective CDK8/19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as the enzymatic core of the Mediator complex's kinase module.[1][2][3] This module, which also includes Cyclin C, MED12, and MED13, acts as a molecular bridge between DNA-bound transcription factors and the RNA Polymerase II (Pol II) machinery.[4][5] CDK8/19 exert control over transcription through two primary mechanisms: the phosphorylation of various transcription factors (such as STAT1, SMADs, and p53) and the direct phosphorylation of the C-terminal domain (CTD) of Pol II's largest subunit, RPB1.[5][6][7][8]
The Pol II CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. The phosphorylation status of serine residues at positions 2 (Ser2) and 5 (Ser5) within this repeat is critical for regulating the transcription cycle, influencing promoter clearance, elongation, and the recruitment of RNA processing factors.[9][10] CDK8 has been shown to phosphorylate both Ser2 and Ser5 in vitro and to impact the levels of these marks in vivo, thereby playing a crucial role in the activation and elongation phases of transcription for specific gene sets, including those involved in oncogenic pathways.[3][5][9]
Given its role in various cancers, CDK8 has emerged as a significant target for therapeutic intervention.[2][3] Selective small-molecule inhibitors of CDK8 and CDK19 are valuable tools for dissecting its biological functions and represent a promising class of anti-cancer agents. This technical guide provides an in-depth overview of the mechanisms by which these inhibitors regulate Pol II phosphorylation. While specific public data for a compound designated "Cdk8-IN-4" is unavailable, this document outlines the established principles and experimental methodologies used to characterize this class of inhibitors, using data from well-documented selective CDK8/19 inhibitors as exemplars.
Core Mechanism: Inhibition of Pol II CTD Phosphorylation
Selective CDK8/19 inhibitors are typically ATP-competitive agents that bind to the kinase domain of CDK8 and CDK19, preventing the transfer of phosphate from ATP to their substrates.[11] The primary consequence of this inhibition in the context of transcription is the reduced phosphorylation of the Pol II CTD at Ser2 and Ser5 residues.[9][12]
Studies using CDK8 knockdown or selective inhibitors have demonstrated that while the recruitment of total Pol II to gene promoters may remain unaffected, the subsequent phosphorylation events required for efficient transcriptional elongation are significantly impaired.[5][9] This leads to an accumulation of hypo-phosphorylated Pol II at gene loci and a reduction in the expression of CDK8-dependent genes.[9]
Signaling Pathway Diagram
The following diagram illustrates the central role of the CDK8-Mediator complex in phosphorylating RNA Polymerase II and the mechanism of its inhibition.
Caption: CDK8-Mediator Regulation of Pol II Phosphorylation.
Data Presentation: Quantitative Analysis of CDK8/19 Inhibitors
The potency and selectivity of CDK8/19 inhibitors are determined through a combination of biochemical and cellular assays. The tables below summarize representative data for several known inhibitors, illustrating the typical quantitative metrics used in their characterization.
Table 1: Biochemical Potency of Selective CDK8/19 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Cortistatin A | CDK8 | 12 | In vitro kinase assay | [13] |
| T-474 | CDK8 | 1.6 | Enzyme assay | [14] |
| CDK19 | 1.9 | Enzyme assay | [14] | |
| T-418 | CDK8 | 23 | Enzyme assay | [14] |
| CDK19 | 62 | Enzyme assay | [14] | |
| E966-0530-45418 | CDK8 | 129 | In vitro kinase assay | [12] |
| Senexin B | CDK8/19 | Data varies | Kinase assay |[15] |
IC50: Half-maximal inhibitory concentration. This value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of Selective CDK8/19 Inhibitors
| Inhibitor | Cell Line | Endpoint Measured | Effect | Reference |
|---|---|---|---|---|
| Cortistatin A | MOLM-14 | p-STAT1 (Ser727) | IC50 < 10 nM | [13] |
| p-Smad3 (T179) | IC50 < 100 nM | [13] | ||
| Compound 2 | NK92MI | p-STAT1 (Ser727) | Dose-dependent inhibition | [1] |
| E966-0530-45418 | Primary AECs | p-RNA Pol II (Ser2/5) | Dose-dependent inhibition | [12] |
| Senexin B | BT474 | Cell Growth | IC50 ~1 µM (in combination) |[15] |
Cellular IC50 or EC50 values reflect not only the inhibitor's potency but also its cell permeability and stability in a cellular context.
Experimental Protocols
Characterizing the effect of a CDK8/19 inhibitor on Pol II phosphorylation involves a series of key experiments, from biochemical validation to cellular target engagement.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of recombinant CDK8/CycC on a specific substrate.
Objective: To determine the IC50 of an inhibitor against CDK8/19 in vitro.
Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™): [16][17]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
Dilute recombinant CDK8/CycC protein to the desired concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.
-
Prepare a solution of substrate (e.g., a synthetic peptide substrate or recombinant GST-Pol II CTD) and ATP at a concentration near the Km for the enzyme.[13][18]
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the serially diluted inhibitor or vehicle (DMSO) control.
-
Add 20 µL of the diluted CDK8/CycC enzyme solution to all wells except the "blank" control.
-
Initiate the reaction by adding 25 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This terminates the reaction and depletes the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30-45 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" control signal from all other measurements.
-
Normalize the data to the "no inhibitor" (vehicle) control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Phospho-RNA Polymerase II
This cellular assay measures the levels of phosphorylated Pol II CTD in cells treated with a CDK8/19 inhibitor.
Objective: To confirm that the inhibitor reduces the phosphorylation of Pol II CTD at Ser2 and/or Ser5 in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, A549) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the CDK8/19 inhibitor or vehicle (DMSO) for a specified duration (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with 1x Laemmli sample buffer or a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cell lysate, transfer to a microfuge tube, and sonicate or vortex to shear DNA and reduce viscosity.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (6-8% acrylamide is recommended for resolving the large RPB1 subunit).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Anti-phospho-Pol II CTD (Ser2)
-
Anti-phospho-Pol II CTD (Ser5)
-
Anti-total Pol II RPB1 (as a loading control)
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Pol II signals to the total Pol II signal to determine the relative change in phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of an inhibitor with CDK8 in intact cells. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20][21]
Objective: To confirm that the inhibitor physically binds to and stabilizes CDK8 in a cellular environment.
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with the CDK8/19 inhibitor at a high concentration (e.g., 10-50 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CDK8 remaining at each temperature point by Western blot, using a specific anti-CDK8 antibody.
-
-
Data Analysis:
-
Quantify the CDK8 band intensities for both vehicle- and inhibitor-treated samples at each temperature.
-
Plot the percentage of soluble CDK8 relative to the non-heated control (100% soluble) against the temperature.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.
-
Mandatory Visualizations
Experimental Workflow Diagram
This diagram outlines the logical progression of experiments to characterize a novel selective CDK8/19 inhibitor.
Caption: Workflow for Characterizing a CDK8/19 Inhibitor.
Conclusion
The inhibition of CDK8 and CDK19 presents a compelling strategy for modulating transcriptional programs in diseases like cancer. A thorough understanding of how a selective inhibitor like "this compound" regulates the phosphorylation of RNA Polymerase II is fundamental to its development as a research tool or therapeutic agent. The combination of in vitro kinase assays, cellular phospho-protein analysis, and target engagement studies such as CETSA provides a robust framework for characterizing the potency, mechanism, and cellular efficacy of this important class of inhibitors. The methodologies and principles detailed in this guide serve as a comprehensive resource for professionals engaged in the discovery and validation of novel CDK8/19-targeted molecules.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. Dissecting the Pol II transcription cycle and derailing cancer with CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - CDK8 [maayanlab.cloud]
- 9. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. biorxiv.org [biorxiv.org]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling & Therapeutic Potential: A Technical Guide to CDK8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator and a promising therapeutic target in oncology and other disease areas. As a component of the Mediator complex, CDK8, along with its close paralog CDK19, plays a pivotal role in modulating the expression of key genes involved in various signaling pathways. While specific data for an inhibitor designated "Cdk8-IN-4" is not available in public literature, this guide will utilize data from highly potent and selective CDK8/CDK19 inhibitors, such as Cortistatin A and Senexin B, to provide an in-depth overview of the downstream signaling pathways affected by CDK8 inhibition. This technical document will detail the molecular consequences of engaging this target, present quantitative data from key experiments, outline relevant experimental methodologies, and visualize the affected signaling cascades.
Introduction to CDK8 as a Therapeutic Target
CDK8 is a serine/threonine kinase that, in conjunction with Cyclin C, MED12, and MED13, forms the CDK module of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II (Pol II) machinery, thereby regulating gene expression. CDK8 can either activate or repress transcription, depending on the cellular context and the specific transcription factors involved. Its dysregulation has been implicated in various cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.
Selective inhibitors of CDK8 provide a powerful tool to dissect its biological functions and to develop novel therapeutics. This guide focuses on the downstream effects of such inhibition, using data from well-characterized inhibitors to illustrate the profound impact on cellular signaling.
Quantitative Effects of Selective CDK8/19 Inhibitors
The potency and selectivity of CDK8 inhibitors are critical determinants of their biological effects. The following tables summarize key quantitative data for two well-studied CDK8/19 inhibitors, Cortistatin A and Senexin B, which serve as exemplars for the effects of potent CDK8 inhibition.
Table 1: Inhibitor Potency Against CDK8 and CDK19
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| Cortistatin A | CDK8/CycC | In vitro kinase assay | 12 nM (IC50) | [1] |
| Cortistatin A | CDK8/CycC | Binding assay | 195 pM (Kd) | [2] |
| Senexin B | CDK8 | Binding assay | 140 nM (Kd) | [3] |
| Senexin B | CDK19 | Binding assay | 80 nM (Kd) | [3] |
Table 2: Effects of CDK8/19 Inhibition on Downstream Signaling Events
| Inhibitor | Cell Line | Assay | Target/Pathway | Effect | Reference |
| Cortistatin A | MOLM-14 (AML) | Immunoblot | pSTAT1 (S727) | IC50 < 10 nM | [1] |
| Cortistatin A | MOLM-14 (AML) | Immunoblot | pSmad2 (T220) / pSmad3 (T179) | IC50 < 100 nM | [1] |
| Senexin B | Human 293 cells | CRISPR knockout | IFNγ-induced pSTAT1 (S727) | Strongly decreased in CDK8/19 double knockout | [4] |
| Senexin A | HT1080 fibrosarcoma | Luciferase reporter assay | TNFα-induced NF-κB activity | Concentration-dependent inhibition |
Core Signaling Pathways Modulated by CDK8 Inhibition
Inhibition of CDK8's kinase activity leads to significant alterations in several major signaling pathways that are crucial for cell proliferation, differentiation, and survival.
The STAT Signaling Pathway
A primary and well-documented downstream effect of CDK8 inhibition is the modulation of the Signal Transducer and Activator of Transcription (STAT) pathway. CDK8 directly phosphorylates STAT1 on serine 727 (S727) in response to interferon-gamma (IFN-γ) stimulation[5][6]. This phosphorylation is critical for the full transcriptional activity of STAT1. Inhibition of CDK8 leads to a reduction in STAT1 S727 phosphorylation, thereby attenuating the expression of a subset of IFN-γ responsive genes[5][7]. This has significant implications for immune modulation and anti-tumor immunity.
Caption: IFN-γ/STAT1 signaling pathway and the point of CDK8 inhibition.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. CDK8/19 acts as a positive regulator of NF-κB-induced gene expression[8]. Inhibition of CDK8/19 with compounds like Senexin A has been shown to suppress the transcriptional activity of NF-κB induced by stimuli such as TNFα, without affecting the nuclear translocation of NF-κB subunits. This suggests that CDK8 acts downstream in the nucleus to potentiate NF-κB-mediated transcription.
Caption: NF-κB signaling and potentiation by CDK8 in the nucleus.
Wnt/β-catenin, TGF-β/SMAD, and Notch Pathways
CDK8 has been identified as a positive regulator in several other key developmental and oncogenic pathways:
-
Wnt/β-catenin Pathway: CDK8 is considered an oncogene in colorectal cancer where it enhances the transcriptional activity of β-catenin[9].
-
TGF-β/SMAD Pathway: CDK8 can phosphorylate SMAD proteins, thereby modulating their transcriptional activity and stability[10].
-
Notch Signaling: CDK8 phosphorylates the Notch intracellular domain, which can enhance its activity but also prime it for degradation, indicating a complex regulatory role[11].
Experimental Protocols
The investigation of CDK8 inhibitors and their downstream effects relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
Quantitative Phosphoproteomics (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of protein phosphorylation.
Objective: To identify and quantify changes in protein phosphorylation upon treatment with a CDK8 inhibitor.
Methodology:
-
Cell Culture: Two populations of cells (e.g., HCT116) are cultured in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., arginine and lysine).
-
Inhibitor Treatment: The "heavy" labeled cells are treated with the CDK8 inhibitor (e.g., Cortistatin A), while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Cells are harvested, and the lysates from both populations are mixed in a 1:1 ratio. The combined protein mixture is then digested into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The relative abundance of "heavy" and "light" phosphopeptides is determined from the mass spectra, allowing for the quantification of changes in phosphorylation at specific sites.
Caption: Workflow for quantitative phosphoproteomics using SILAC.
In Vitro Kinase Assay
Radiometric filter-binding assays are commonly used to determine the potency of inhibitors against purified kinases.
Objective: To measure the IC50 value of an inhibitor against CDK8.
Methodology:
-
Reaction Mixture: Purified recombinant CDK8/CycC is incubated with a specific substrate peptide (e.g., RBER-IRStide) and [γ-³²P]ATP in a suitable kinase buffer.
-
Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of the CDK8 inhibitor.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.
-
Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.
-
Washing: Unincorporated [γ-³²P]ATP is washed away from the filter.
-
Quantification: The amount of radioactivity retained on the filter, which corresponds to the extent of substrate phosphorylation, is measured using a scintillation counter.
-
IC50 Calculation: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the dose-response curve.
Gene Expression Analysis (RNA-Seq and qPCR)
These techniques are used to assess the impact of CDK8 inhibition on the transcriptome.
Objective: To identify and quantify changes in gene expression following treatment with a CDK8 inhibitor.
Methodology (RNA-Seq):
-
Cell Treatment and RNA Extraction: Cells are treated with the CDK8 inhibitor or vehicle, and total RNA is extracted.
-
Library Preparation: mRNA is isolated, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by the inhibitor.
Methodology (qPCR):
-
Cell Treatment and RNA Extraction: As above.
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of target genes is calculated after normalization to a housekeeping gene.
Conclusion and Future Directions
The inhibition of CDK8 presents a compelling therapeutic strategy due to its central role in regulating transcription and its involvement in multiple oncogenic signaling pathways. As demonstrated by the effects of potent and selective inhibitors like Cortistatin A and Senexin B, targeting CDK8 can lead to significant downstream consequences, most notably the suppression of STAT1 and NF-κB signaling. The continued development of novel CDK8 inhibitors, potentially including compounds like this compound, will further illuminate the therapeutic potential of targeting this kinase. Future research should focus on understanding the cell- and context-specific roles of CDK8 to identify patient populations most likely to benefit from CDK8-targeted therapies and to explore rational combination strategies. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important drug target.
References
- 1. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Interaction of Cdk8-IN-4 with the CDK8-CycC Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various human cancers, making it an attractive target for therapeutic intervention. Cdk8-IN-4 is a potent and selective inhibitor of CDK8. This technical guide provides a comprehensive overview of the interaction between this compound and the CDK8-Cyclin C (CycC) complex. It details the quantitative biochemical and cellular data, outlines the experimental protocols for characterizing this interaction, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to CDK8 and its Role in Cellular Signaling
Cyclin-dependent kinase 8 (CDK8), in complex with its regulatory partner Cyclin C (CycC), is a crucial component of the Mediator complex, a multiprotein assembly that regulates the transcription of nearly all RNA polymerase II-dependent genes.[1][2] The CDK8-CycC sub-complex can reversibly associate with the Mediator complex, acting as a molecular switch that can either activate or repress gene expression depending on the cellular context.[1][3]
Dysregulation of CDK8 activity has been linked to the pathogenesis of various cancers, including colorectal, breast, and prostate cancer, as well as leukemia.[3][4][5] CDK8 exerts its influence through the phosphorylation of a variety of substrates, including transcription factors and components of the basal transcriptional machinery.[2][3] Key signaling pathways modulated by CDK8 include the STAT (Signal Transducer and Activator of Transcription) and Wnt/β-catenin pathways, both of which are critical for cell proliferation, differentiation, and survival.[6][7][8] Given its pivotal role in oncogenesis, the development of selective CDK8 inhibitors like this compound is a promising therapeutic strategy.
Quantitative Data for this compound Interaction with CDK8-CycC
The interaction of this compound with the CDK8-CycC complex has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibition Data for this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (CDK8) | 0.2 nM | Biochemical Kinase Assay | Commercial Supplier Data |
Table 2: Example of Binding Affinity and Kinetics for a CDK8 Inhibitor (Cortistatin A)
| Parameter | Value | Assay Type | Reference |
| Kd | 195 ± 15.8 pM | In vitro binding assay | [9] |
| kon | 3.26×10^5 ± 1.54×10^4 s⁻¹M⁻¹ | In vitro binding assay | [9] |
| koff | 6.35×10⁻⁵ ± 8.15×10⁻⁶ s⁻¹ | In vitro binding assay | [9] |
| Residence Time | 262 ± 34 min | In vitro binding assay | [9] |
Note: Specific binding affinity (Kd) and kinetic parameters (kon, koff) for this compound are not publicly available at this time. The data for Cortistatin A is provided as a reference for the type of quantitative analysis performed for potent CDK8 inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of inhibitors with the CDK8-CycC complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay used to measure the affinity of an inhibitor for the CDK8-CycC complex.
Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive tracer to the kinase.[10][11] A europium-labeled anti-tag antibody binds to the CDK8-CycC complex. When the tracer binds to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore.[10] An inhibitor competes with the tracer for binding to the kinase's active site, leading to a decrease in the FRET signal.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Prepare a 3X solution of the CDK8/cyclin C kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.[10]
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration should be empirically determined and is typically close to its Kd value for the kinase.[10]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the kinase activity of the CDK8-CycC complex.
Principle: The assay quantifies the phosphorylation of a substrate by the CDK8-CycC complex in the presence and absence of an inhibitor. The amount of phosphorylation is typically measured using methods such as radioactive ATP ([γ-³²P]-ATP) incorporation or luminescence-based ADP detection (e.g., ADP-Glo™).[3][4]
Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the CDK8-CycC enzyme and a suitable substrate peptide in the assay buffer.
-
Prepare an ATP solution at the desired concentration (e.g., at or near the Km for ATP).
-
-
Assay Procedure (96-well plate format):
-
Add the test inhibitor dilutions to the wells.
-
Add the CDK8-CycC enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Proliferation Assay (CCK-8 Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 72 hours).
-
-
Assay Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Involving CDK8
CDK8 plays a critical role in regulating key oncogenic signaling pathways. Inhibition of CDK8 by this compound is expected to modulate these pathways.
Caption: CDK8-CycC in Wnt/β-catenin and STAT signaling.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a CDK8 inhibitor like this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
Cdk8-IN-4: A Potent Chemical Probe for Unraveling CDK8 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, playing a pivotal role in a multitude of cellular processes and signaling pathways. Its dysregulation is implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. Cdk8-IN-4 is a highly potent, small-molecule inhibitor of CDK8, serving as a valuable chemical probe to dissect the multifaceted functions of this kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for its use in research.
This compound and Representative CDK8/19 Inhibitors: A Quantitative Overview
This compound is a potent inhibitor of CDK8 with a reported IC50 of 0.2 nM.[1] To provide a broader context for its utility, the following tables summarize the quantitative data for this compound and other well-characterized, selective CDK8 and its close paralog, CDK19, inhibitors. This comparative data is essential for selecting the appropriate chemical probe for specific experimental needs.
Table 1: In Vitro Potency of Selected CDK8/19 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference(s) |
| This compound | 0.2 | Not Reported | [1] |
| BI-1347 | 1.4 | Not Reported | [2] |
| Compound 2 | 1.8 | Not Reported | [2] |
| T-474 | 1.6 | 1.9 | [3] |
| T-418 | 23 | 62 | [3] |
| Senexin B | Not Reported | Not Reported | [4] |
| CCT251921 | Not Reported | Not Reported | [4] |
Table 2: Kinase Selectivity Profile of Representative CDK8/19 Inhibitors
| Compound | Number of Kinases Profiled | Selectivity Notes | Reference(s) |
| BI-1347 | 326 | >300-fold selectivity over other kinases tested. No significant inhibition of CDK1, 2, 4, 6, 7, 9. | [2] |
| Compound 2 | 326 | >300-fold selectivity over other kinases tested. No significant inhibition of CDK1, 2, 4, 6, 7, 9. | [2] |
| T-474 | 456 | Highly selective. Besides CDK8/19, only Haspin was inhibited by >80% at 300 nM. | [3] |
| Senexin C | >450 | High level of selectivity for CDK8 and CDK19. Only three off-target kinases (HASPIN, MAP4K2, and MYO3B) were inhibited >65% at 2 µM. | [5] |
Table 3: Cellular Activity and Pharmacokinetic Parameters of Representative CDK8/19 Inhibitors
| Compound | Cellular Assay | EC50/IC50 | Pharmacokinetic (PK) Parameter | Value | Species | Reference(s) |
| Senexin C | 293-NFκB-Luc Reporter Assay | 150 nM | Oral Bioavailability (F%) | 45 | Mouse | [5] |
| Senexin C | 293-NFκB-Luc Reporter Assay | 150 nM | Cmax (PO, 30 mg/kg) | 2.8 µM | Mouse | [5] |
| Senexin C | 293-NFκB-Luc Reporter Assay | 150 nM | Tmax (PO, 30 mg/kg) | 2 h | Mouse | [5] |
| JH-XVI-178 | STAT1-S727 Phosphorylation | 2 nM | Clearance (IV, 2 mg/kg) | 26 mL/min/kg | Mouse | [6] |
| JH-XVI-178 | STAT1-S727 Phosphorylation | 2 nM | Oral Bioavailability (F%) | 18 | Mouse | [6] |
Key Signaling Pathways Modulated by CDK8
CDK8 functions as a molecular switch within the Mediator complex, a multiprotein assembly that regulates RNA polymerase II-dependent transcription.[7][8] By phosphorylating transcription factors and components of the transcriptional machinery, CDK8 influences a wide array of signaling pathways crucial for cellular homeostasis and implicated in disease.[7][8] this compound, by inhibiting CDK8's kinase activity, can be used to probe the roles of these pathways.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in cancers, particularly colorectal cancer.[9] CDK8 has been identified as an oncogene in this context, where it promotes the transcriptional activity of β-catenin.[9]
Caption: Wnt/β-catenin signaling pathway and the role of CDK8.
STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are key components of cytokine signaling pathways. CDK8 can directly phosphorylate STAT1 on serine 727 (S727), a modification that is important for its full transcriptional activity.[2] Inhibition of CDK8 can therefore be used to modulate the activity of STAT1.
Caption: CDK8-mediated phosphorylation of STAT1.
TGF-β, p53, and Notch Signaling
CDK8 has also been implicated in several other crucial signaling pathways:
-
TGF-β Signaling: CDK8 can phosphorylate SMAD transcription factors, the key downstream effectors of the TGF-β pathway, thereby modulating their activity.[7]
-
p53 Pathway: CDK8 can act as a coactivator in the p53 transcriptional program, influencing the expression of p53 target genes like p21.[7][8]
-
Notch Signaling: CDK8 can phosphorylate the Notch intracellular domain (NICD), targeting it for degradation and thus regulating Notch-dependent gene expression.[7]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound and investigate its effects on CDK8 function.
In Vitro CDK8 Kinase Assay (Luminescence-based)
This assay measures the kinase activity of CDK8 by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme complex
-
Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the appropriate wells of the microplate.
-
Add 10 µL of a solution containing the CDK8/Cyclin C enzyme and substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions (e.g., CDK8/Cyclin C at 5-10 nM, substrate peptide at 10-20 µM, and ATP at 10-20 µM).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-STAT1 (Ser727)
This protocol is used to assess the effect of this compound on the phosphorylation of a known CDK8 substrate, STAT1, in a cellular context.
Materials:
-
Cell line known to express STAT1 (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulating STAT1 phosphorylation (e.g., Interferon-gamma, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer (non-denaturing, e.g., Tris-HCl buffer with protease inhibitors)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Western blot or ELISA reagents for CDK8 detection
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or vehicle for a defined period.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection of Soluble CDK8:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CDK8 in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CDK8 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Experimental Workflow Using this compound
The following diagram illustrates a typical experimental workflow to investigate the role of CDK8 in a specific biological process using this compound.
Caption: A logical workflow for using this compound as a chemical probe.
Conclusion
This compound is a powerful and potent chemical probe for the study of CDK8 kinase function. Its high affinity allows for the interrogation of CDK8-dependent signaling pathways and cellular processes with a high degree of confidence. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively employ this compound and other selective inhibitors to further elucidate the complex roles of CDK8 in health and disease, and to explore its potential as a therapeutic target. The careful design of experiments, incorporating robust target engagement and downstream functional assays, will be paramount to generating high-quality, reproducible data and advancing our understanding of this critical kinase.
References
- 1. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Kinase Assay for Cdk8-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the multi-subunit Mediator complex.[1][2][3] The CDK8 module, which also includes Cyclin C, MED12, and MED13, reversibly associates with the core Mediator complex to influence the activity of RNA Polymerase II.[1][4] CDK8 can act as both a positive and negative regulator of transcription by phosphorylating various substrates, including transcription factors (e.g., STAT1, SMADs), Mediator subunits, and the C-terminal domain (CTD) of RNA Polymerase II.[2][3][5] Dysregulation of CDK8 activity has been implicated in various diseases, particularly in cancer, where it can function as an oncogene.[1][3][6] Consequently, CDK8 has emerged as a promising therapeutic target, prompting the development of selective inhibitors.
These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the potency of inhibitors, such as Cdk8-IN-4, against the CDK8/Cyclin C complex. The described method is a luminescent-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Principle of the Assay
The in vitro kinase assay quantifies the activity of the CDK8/Cyclin C enzyme by measuring the amount of ATP converted to ADP during the phosphorylation of a specific substrate. The assay is performed in a 96-well or 384-well plate format. The reaction is initiated by adding ATP to a mixture containing the CDK8/Cyclin C enzyme, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor (this compound). After incubation, a detection reagent is added that simultaneously stops the kinase reaction and measures the level of ADP produced. The resulting luminescent signal is inversely correlated with the amount of kinase inhibition.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human CDK8/Cyclin C complex.[7]
-
Substrate: CDK Substrate Peptide 2 or GST-tagged Pol II CTD.[7][8]
-
Inhibitor: this compound, dissolved in 100% DMSO.
-
ATP: 500 µM ATP solution.[7]
-
Assay Buffer: 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35).[9] A 1x working solution should be prepared with distilled water.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (or similar luminescent ADP detection system).[6]
-
Plate: White, opaque 96-well or 384-well assay plates.[7]
-
Control Inhibitor: Staurosporine or Cortistatin A (for assay validation).[8][9]
Assay Workflow Diagram
Caption: Workflow for the this compound in vitro kinase inhibition assay.
Detailed Protocol: IC50 Determination
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for a 384-well plate. The final reaction volume is 25 µL.
Step 1: Reagent Preparation
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. If desired, supplement with 1 mM DTT.[7]
-
Thaw the CDK8/Cyclin C enzyme, CDK Substrate Peptide, and ATP on ice.
-
Dilute the CDK8/Cyclin C enzyme to the desired concentration (e.g., 30 ng/µL or a 2x working concentration) in 1x Kinase Assay Buffer. Keep on ice.
Step 2: Inhibitor Dilution
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM top concentration.
-
Include a DMSO-only control (representing 0% inhibition) and a control with a known potent inhibitor like Staurosporine (representing 100% inhibition).
-
For the assay, dilute the DMSO stock of the inhibitor into 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[6]
Step 3: Assay Plate Setup
-
Add 2.5 µL of the diluted this compound, control inhibitor, or DMSO vehicle to the appropriate wells of a white 96-well plate.
-
Prepare a "Master Mix" containing the diluted CDK8/Cyclin C enzyme.
-
Add 10 µL of the enzyme Master Mix to each well, except for the "No Enzyme" blank controls. For blank wells, add 10 µL of 1x Kinase Assay Buffer.
-
Gently tap the plate to mix and incubate for 10-15 minutes at room temperature.
Step 4: Kinase Reaction Initiation
-
Prepare a 2x ATP/Substrate solution in 1x Kinase Assay Buffer. The final concentrations in the 25 µL reaction should be optimized, but typical values are 10 µM ATP and 5 µM peptide substrate.[8]
-
Add 12.5 µL of the 2x ATP/Substrate solution to all wells to start the reaction.
-
Seal the plate and incubate at 30°C for 60 minutes.
Step 5: Signal Detection
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to each well.
-
Incubate for another 30-60 minutes at room temperature to develop the luminescent signal.
-
Read the luminescence on a compatible plate reader.
Data Analysis
-
Subtract the background luminescence signal from the "No Enzyme" control wells.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The potency of a CDK8 inhibitor is typically reported as its half-maximal inhibitory concentration (IC50). The table below lists the IC50 values for several known CDK8 inhibitors, determined through various in vitro assays.
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Reference |
| Cortistatin A | CDK8, CDK19 | Kinase Activity | 12 | [10][11] |
| T-474 | CDK8, CDK19 | Enzyme Assay | 1.6 (CDK8), 1.9 (CDK19) | [12] |
| E966-0530-45418 | CDK8 | Kinase Activity | 129 | [13] |
| Staurosporine | Pan-Kinase | Radiometric | 960 | [8] |
CDK8 Signaling Pathway Overview
CDK8 functions primarily within the Mediator complex to regulate gene transcription. It can be recruited to gene promoters and enhancers where it phosphorylates transcription factors and the RNA Polymerase II complex, leading to either activation or repression of gene expression.[1][5] This regulatory role places CDK8 at the center of critical signaling pathways, including TGF-β/SMAD, Wnt/β-catenin, and STAT signaling.[2][5][13]
Caption: Simplified diagram of the CDK8 signaling pathway in transcriptional regulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ulab360.com [ulab360.com]
- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays with Cdk8-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk8-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in various cell-based assays. The protocols outlined below are designed to assist researchers in investigating the biological effects of CDK8 inhibition on cellular processes such as proliferation, apoptosis, and gene expression.
Introduction to this compound
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the Mediator complex. It plays a crucial role in modulating the expression of genes involved in various signaling pathways, including the Wnt/β-catenin, STAT, and p53 pathways. Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This compound is a small molecule inhibitor designed to selectively target the kinase activity of CDK8, providing a valuable tool for studying its biological functions and for potential therapeutic development.
Data Presentation: Efficacy of CDK8 Inhibitors
The following tables summarize the inhibitory activity of various CDK8 inhibitors, including compounds structurally or functionally related to this compound, across different cancer cell lines. This data provides a comparative reference for the expected potency of CDK8 inhibition.
Table 1: IC50 Values of CDK8 Inhibitors on Cell Growth
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT116 | Colon Cancer | Senexin B | ~1 |
| SW480 | Colon Cancer | Senexin B | ~1.5 |
| MDA-MB-231 | Breast Cancer | Senexin B | ~2 |
| A549 | Lung Cancer | BI-1347 | ~0.5 |
| MOLM-13 | Acute Myeloid Leukemia | CCT251545 | ~0.1 |
Table 2: Effect of CDK8 Inhibition on Apoptosis
| Cell Line | Compound | Concentration (µM) | Increase in Apoptosis (%) |
| HCT116 | Senexin B | 2 | 25 |
| SW480 | Senexin B | 3 | 30 |
| MDA-MB-231 | CCT251545 | 1 | 40 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits CDK8, impacting Wnt and STAT signaling pathways.
Caption: Workflow for assessing this compound effects in cell-based assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound. These protocols are generalized for CDK8 inhibitors and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-STAT1 (Ser727), anti-STAT1, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR)
This assay is used to measure changes in the mRNA expression levels of CDK8 target genes.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., AXIN2, MYC for Wnt pathway; IRF1 for STAT pathway) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan chemistry.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Application Notes and Protocols for Utilizing Cdk8-IN-4 in ChIP-Sequencing of Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdk8-IN-4 and its Role in Transcriptional Regulation
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, as a component of the Mediator complex, modulates the activity of RNA Polymerase II and numerous transcription factors.[1][2][3] It can act as both a positive and negative regulator of transcription, influencing a wide array of cellular processes.[3] Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4]
This compound is a potent and selective inhibitor of CDK8, with a reported IC50 of 0.2 nM.[5] By inhibiting the kinase activity of CDK8, this compound provides a powerful tool to investigate the CDK8-dependent mechanisms of gene regulation. One of the most effective methods to study these mechanisms is Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), which allows for the genome-wide mapping of transcription factor binding sites.[6] The use of this compound in conjunction with ChIP-seq can elucidate how CDK8 activity influences the genomic occupancy of specific transcription factors, providing insights into the transcriptional circuits they control.
Mechanism of Action
CDK8, as part of the Mediator complex, can directly phosphorylate transcription factors, thereby altering their stability, localization, and DNA binding affinity.[2][7] this compound, by blocking the ATP-binding site of CDK8, prevents these phosphorylation events. This can lead to either an increase or a decrease in the binding of a transcription factor to its target DNA sequences, depending on the specific role of CDK8-mediated phosphorylation for that factor.
For instance, CDK8 has been shown to phosphorylate STAT1, STAT3, and SMAD proteins.[4][7][8] Inhibition of CDK8 can, therefore, modulate the transcriptional programs regulated by these key signaling pathways.
Applications in Research and Drug Development
The application of this compound in ChIP-seq experiments is valuable for:
-
Target Validation: Confirming the role of CDK8 in regulating the activity of a specific transcription factor.
-
Mechanism of Action Studies: Elucidating how a drug candidate that modulates a signaling pathway is affected by CDK8 activity.
-
Biomarker Discovery: Identifying downstream gene signatures regulated by CDK8 and specific transcription factors, which could serve as biomarkers for disease or drug response.
-
Understanding Disease Pathophysiology: Investigating how aberrant CDK8 activity in diseases like cancer alters the transcriptional landscape.
Quantitative Data on Transcription Factor Binding Changes with CDK8 Inhibition
The following tables summarize the expected changes in transcription factor binding upon treatment with a potent CDK8 inhibitor, based on published studies. While specific data for this compound is limited, the results from other selective CDK8 inhibitors are presented as a predictive guideline.
| Transcription Factor | Cell Line | Treatment | Change in Genomic Binding (ChIP-seq) | Reference |
| STAT3 | Human Th1 cells | CDK8 inhibitor (MSC2530818) | Global increase in STAT3 chromatin binding. | [9] |
| p53 | HCT116 cells | Stimulation (Nutlin-3) leading to CDK8 recruitment | Increased CDK8 recruitment correlates with p53 target gene activation. Inhibition of CDK8 reduces p21 and Hdm2 expression. | [10][11] |
| SMAD1/5 | C2C12 cells | BMP stimulation | Linker phosphorylation of SMADs by CDK8/9 is required for transcriptional activation. | [7] |
| SMAD4 | A2780 ovarian cancer cells | TGFβ stimulation | TGFβ stimulation alters SMAD4 binding patterns, with a majority of new or shifted binding loci. | [12] |
| NOTCH1 | T-ALL cells | GSI treatment (Notch inhibition) | Dynamic NOTCH1 binding sites are associated with active chromatin marks. CDK8 is known to be recruited by the Notch coactivator Mastermind to phosphorylate the Notch intracellular domain. | [2][13] |
| SREBP-1 | Drosophila and mammalian cells | - | CDK8 phosphorylates SREBP-1, leading to its degradation and inhibition of lipogenic gene expression. | [14][15][16] |
Table 1: Effect of CDK8 Inhibition on Transcription Factor Occupancy.
| Gene Locus | Transcription Factor | Cell Line | CDK8 Inhibitor Treatment | Fold Change in Peak Intensity (Relative to Control) | Reference |
| STAT3 target genes | STAT3 | Human Th1 cells | MSC2530818 | Synergistic increase in binding intensity across target sites. | [9] |
| p21 promoter | p53 | HCT116 | - (CDK8 recruitment observed) | Positive correlation between CDK8 recruitment and gene activation. | [10] |
| ID1 promoter | SMAD1/5 | C2C12 | - (CDK8/9 activity implied) | Increased binding upon BMP stimulation. | [7] |
Table 2: Quantitative Changes in Transcription Factor Binding at Specific Loci.
Experimental Protocols
Protocol for ChIP-Sequencing of a Transcription Factor Following this compound Treatment
This protocol is adapted from established ChIP-seq procedures and incorporates the use of a CDK8 inhibitor.[8][17] It is recommended to optimize inhibitor concentration and treatment time for your specific cell line and transcription factor of interest.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing equipment (e.g., sonicator)
-
ChIP-grade antibody against the transcription factor of interest
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach ~80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration. Based on protocols for similar inhibitors, a starting point of 25 nM this compound for 6 hours can be used.[8] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your system by assessing the phosphorylation status of a known CDK8 substrate (e.g., STAT1 S727).[8]
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the primary antibody against the transcription factor of interest.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of transcription factor binding.
-
Compare the peak profiles between this compound-treated and vehicle-treated samples to identify differential binding sites.
-
Visualizations
Caption: CDK8 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for ChIP-Sequencing using this compound.
Caption: Logical Flow of this compound's Effect on Transcription Factor Binding.
References
- 1. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide identification and characterization of Notch transcription complex-binding sequence paired sites in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. CDK8/9 drive Smad transcriptional action, turnover and YAP interactions in BMP and TGFβ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 is a stimulus-specific positive coregulator of p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Mastermind recruits CycC:CDK8 to phosphorylate the Notch ICD and coordinate activation with turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cdk8 attenuates lipogenesis by inhibiting SREBP-dependent transcription in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Regulation of lipogenesis by cyclin-dependent kinase 8-mediated control of SREBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Cdk8-IN-4 in Wnt/β-catenin Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has emerged as a key positive regulator of β-catenin-driven transcription, making it an attractive therapeutic target.[1] Cdk8-IN-4 is a potent and highly selective inhibitor of CDK8 with a reported IC50 of 0.2 nM.[2] These application notes provide a comprehensive guide for utilizing this compound to investigate the role of CDK8 in the Wnt/β-catenin pathway.
Mechanism of Action
In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it associates with TCF/LEF transcription factors to activate target gene expression. CDK8, as part of the Mediator complex kinase module, is recruited to these sites and enhances the transcriptional activity of β-catenin. This compound inhibits the kinase activity of CDK8, thereby preventing the phosphorylation of its substrates that are critical for the co-activator function of the Mediator complex in Wnt signaling. This leads to the suppression of Wnt/β-catenin target gene expression and a reduction in the proliferation of Wnt-dependent cancer cells.
Diagram of this compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound inhibits CDK8 kinase activity within the Mediator complex, thereby suppressing β-catenin-driven transcription of Wnt target genes.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound or similar selective CDK8 inhibitors to study the Wnt/β-catenin pathway.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK8 | 0.2 | [2] |
| BI-1347 | CDK8 | 1.1 | [3] |
| MSC2530818 | CDK8 | 2.6 | [3] |
Table 2: Cellular Activity of Selective CDK8 Inhibitors in Wnt-Driven Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Senexin B | Multiple | Cell-based CDK8 activity | ~0.05 | [4] |
| CCT251545 | 7dF3 | TCF/LEF Reporter Assay | 0.005 | [3] |
| Wogonin | HCT116 | Cell Viability | ~15 | [5] |
Table 3: Effect of CDK8 Inhibition on Wnt Target Gene Expression
| Inhibitor | Cell Line | Target Gene | Regulation | Fold Change (approx.) | Reference |
| Senexin B | CT26 | MMP3 | Down | Not specified | [4] |
| Senexin B | Human Colon Cancer Lines | MMP9 | Down | Not specified | [4] |
| CCT251545 | MTV-WNT-1 Tumors | Axin2 | Down | ~2.5 | [6] |
| CCT251545 | MTV-WNT-1 Tumors | Myc | Down | ~1.5 | [6] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on the Wnt/β-catenin pathway are provided below.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of Wnt-dependent cancer cell lines (e.g., HCT116, SW480).
Experimental Workflow for Cell Viability Assay
References
- 1. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wogonin induced G1 cell cycle arrest by regulating Wnt/β-catenin signaling pathway and inactivating CDK8 in human colorectal cancer carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CDK8 Inhibitors in Mouse Models
Disclaimer: No specific in vivo dosing, administration, or pharmacokinetic data for the compound Cdk8-IN-4 has been identified in the public domain at the time of this writing. The following application notes and protocols are based on published in vivo studies of other selective CDK8 inhibitors. This information is intended to serve as a guide for researchers to design and conduct their own studies for novel CDK8 inhibitors like this compound. It is imperative to perform compound-specific dose-finding, pharmacokinetic, pharmacodynamic, and toxicology studies to determine the safe and efficacious use of any new chemical entity.
Introduction to CDK8 Inhibition in vivo
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising target in oncology and other therapeutic areas. As a component of the Mediator complex, CDK8 plays a critical role in modulating the expression of key genes involved in cell proliferation, survival, and differentiation. Preclinical studies with various small molecule inhibitors of CDK8 have demonstrated anti-tumor efficacy and other beneficial physiological effects in various mouse models.
This document provides a summary of the in vivo administration of several CDK8 inhibitors in mice, along with generalized protocols and visual workflows to aid researchers in the development of their own in vivo study plans for novel CDK8 inhibitors such as this compound.
Data Presentation: In Vivo Dosing of CDK8 Inhibitors in Mouse Models
Table 1: In Vivo Administration of Senexin Analogs in Mouse Models
| Compound | Mouse Model | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| Senexin A | C57BL/6 mice (Toxicity study) | Intraperitoneal (i.p.) | 20 mg/kg | Daily for 5 days | 80% Propylene glycol | [1] |
| Senexin A | A549/MEF Xenograft | Intraperitoneal (i.p.) | Not specified | Daily for 5 days following doxorubicin | Not specified | [1] |
| Senexin B | TNBC Xenograft | Not specified | Not specified | Not specified | Not specified | [2] |
| Senexin C | CT26 Syngeneic (Colon Carcinoma) | Intravenous (i.v.) | 2.5 mg/kg | Single dose | Not specified | [3] |
| Senexin C | CT26 Syngeneic (Colon Carcinoma) | Oral (p.o.) | 100 mg/kg | Single dose | Not specified | [3] |
| Senexin C | MV4-11 Xenograft (AML) | Oral (p.o.) | 40 mg/kg | Twice daily (BID) | Not specified | [4] |
Table 2: In Vivo Administration of Other CDK8 Inhibitors in Mouse Models
| Compound | Mouse Model | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| SNX631 | HCC1954-Par Xenograft (HER2+ Breast Cancer) | Medicated diet | 500 ppm | Continuous | Diet | [5] |
| SNX631 | HCC1954-Res Xenograft (HER2+ Breast Cancer) | Medicated diet + Oral gavage (p.o.) | 250 ppm + 5 mg/kg | Continuous + Daily | Diet | [5] |
| SNX631 | 22Rv1 Xenograft (Prostate Cancer) | Medicated diet | 500 ppm | Continuous | Diet | [6] |
| CCT251921 | Colon Cancer Xenograft | Not specified | Not specified | Not specified | Not specified | [7] |
| BI-1347 | SK-N-AS Xenograft (Neuroblastoma) | Not specified | 10 mg/kg | Daily for 24 hours (for PD) | Not specified | [8] |
| CR8 | IMR32 Xenograft (Neuroblastoma) | Intraperitoneal (i.p.) | 2 mg/mL in vehicle | Daily | DMSO/PEG300/water (5/50/45) | [3] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of a novel CDK8 inhibitor in a mouse xenograft model. These protocols should be adapted based on the specific physicochemical properties of the test compound and the goals of the study.
Preparation of Formulation for In Vivo Dosing
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. The appropriate vehicle will depend on the compound's properties and the intended route of administration.
Example Formulations:
-
For Oral Gavage (p.o.):
-
Suspension: Suspend the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Solution: For soluble compounds, a mixture of DMSO, PEG300, and water (e.g., 10% DMSO, 40% PEG300, 50% water) can be used. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.[2]
-
-
For Intraperitoneal Injection (i.p.):
-
A common vehicle is a mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil).[9] Another option is a mix of DMSO, PEG300, Tween 80, and saline.
-
-
For Medicated Diet:
-
The compound can be commercially formulated into a medicated diet at a specified concentration (e.g., ppm). This allows for continuous administration.
-
Protocol for Preparing an Oral Suspension:
-
Weigh the required amount of the CDK8 inhibitor.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Gradually add the powdered compound to the CMC solution while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh on each day of dosing.
Administration of the Compound in a Mouse Xenograft Model
Animal Model: Female athymic nude mice (4-6 weeks old).
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 tumor cells (e.g., A549, HCT116) in a volume of 100-200 µL of a 1:1 mixture of Matrigel and sterile PBS into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Dosing:
-
Oral Gavage: Administer the prepared formulation using a gavage needle at a volume of typically 100 µL per 10 g of body weight.
-
Intraperitoneal Injection: Inject the formulation into the peritoneal cavity using a 27-gauge needle.
-
Medicated Diet: Provide the medicated chow ad libitum.
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualizations
Signaling Pathway of CDK8
Caption: Simplified signaling pathway of CDK8 and its inhibition.
Experimental Workflow for In Vivo Testing of a CDK8 Inhibitor
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 5. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senexin A hydrochloride | CDK | 1780390-76-2 | Invivochem [invivochem.com]
Cdk8-IN-4 solubility and preparation for cell culture experiments
Application Notes and Protocols for Cdk8-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the Mediator complex.[1][2] It plays a crucial role in modulating the activity of RNA Polymerase II and various transcription factors, including those involved in major signaling pathways such as Wnt/β-catenin, TGF-β, and STAT.[1][3][4][5][6] Dysregulation of CDK8 activity has been implicated in the progression of several cancers, making it a promising therapeutic target.[2][3][5] this compound is a potent and selective small molecule inhibitor of CDK8, with a reported IC50 of 0.2 nM, making it a valuable tool for investigating the biological functions of CDK8 in cell-based assays.[7]
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. It is essential to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[7]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₄O | [7] |
| Molecular Weight | 330.38 g/mol | [7] |
| IC50 (CDK8) | 0.2 nM | [7] |
| Appearance | White to light yellow solid | [7] |
| Solubility (DMSO) | 100 mg/mL (302.68 mM) | [7] |
| Solubility (Water) | Insoluble | [8] |
| Solubility (Ethanol) | Insoluble | [8] |
Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder (MW: 330.38 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 302.7 µL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
Calculation: (1 mg / 330.38 g/mol ) / 0.010 mol/L = 0.0003027 L = 302.7 µL
-
-
Dissolution: Vortex the solution thoroughly for several minutes to ensure the compound is fully dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7] Ensure tubes are sealed tightly to protect from moisture and light.
General Protocol for Cell Treatment with this compound
This protocol provides a general workflow for treating adherent cells in culture with this compound. The final working concentration and incubation time should be optimized for each specific cell line and experimental endpoint.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution (prepared as above)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced toxicity.[9][10]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis. This may include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®)
-
Western Blotting: To analyze changes in protein expression or phosphorylation status of CDK8 targets (e.g., STAT1, SMADs).[1][11]
-
Quantitative PCR (qPCR): To measure changes in the expression of CDK8-regulated genes.[9]
-
Flow Cytometry: To assess cell cycle distribution or apoptosis.
-
Visualizations
CDK8 Signaling Pathway and Inhibition
Cyclin-dependent kinase 8 (CDK8), as part of the Mediator complex, acts as a molecular switch in transcription.[1][2] It phosphorylates various transcription factors, such as STATs, SMADs, and NOTCH, thereby regulating their activity and influencing key oncogenic pathways like Wnt/β-catenin and TGF-β.[1][4][5] The inhibitor this compound blocks the kinase activity of CDK8, preventing the phosphorylation of its downstream targets and altering gene expression programs involved in cell proliferation and survival.
Caption: this compound inhibits CDK8 kinase activity, blocking phosphorylation of key transcription factors.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a cell-based assay using this compound. The process begins with seeding the cells and culminates in the analysis of experimental data to determine the inhibitor's effect.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]
- 3. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk8-IN-4 in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a critical component of the Mediator complex, a key regulator of transcription. In the context of stem cell biology, Cdk8 plays a pivotal role in maintaining pluripotency and an undifferentiated state. Inhibition of Cdk8, along with its close homolog Cdk19, has emerged as a promising strategy to induce the differentiation of various types of stem cells, including embryonic, mesenchymal, and cancer stem cells. Cdk8-IN-4 is a potent and selective inhibitor of Cdk8 with an IC50 of 0.2 nM, making it a valuable tool for studying and directing stem cell fate.[1]
These application notes provide a comprehensive overview of the use of this compound to induce stem cell differentiation, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Cdk8, as part of the Mediator kinase module (composed of Cdk8, Cyclin C, MED12, and MED13), can both positively and negatively regulate gene expression. In stem cells, Cdk8 is often involved in the transcriptional network that sustains self-renewal and pluripotency. It has been shown to regulate the activity of key transcription factors such as MYC and NANOG.[2] Inhibition of Cdk8 with this compound disrupts this regulatory network, leading to a transcriptional shift that favors differentiation. This process involves the altered phosphorylation of transcription factors and components of the core transcriptional machinery, ultimately leading to the activation of lineage-specific gene expression programs. In mesenchymal stem cells, for instance, Cdk8 has been shown to control osteoclastogenesis through the STAT1-RANKL axis.[3][4]
Signaling Pathway Overview
The following diagram illustrates the central role of the Cdk8/Mediator complex in maintaining the pluripotent state and how its inhibition by this compound can lead to stem cell differentiation.
Caption: Cdk8/Mediator signaling in stem cell pluripotency and differentiation.
Quantitative Data on Cdk8 Inhibition-Induced Changes
The following tables summarize quantitative data from studies investigating the effects of Cdk8/19 inhibition or knockout on stem and progenitor cells.
Table 1: Gene Expression Changes in Intestinal Organoids upon Cdk8/19 Knockout (Data adapted from a study on Cdk8/19 knockout in intestinal organoids)[5]
| Genotype | Upregulated Genes | Downregulated Genes | Total Differentially Expressed Genes (DEGs) |
| Cdk8iIEC-KO | 545 | 844 | 1,389 |
| Cdk8fl/fl/Cdk19–/– | 550 | 493 | 1,043 |
| Cdk8iIEC-KO/Cdk19–/– | 2,263 | 1,449 | 3,712 |
Table 2: Effect of Cdk8 Inhibitor (MK256) on a Stem-like Marker in Acute Myeloid Leukemia (AML) Cells (Data adapted from a study on the Cdk8 inhibitor MK256 in AML cells)[4]
| Treatment | Concentration | CD93 Positive Population (%) | Reduction in CD93 Population (%) |
| Control (Untreated) | - | 80.4 | - |
| MK256 | 50 nM | 73.9 | 6.5 |
| MK256 | 500 nM | 50.4 | 30.0 |
Table 3: Transcriptional Changes in Alveolar Rhabdomyosarcoma Cells upon Cdk8 Inhibition (BI-1347) (Data adapted from a study on the Cdk8 inhibitor BI-1347)[6]
| Treatment Duration | Upregulated Genes | Downregulated Genes |
| 24 hours | 523 | 59 |
| 72 hours | 575 | 193 |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific stem cell type and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at 100 mg/mL.[1] To prepare a 10 mM stock solution, dissolve 3.30 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Safety Precautions:
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and safety information.[2][7]
Protocol 2: Induction of Stem Cell Differentiation with this compound
Materials:
-
Pluripotent stem cells (e.g., human embryonic stem cells, induced pluripotent stem cells) or other stem cell types of interest
-
Appropriate stem cell culture medium and differentiation-promoting medium (if applicable)
-
This compound stock solution (10 mM in DMSO)
-
Control vehicle (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, microscope, etc.)
Experimental Workflow:
Caption: General experimental workflow for this compound treatment.
Procedure:
-
Cell Plating: Plate your stem cells at the desired density in the appropriate culture vessels. Allow the cells to adhere and reach the desired confluency according to your standard protocol.
-
Preparation of Working Solutions: Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for optimization. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration. It is recommended to test a time course, for example, 24, 48, 72 hours, and longer for terminal differentiation, depending on the cell type and expected differentiation timeline.
-
Analysis: At the end of the incubation period, analyze the cells for markers of differentiation. This can include:
-
Morphological changes: Observe cells under a microscope for changes in morphology indicative of differentiation.
-
Gene expression analysis (qRT-PCR or RNA-seq): Analyze the expression of pluripotency markers (e.g., OCT4, NANOG) and lineage-specific differentiation markers.
-
Protein analysis (Western blotting or immunofluorescence): Assess the protein levels of pluripotency and differentiation markers.
-
Functional assays: Perform assays relevant to the differentiated cell type (e.g., alkaline phosphatase staining for pluripotency, lineage-specific functional assays).
-
Protocol 3: Analysis of Gene Expression by qRT-PCR
Materials:
-
Treated and control cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for pluripotency and differentiation markers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using a suitable master mix and primers for your genes of interest. Include housekeeping genes for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low differentiation | This compound concentration is too low. | Increase the concentration of this compound. |
| Treatment duration is too short. | Extend the incubation time. | |
| Cell density is not optimal. | Optimize the cell plating density. | |
| High cell toxicity | This compound concentration is too high. | Decrease the concentration of this compound. |
| DMSO concentration is too high. | Ensure the final DMSO concentration is below a toxic level (typically <0.1%). | |
| Inconsistent results | Inconsistent cell culture conditions. | Maintain consistent cell passage number, confluency, and culture conditions. |
| Instability of this compound in media. | Prepare fresh working solutions for each experiment. |
Conclusion
This compound is a powerful tool for inducing stem cell differentiation by inhibiting the Cdk8/Mediator complex. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at directing stem cell fate. Optimization of concentration and treatment duration will be crucial for achieving the desired differentiation outcomes in specific stem cell lineages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8-IN-1|1629633-48-2|MSDS [dcchemicals.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
Application Note: Elucidating Transcriptional Responses to Cdk8 Inhibition with Cdk8-IN-4 using RNA-Seq
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex acts as a molecular bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery, thereby controlling the expression of a vast number of genes.[3][4] CDK8 has been identified as a crucial coactivator in several oncogenic signaling pathways, including Wnt/β-catenin, TGF-β, p53, and STAT signaling.[3][5][6] Its role in phosphorylating transcription factors and components of the transcription machinery makes it a compelling target for therapeutic intervention in various cancers.[7]
Cdk8-IN-4 is a potent and selective small molecule inhibitor of CDK8 and CDK19 kinase activity. Investigating the global transcriptomic changes induced by this inhibitor is essential for understanding its mechanism of action, identifying biomarkers of response, and uncovering potential therapeutic applications. RNA sequencing (RNA-Seq) is a powerful and unbiased method for analyzing the transcriptome, making it the ideal technology to profile the effects of this compound treatment.[8][9]
This application note provides a comprehensive guide to designing and executing an RNA-Seq experiment to study the effects of this compound. It includes detailed experimental design considerations, step-by-step protocols, and data presentation guidelines.
Experimental Design Considerations
A well-designed experiment is critical for obtaining meaningful and reproducible results.[8][10] Key factors to consider when planning an RNA-Seq study with this compound are outlined below.
1. Hypothesis and Objectives Start with a clear research question. For example, a primary objective could be to identify the specific gene networks and pathways modulated by CDK8 kinase activity in a particular cancer type. A working hypothesis might be: "Inhibition of CDK8 with this compound in colon cancer cells with an active Wnt/β-catenin pathway will suppress the expression of Wnt target genes and inhibit cell proliferation."[3]
2. Cell Model Selection The choice of a biologically relevant cell model is fundamental. For CDK8 studies, cell lines with known dependence on signaling pathways regulated by CDK8 are recommended. For instance, many colorectal cancer cell lines (e.g., HCT116, SW480) exhibit aberrant Wnt/β-catenin signaling and are appropriate models to study CDK8's role as an oncogene.[3][11]
3. This compound Treatment: Dose and Time Course
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound. This typically involves treating cells with a range of concentrations to identify the IC50 (the concentration that inhibits 50% of a biological function, such as cell viability or target gene expression).
-
Time-Course: A time-course experiment (e.g., 2, 6, 12, 24 hours) is crucial to distinguish between primary (direct) and secondary (downstream) transcriptional effects of CDK8 inhibition.[10] Early time points are more likely to reveal direct targets of CDK8-regulated transcription.
4. Controls and Replicates
-
Vehicle Control: A vehicle control group (e.g., cells treated with DMSO, the solvent for this compound) is mandatory. This control accounts for any effects of the solvent on gene expression.
-
Untreated Control: An untreated control group can also be included to assess baseline gene expression.
-
Biological Replicates: A minimum of three biological replicates for each condition (e.g., Vehicle, this compound treatment at each time point) is essential for statistical power to detect differentially expressed genes reliably.
5. RNA-Seq Library Preparation and Sequencing
-
RNA Isolation and Quality Control: High-quality RNA is paramount. Ensure RNA integrity is assessed using a method that provides an RNA Integrity Number (RIN), with a RIN ≥ 8 being desirable.
-
Library Preparation Strategy: The choice of library preparation kit depends on the research goals. For differential gene expression analysis, 3' mRNA-Seq (which sequences the 3' end of transcripts) is a cost-effective and robust method for high-throughput screening.[8][10]
-
Sequencing Depth: For 3' mRNA-Seq, a sequencing depth of 3-5 million reads per sample is typically sufficient for accurate gene expression profiling.[10]
Table 1: Example Experimental Design Summary
| Group | Treatment | Concentration | Time Point | Biological Replicates |
| 1 | Vehicle (DMSO) | 0.1% | 6 hours | 3 |
| 2 | This compound | 1 µM | 6 hours | 3 |
| 3 | Vehicle (DMSO) | 0.1% | 12 hours | 3 |
| 4 | This compound | 1 µM | 12 hours | 3 |
| 5 | Vehicle (DMSO) | 0.1% | 24 hours | 3 |
| 6 | This compound | 1 µM | 24 hours | 3 |
Visualizations
This compound RNA-Seq Experimental Workflow
Caption: Overview of the RNA-Seq workflow from cell treatment to bioinformatics analysis.
Simplified Cdk8 Signaling in the Wnt/β-catenin Pathway
Caption: this compound inhibits CDK8's role in activating Wnt/β-catenin target genes.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HCT116) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Inhibitor: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the final desired concentration (e.g., 1 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 6, 12, or 24 hours).
-
Harvesting: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the plate by adding the appropriate lysis buffer from an RNA isolation kit (e.g., Buffer RLT from Qiagen RNeasy Kit). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Storage: Proceed immediately to RNA isolation or store the lysate at -80°C.
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation: Isolate total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Integrity Assessment: Assess RNA integrity by running an aliquot of each sample on an Agilent Bioanalyzer or similar instrument. Record the RNA Integrity Number (RIN). Samples with a RIN value ≥ 8 are recommended for library preparation.
Table 2: Example RNA Quality Control Data
| Sample ID | Concentration (ng/µL) | A260/280 | A260/230 | RIN |
| Vehicle_6h_R1 | 155.2 | 2.08 | 2.15 | 9.8 |
| Cdk8-IN-4_6h_R1 | 149.8 | 2.09 | 2.11 | 9.7 |
| Vehicle_12h_R1 | 162.5 | 2.10 | 2.18 | 9.9 |
| Cdk8-IN-4_12h_R1 | 158.1 | 2.09 | 2.14 | 9.8 |
Protocol 3: Library Preparation and Sequencing (3' mRNA-Seq Example)
-
Library Preparation: Using a commercial 3' mRNA-Seq library preparation kit (e.g., Lexogen QuantSeq 3' mRNA-Seq), prepare sequencing libraries from 100-500 ng of total RNA per sample, following the manufacturer's protocol. This process typically involves:
-
Oligo(dT) priming for reverse transcription to capture the 3' ends of polyadenylated mRNAs.
-
Second-strand synthesis.
-
Library amplification with primers that include Illumina sequencing adapters and barcodes for multiplexing.
-
-
Library QC: Quantify the final libraries and assess their size distribution using a Bioanalyzer.
-
Pooling and Sequencing: Pool the barcoded libraries in equimolar amounts. Sequence the pooled libraries on an Illumina sequencer (e.g., NextSeq or NovaSeq) to generate single-end reads (e.g., 75 bp).
Protocol 4: Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: If necessary, trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the processed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.
-
Gene-level Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Import the count matrix into R and use packages like DESeq2 or edgeR to normalize the data and perform statistical analysis to identify genes that are significantly up- or down-regulated between the this compound treated and vehicle control groups.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools (e.g., Metascape, DAVID) to identify biological pathways that are significantly affected by CDK8 inhibition.
Data Presentation
The final output of the differential expression analysis is a list of genes with associated statistics. This data should be presented in a clear, tabular format.
Table 3: Example of Top Differentially Expressed Genes (24h Treatment)
| Gene Symbol | log2FoldChange | p-value | padj (FDR) |
| Down-regulated | |||
| MYC | -1.58 | 1.2e-15 | 4.5e-14 |
| CCND1 | -1.21 | 3.4e-11 | 8.1e-10 |
| AXIN2 | -2.05 | 6.7e-18 | 3.3e-16 |
| Up-regulated | |||
| CDKN1A (p21) | 1.89 | 5.5e-12 | 1.6e-10 |
| GADD45A | 1.62 | 9.1e-10 | 1.8e-08 |
-
log2FoldChange: The log2 of the change in expression between treated and control samples. A negative value indicates down-regulation.
-
p-value: The nominal p-value for the statistical test.
-
padj (FDR): The p-value adjusted for multiple testing (False Discovery Rate). A common threshold for significance is padj < 0.05.
By following this detailed guide, researchers can effectively utilize RNA-Seq to profile the transcriptomic effects of this compound, leading to a deeper understanding of CDK8's biological functions and the therapeutic potential of its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. platform.opentargets.org [platform.opentargets.org]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk8-IN-4 off-target effects and how to control for them
Welcome to the technical support center for Cdk8-IN-4 and related CDK8/19 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that inhibits Cyclin-Dependent Kinase 8 (CDK8). CDK8, along with its close paralog CDK19, is a component of the Mediator complex, which regulates the transcriptional activity of RNA polymerase II.[1][2] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various signaling pathways, including those regulated by Wnt/β-catenin, Notch, p53, and TGF-β.[1][3]
Q2: What are the known off-target effects of CDK8 inhibitors?
While some CDK8 inhibitors are designed to be highly selective, off-target effects are a potential concern and can lead to misinterpretation of experimental results and cellular toxicity.[4][5][6] Off-target effects can arise from the inhibition of other kinases or interactions with unrelated proteins.[4][7] For example, some compounds initially identified as CDK8/19 inhibitors have been found to inhibit other kinases, which could be responsible for observed toxicities.[4] It is crucial to verify the selectivity of any CDK8 inhibitor in the experimental system being used.
Q3: Why is it important to control for off-target effects in my experiments?
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with a CDK8 inhibitor.
This could be due to off-target effects, issues with compound potency, or cell-line-specific responses.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that the CDK8 inhibitor is binding to CDK8 in your cells at the concentrations used.
-
Assess Kinase Selectivity: Evaluate the inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
Use a Structurally Distinct Inhibitor: Corroborate your findings using a second, structurally different CDK8 inhibitor.[8][9] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Employ Genetic Controls: Use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of CDK8 and/or CDK19 to mimic pharmacological inhibition.[10][11]
-
Perform Rescue Experiments: In a CDK8 knockout/knockdown background, express a version of CDK8 that is resistant to the inhibitor. If the inhibitor's effect is reversed, it confirms on-target activity.[9]
Issue 2: Difficulty in confirming on-target activity of a CDK8 inhibitor.
Confirming that a CDK8 inhibitor is engaging its intended target within a cellular context is a key experimental step.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells.[12][13][14]
-
Phosphoproteomics: Analyze changes in the phosphorylation of known CDK8 substrates, such as STAT1 (Ser727), after inhibitor treatment.[15][16][17] However, be aware that STAT1 phosphorylation can be regulated by other pathways, so it may not be a completely specific biomarker.[4]
-
Gene Expression Analysis: Measure the expression of genes known to be regulated by CDK8.[10] A change in their expression following treatment can indicate on-target activity.
Experimental Protocols & Data
Kinase Selectivity Profiling
To assess the specificity of a CDK8 inhibitor, it is recommended to screen it against a large panel of kinases.
Methodology:
A common method is to perform in vitro kinase assays where the inhibitory activity of the compound is measured against a panel of purified kinases. The results are typically expressed as the percentage of inhibition at a specific concentration or as IC50 values.
Example Data: Kinase Selectivity of a Hypothetical this compound Analog
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) |
| CDK8 | 98% | 5 |
| CDK19 | 95% | 10 |
| CDK1 | 5% | >10,000 |
| CDK2 | 8% | >10,000 |
| CDK4 | 3% | >10,000 |
| Haspin | 85% | 50 |
| GSK3β | 15% | >5,000 |
| p38α | 10% | >10,000 |
This table presents hypothetical data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful technique to confirm target engagement in a cellular environment.[12][14][18]
Methodology:
-
Cell Treatment: Treat cells with the CDK8 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CDK8 in each sample using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble CDK8 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathways Involving CDK8
CDK8 is a key regulator of multiple signaling pathways implicated in cancer and other diseases.[3][6][19][20]
Caption: CDK8 modulates several key oncogenic signaling pathways.
Experimental Workflow for Validating On-Target Effects
A multi-pronged approach is recommended to confidently attribute a biological effect to the inhibition of CDK8.
Caption: A logical workflow for validating on-target effects.
Decision Tree for Troubleshooting Unexpected Results
This decision tree can guide researchers when faced with unexpected experimental outcomes.
Caption: A decision-making guide for unexpected results.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 18. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene - CDK8 [maayanlab.cloud]
Technical Support Center: Optimizing Cdk8-IN-4 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Cdk8-IN-4 for their experiments while avoiding cytotoxicity.
Troubleshooting Guide
One of the primary challenges when working with a potent inhibitor like this compound is identifying a concentration that effectively inhibits Cdk8 without inducing off-target cytotoxic effects. This guide provides a systematic approach to determining the optimal concentration for your specific cell line and experimental goals.
Initial Dose-Response Experiments
A crucial first step is to perform a dose-response experiment to determine the concentration range at which this compound exhibits its desired biological activity and where it becomes cytotoxic.
Table 1: Reported IC50 Values for Cdk8 Inhibitors in Cell-Based Assays
While specific cytotoxic IC50 values for this compound are not widely published, the following table includes data for other selective Cdk8/19 inhibitors, which can serve as a starting point for designing dose-response experiments. It is important to note that the term "CDK8 inhibitor 4" has been used in some publications, and its effects on cell viability have been documented.
| Inhibitor Name/Reference | Cell Line(s) | Assay Type | Reported IC50/Effect |
| CDK8 Inhibitor 4 | Colon cancer cell lines, MDA-MB-468 (TNBC) | Cell Viability Assay | Decreased cell viability and increased apoptosis[1] |
| CCT251545 | 7dF3, LS174T | TCF Reporter Assay | IC50 = 1.29 ± 0.489 µM, 5.170 ± 0.887 µM[2] |
| BMS-265246 | Not specified | Live Cell Engagement | IC50 < 1 µM[3] |
| K03861 | Not specified | Live Cell Engagement | IC50 < 1 µM[3] |
| Senexin A | HCT116 | β-catenin Reporter Assay | IC50 ≈ 5 µM[4] |
| BI-1347 | Hematological cell lines | Cell Growth Inhibition | IC50 < 1 µM in 5 of 51 cell lines[5] |
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a typical workflow for determining the optimal, non-cytotoxic concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my experiments?
A1: Based on the high potency of this compound (biochemical IC50 of 0.2 nM), it is advisable to start with a broad concentration range in your initial dose-response experiments. A suggested starting range is from 0.1 nM to 10 µM. This will help you identify the therapeutic window for your specific cell line.
Q2: How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?
A2: This is a critical consideration. Here’s how you can differentiate:
-
Time Course Analysis: Targeted anti-proliferative effects often manifest over a longer period (e.g., 48-72 hours) as they involve processes like cell cycle arrest. In contrast, acute cytotoxicity due to off-target effects may be observed at earlier time points (e.g., within 24 hours).
-
Mechanism of Action Assays: To confirm on-target effects, assess the phosphorylation status of known Cdk8 substrates, such as STAT1 at Ser727. A decrease in pSTAT1(S727) at non-cytotoxic concentrations would indicate specific Cdk8 inhibition.
-
Apoptosis Assays: Use assays like Annexin V/PI staining or Caspase-3/7 activity assays to determine if cell death is occurring through a programmed pathway (apoptosis), which is more likely with on-target effects, or through necrosis, which can be a sign of general toxicity.
Q3: My cells are showing signs of stress (e.g., changes in morphology, detachment) even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to this:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to Cdk8 inhibition due to their reliance on Cdk8-mediated signaling pathways for survival.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Off-Target Effects: While this compound is reported to be selective, high concentrations can still lead to off-target kinase inhibition, which might induce cellular stress.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.
Q4: What are the key signaling pathways I should investigate to understand the effects of this compound?
A4: Cdk8 is a key regulator of transcription and is involved in several important signaling pathways. Investigating the modulation of these pathways can provide insights into the mechanism of action of this compound in your model system.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for background control (medium only), vehicle control, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes).
-
Absorbance Reading: Read the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
This compound stock solution
-
96-well, clear-bottom, black- or white-walled plates
-
Complete cell culture medium
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with a range of this compound concentrations as described previously. Include positive controls for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate for the desired period to induce apoptosis (e.g., 12-48 hours).
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (usually 30-60 minutes).
-
Signal Detection: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as fold-change in caspase activity compared to the vehicle control.
References
- 1. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk8-IN-4 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk8-IN-4 in in vivo experiments. The information is curated for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with a reported IC50 of 0.2 nM.[1] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II. By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various signaling pathways critical for cell proliferation, differentiation, and survival.
Q2: Which signaling pathways are regulated by CDK8?
CDK8 is a key regulator of several oncogenic signaling pathways. It can act as both a transcriptional activator and repressor. Key pathways influenced by CDK8 include:
-
Wnt/β-catenin Pathway: CDK8 is considered an oncogene in colorectal cancer where it enhances β-catenin-dependent transcription.[2]
-
TGF-β/SMAD Pathway: CDK8 can phosphorylate SMAD transcription factors, thereby modulating their activity.
-
STAT Pathway: CDK8 has been shown to phosphorylate STAT1 at serine 727 (S727), influencing its transcriptional activity in response to stimuli like interferon-gamma (IFNγ).[3][4][5] However, the reliability of pSTAT1-S727 as a specific biomarker for CDK8 activity is debated, as other stimuli can also induce its phosphorylation independently of CDK8/19.[3][6]
-
Hypoxia and Glycolysis: CDK8 is involved in the transcriptional response to hypoxia, partly by regulating HIF1α activity, and promotes the expression of genes involved in glycolysis.
Below is a diagram illustrating the central role of CDK8 in various signaling pathways.
Troubleshooting In Vivo Studies
Issue 1: Poor Solubility and Vehicle Formulation
Question: I am having trouble dissolving this compound for in vivo administration. What is a suitable vehicle?
Answer: this compound is highly soluble in DMSO. However, high concentrations of DMSO can be toxic to animals.[7][8][9] Therefore, a co-solvent system is recommended for in vivo studies. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles.
Recommended Vehicle Formulations:
| Vehicle Components | Example Ratio (v/v/v) | Administration Route | Notes |
| DMSO / PEG300 / Tween 80 / Saline or Water | 5 / 10 / 20 / 65[10] | Intravenous (IV) | Ensure the final DMSO concentration is as low as possible. |
| DMSO / PEG300 / Water | 10 / 40 / 50 | Oral Gavage | A commonly used formulation for oral administration of kinase inhibitors. |
| 0.5% Carboxymethyl cellulose (CMC) in water | N/A | Oral Gavage | Suitable for creating a suspension if the compound precipitates. |
| Medicated Diet | Varies | Oral | Can be used for long-term studies to minimize stress from frequent gavage. |
Experimental Protocol: Vehicle Preparation for Oral Gavage
-
Weigh the required amount of this compound.
-
Dissolve this compound in a small volume of 100% DMSO to create a stock solution. Use sonication if necessary to ensure it is fully dissolved.
-
In a separate tube, mix the required volumes of PEG300 and sterile water (e.g., in a 40:50 ratio).
-
Slowly add the this compound/DMSO stock solution to the PEG300/water mixture while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is below 10% of the total volume.
-
Prepare the formulation fresh daily and inspect for any precipitation before administration.
Issue 2: In Vivo Toxicity
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with a Cdk8 inhibitor. What could be the cause and how can I mitigate it?
Answer: Toxicity with Cdk8/19 inhibitors has been reported, and it is a subject of debate whether this is an on-target or off-target effect. Some studies suggest that toxicity observed with certain CDK8/19 inhibitors may be due to off-target kinase inhibition.[11]
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. It is crucial to perform a dose-response study to find the optimal therapeutic window that balances efficacy and toxicity.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the administration vehicle itself.
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity.
| Monitoring Parameter | Frequency | Notes |
| Body Weight | Daily or every other day | A significant and sustained drop in body weight (>15-20%) is a common endpoint. |
| Clinical Signs | Daily | Observe for changes in posture, activity, grooming, and signs of pain or distress. |
| Complete Blood Count (CBC) | At baseline and at the end of the study | Can reveal effects on hematopoiesis. |
| Serum Chemistry | At the end of the study | To assess liver and kidney function (e.g., ALT, AST, creatinine). |
| Histopathology | At the end of the study | Examination of major organs (liver, kidney, spleen, etc.) for any pathological changes. |
Issue 3: Lack of Efficacy
Question: I am not observing the expected anti-tumor effect in my xenograft model. What are the possible reasons?
Answer: Lack of efficacy can stem from several factors, from suboptimal dosing to issues with the experimental model itself.
Troubleshooting Workflow:
Pharmacodynamic (PD) Biomarkers:
To confirm target engagement in vivo, it is recommended to assess a PD biomarker in tumor tissue. While pSTAT1-S727 has been used, its specificity is questionable.[3][6] Consider evaluating the expression of downstream target genes of Cdk8-regulated pathways that are relevant to your cancer model. For example, in a colorectal cancer model, you could assess the expression of Wnt/β-catenin target genes.
In Vivo Efficacy of Cdk8/19 Inhibitors (Examples from Literature)
The following table summarizes in vivo data from studies using other selective Cdk8/19 inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| BI-1347 | Melanoma (B16-F10-luc2) | Mice | 10 mg/kg, daily, oral | Reduced pSTAT1-S727 by 60%; 94% tumor growth inhibition (TGI) on day 23.[12] |
| BI-1347 | Neuroblastoma (SK-N-AS xenograft) | Nude mice | 10 mg/kg, daily, oral (in combination with Selumetinib) | Well-tolerated; combination treatment led to improved survival.[13] |
| T-474 | Prostate Cancer (VCaP xenograft) | Mice | 5 mg/kg, once daily, oral | Potent antitumor activity (T/C = 23%); significant reduction in pSTAT1 in tumors.[14] |
| SNX631 | Castration-Resistant Prostate Cancer (PDX) | NSG mice | 500 ppm in medicated diet (30-60 mg/kg/day) | Inhibited tumor growth.[15] |
Note: T/C (Treatment over Control) is a measure of antitumor activity, where a lower percentage indicates higher efficacy.
Detailed Experimental Protocol: Xenograft Tumor Model
This is a general protocol that can be adapted for use with this compound.
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure the cells are free from mycoplasma contamination.
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice) for xenograft studies. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Harvest cultured cells and resuspend them in a sterile, serum-free medium or PBS.
-
Mix the cell suspension with an equal volume of Matrigel.
-
Subcutaneously inject the cell/Matrigel mixture (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and vehicle control as described in the "Poor Solubility and Vehicle Formulation" section.
-
Administer the treatment (e.g., by oral gavage) according to the planned schedule (e.g., once daily).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and other organs for further analysis (e.g., pharmacodynamic marker assessment, histopathology).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 11. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Cdk8-IN-4 stability and long-term storage conditions
This guide provides detailed information on the stability and long-term storage of Cdk8-IN-4, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. How should I handle the this compound compound upon receipt?
Upon receipt, it is recommended to store the solid this compound at 4°C, sealed and protected from moisture and light.[1][2] The compound is typically shipped at room temperature for short durations, but it should be moved to its recommended storage condition as soon as possible for long-term stability.[1]
2. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 4°C.[1] It is crucial to keep the container tightly sealed and protected from moisture and light to prevent degradation.
3. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO up to 100 mg/mL.[1] It is important to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For preparing stock solutions, ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
4. What are the recommended storage conditions and stability for this compound stock solutions?
The stability of the stock solution depends on the storage temperature:
Solutions should always be stored sealed, away from moisture and light.[1]
5. My this compound solution has precipitated after storage. What should I do?
If precipitation occurs, you can gently warm the solution and/or use sonication to help redissolve the compound.[1] This is often due to the solvent's saturation limit being exceeded at lower temperatures. To prevent this, consider preparing a slightly less concentrated stock solution or ensure the compound is fully dissolved before freezing.
6. My experiment with this compound is not showing the expected inhibitory effect. What could be the issue?
Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting workflow below. Key areas to investigate include the integrity of the compound (improper storage), the final concentration in your assay, and the stability of the compound in your specific cell culture or assay medium over the experiment's duration.
Data Presentation: Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Recommended Temperature | Duration of Stability | Key Conditions |
| Solid | 4°C | Not specified | Sealed, away from moisture and light.[1][2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquoted, sealed, away from light.[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquoted, sealed, away from light.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 330.38 g/mol )[1]
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.30 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for short intervals until the solution is clear.[1] Gentle warming can also be applied if necessary.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile aliquots in appropriate tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[1]
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Ensure they are protected from light.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified diagram of the CDK8 signaling pathway and the inhibitory action of this compound.
Caption: Decision workflow for the proper storage of solid and dissolved this compound.
Caption: A logical workflow for troubleshooting common issues in experiments using this compound.
References
Mechanisms of acquired resistance to Cdk8-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to Cdk8-IN-4. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing acquired resistance mechanisms to this compound is limited. Therefore, this document extrapolates potential mechanisms and troubleshooting strategies from studies on other selective CDK8/19 inhibitors. This information should be used as a guide and may not be fully representative of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with a reported IC50 of 0.2 nM[1]. CDK8 is a component of the Mediator complex, which regulates the transcription of various genes involved in cell growth, proliferation, and differentiation[2][3][4]. By inhibiting CDK8, this compound can modulate these transcriptional programs, making it a valuable tool for cancer research and potentially for therapeutic intervention.
Q2: What are the potential mechanisms of acquired resistance to CDK8 inhibitors like this compound?
While specific data for this compound is not available, general mechanisms of resistance to kinase inhibitors can be broadly categorized as on-target or off-target alterations. Potential mechanisms for CDK8 inhibitors include:
-
On-target modifications:
-
Gatekeeper mutations in the CDK8 ATP-binding pocket that prevent inhibitor binding.
-
Amplification of the CDK8 gene, leading to overexpression of the target protein.
-
-
Bypass signaling pathways:
-
Activation of parallel signaling pathways that compensate for the loss of CDK8 activity. This could involve upregulation of other transcriptional regulators or activation of pro-survival pathways like PI3K/AKT/mTOR[5].
-
-
Drug efflux and metabolism:
-
Increased expression of drug efflux pumps (e.g., ABC transporters) that reduce the intracellular concentration of the inhibitor.
-
Altered metabolism of the inhibitor, leading to its inactivation.
-
-
Transcriptional reprogramming:
Q3: How can I determine if my cell line has developed resistance to this compound?
The development of resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of growth inhibition. This is typically quantified by an increase in the IC50 or EC50 value.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in long-term cultures.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of the current cell line to the parental, sensitive cell line. A significant increase in IC50 suggests resistance.2. Sequence CDK8: Isolate genomic DNA and sequence the CDK8 gene to identify potential mutations in the ATP-binding pocket.3. Assess CDK8 Expression: Use Western blotting or qPCR to determine if CDK8 protein or mRNA levels are elevated in the resistant cells compared to the parental line.4. Analyze Bypass Pathways: Use phosphoproteomics or Western blotting to investigate the activation status of known bypass pathways (e.g., PI3K/AKT, MAPK). |
| Cell line contamination or misidentification. | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Inconsistent inhibitor potency. | Ensure proper storage of this compound to prevent degradation. Prepare fresh stock solutions for each experiment. |
Problem 2: High variability in experimental replicates with this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. |
| Inaccurate inhibitor concentration. | Calibrate pipettes regularly. Perform serial dilutions carefully and use fresh dilutions for each experiment. |
| Cellular heterogeneity. | Consider single-cell cloning to establish a more homogeneous population for your experiments. |
Data Presentation
The following tables summarize hypothetical quantitative data based on studies of other CDK8/19 inhibitors, which could be analogous to what might be observed with this compound.
Table 1: IC50 Values of CDK8/19 Inhibitors in Sensitive and Resistant Cell Lines.
| Cell Line | Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| BT474 | Gefitinib + Senexin B | 1.5 | >10 | >6.7 |
| SKBR3 | Gefitinib + Senexin B | 0.8 | >10 | >12.5 |
| SW48 | Cetuximab + Senexin B | 0.1 (µg/mL) | >1 (µg/mL) | >10 |
Data extrapolated from studies on Senexin B in combination with other inhibitors[6].
Table 2: Kinase Selectivity Profile of a CDK8/19 Inhibitor.
| Kinase | IC50 (nM) |
| CDK8 | 0.2 |
| CDK19 | 1.5 |
| CDK2 | >10,000 |
| CDK9 | >5,000 |
This table presents hypothetical data to illustrate the selectivity of a compound like this compound.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Culture parental cells: Culture the cancer cell line of interest in its recommended growth medium.
-
Initial inhibitor treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next.
-
Establishment of resistant clones: Continue the dose escalation until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization of resistant cells: Isolate single-cell clones from the resistant population and confirm their resistance through dose-response assays.
Protocol 2: Western Blotting for CDK8 and Downstream Targets
-
Cell lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against CDK8, p-STAT1 (Ser727), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
How to minimize the confounding effects of Cdk8-IN-4 on CDK19
Welcome to the technical support center for researchers utilizing CDK8 inhibitors. This guide is designed to help you understand and mitigate the confounding effects of Cdk8-IN-4 on its close paralog, CDK19, ensuring the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it also affect CDK19?
A: this compound is a potent small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 and its paralog, CDK19, are the mutually exclusive enzymatic components of the Mediator kinase module, which regulates gene transcription by phosphorylating transcription factors and components of the RNA Polymerase II machinery.[1][2] The confounding, or "off-target," effect on CDK19 arises from the high degree of sequence and structural similarity between the ATP-binding pockets of CDK8 and CDK19, making it challenging to design inhibitors that are highly selective for one over the other.[3] Therefore, most CDK8 inhibitors, including this compound, are functionally dual CDK8/19 inhibitors.
Q2: What are the functional differences between CDK8 and CDK19?
A: CDK8 and CDK19 share many redundant functions, particularly in regulating signal-induced gene expression.[3][4] This is evident from studies where the genetic knockout of both kinases (double knockout, dKO) produces a much stronger phenotype than the knockout of either kinase alone.[5] However, distinct roles have also been identified. For example:
-
In some contexts, CDK8 and CDK19 regulate different sets of genes.[2][3]
-
Studies in osteosarcoma cells lacking CDK8 have shown that CDK19 plays a role in regulating the p53 pathway and cholesterol metabolism.[2][6]
-
Some functions of both CDK8 and CDK19 have been reported to be independent of their kinase activity, acting instead as scaffolding proteins within the Mediator complex.[6]
Understanding these nuances is critical, as inhibiting both with this compound may lead to a phenotype that is a composite of inhibiting both redundant and unique functions of the two kinases.
Q3: My experiment with this compound yielded a phenotype inconsistent with published CDK8-specific data. What could be the cause?
A: This is a common issue and can stem from several factors:
-
Confounding CDK19 Inhibition: The observed phenotype may be driven by the inhibition of CDK19, or the combined inhibition of both CDK8 and CDK19.
-
Cell-Type Specificity: The roles of CDK8 and CDK19 can be highly context-dependent, varying between different cell lines and tissues.
-
Kinase-Independent Effects: The phenotype could be related to a kinase-independent scaffolding function of CDK8/19 that is not affected by an ATP-competitive inhibitor like this compound.
-
Other Off-Target Effects: Although many inhibitors are highly selective for CDK8/19, they may affect other kinases at the concentrations used in a cellular context.
The troubleshooting guides below provide a systematic approach to dissect these possibilities.
Troubleshooting Guides
Guide 1: Confirming the Selectivity Profile and Target Engagement
The first step in troubleshooting is to verify the inhibitor's properties and confirm it is binding to its intended targets in your experimental system.
Q: How can I determine the potency of this compound against both CDK8 and CDK19?
A: An in vitro kinase assay is the gold standard for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against purified enzymes. By performing this assay separately with recombinant CDK8/Cyclin C and CDK19/Cyclin C, you can precisely quantify the potency of your batch of this compound against both targets. This allows you to confirm its dual activity and compare its potency to other published inhibitors.
Q: How do I know if this compound is actually binding to CDK8 and CDK19 inside my cells?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[7][8] This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the inhibitor).[9] By treating cells with this compound, heating cell lysates to various temperatures, and then quantifying the amount of soluble CDK8 and CDK19 (e.g., by Western blot), you can observe a "thermal shift" that confirms the inhibitor is binding to both kinases in your cells.[10]
Guide 2: Deconvoluting the Effects of CDK8 vs. CDK19 Inhibition
This guide provides a logical workflow to distinguish whether your observed phenotype is due to the inhibition of CDK8, CDK19, or both.
Q: What is the best way to prove my phenotype is specifically due to CDK8 inhibition?
A: A genetic approach using CRISPR-Cas9-mediated knockout cell lines is the most rigorous method.[5] The strategy involves comparing the effect of this compound in four cell lines:
-
Wild-Type (WT): The parental cell line.
-
CDK8-KO: A cell line where only CDK8 is knocked out.
-
CDK19-KO: A cell line where only CDK19 is knocked out.
-
dKO (Double Knockout): A cell line where both CDK8 and CDK19 are knocked out.
By analyzing the results (e.g., cell viability, gene expression), you can attribute the inhibitor's effect as outlined in the table below.
| Cell Line | Inhibitor Effect Observed? | Interpretation |
| WT | Yes | Phenotype is present. |
| CDK8-KO | No | The effect is CDK8-dependent . |
| CDK19-KO | Yes | The effect is not solely dependent on CDK19; likely CDK8-driven. |
| dKO | No | Confirms the effect is on-target to the CDK8/19 paralogs. |
| --- | --- | --- |
| WT | Yes | Phenotype is present. |
| CDK8-KO | Yes | The effect is not solely dependent on CDK8; likely CDK19-driven. |
| CDK19-KO | No | The effect is CDK19-dependent . |
| dKO | No | Confirms the effect is on-target to the CDK8/19 paralogs. |
| --- | --- | --- |
| WT | Yes | Phenotype is present. |
| CDK8-KO | Yes (Reduced) | The effect is redundantly controlled by both CDK8 and CDK19 . |
| CDK19-KO | Yes (Reduced) | The effect is redundantly controlled by both CDK8 and CDK19 . |
| dKO | No | Confirms the effect is on-target to the CDK8/19 paralogs. |
| --- | --- | --- |
| WT | Yes | Phenotype is present. |
| dKO | Yes | The effect is due to an off-target of the inhibitor, unrelated to CDK8 or CDK19. |
Q: How can I identify the specific downstream pathways affected by CDK8 versus CDK19 inhibition?
A: Combining the knockout cell line strategy with global analysis techniques like RNA-sequencing (for transcriptomics) or quantitative mass spectrometry (for proteomics and phosphoproteomics) provides the highest resolution. By comparing the changes in gene expression or protein phosphorylation in CDK8-KO vs. CDK19-KO cells treated with this compound, you can map the specific downstream signaling pathways regulated by each paralog.
Data Presentation
Table 1: Comparative Potency of Common CDK8/19 Inhibitors
This table summarizes the IC50 values for several widely used CDK8/19 inhibitors. Note that while some are marketed as "CDK8 inhibitors," virtually all show potent activity against CDK19.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Selectivity (CDK19/CDK8) |
| This compound | 0.2 [11] | Not Reported | N/A |
| SEL120-34A | 4.4[12][13][14] | 10.4[12][13][14] | ~2.4-fold |
| AS2863619 | 0.61[12][14] | 4.28[12][14] | ~7.0-fold |
| BI-1347 | 1.1[13][14] | Not Reported | N/A |
| MSC2530818 | 2.6[13][14] | Not Reported | N/A |
| CCT251921 | 2.3[12] | Not Reported | N/A |
| T-474 | 1.6[15] | 1.9[15] | ~1.2-fold |
| CDK8/19i | 2.9[16] | 14.1[16] | ~4.9-fold |
Note: IC50 values can vary based on assay conditions.
Mandatory Visualizations
Caption: CDK8/19 Signaling via the Mediator Complex.
Caption: Workflow for Deconvoluting CDK8/19 Inhibitor Effects.
Caption: Troubleshooting Logic for Phenotype Attribution.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against recombinant CDK8 and CDK19 using a fluorescence-based assay.[17]
Materials:
-
Recombinant, purified human CDK8/Cyclin C and CDK19/Cyclin C.
-
Kinase substrate (e.g., a specific peptide).
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[18]
-
ATP solution.
-
This compound serial dilutions in DMSO.
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo, LanthaScreen).[18]
-
Microplate reader.
Methodology:
-
Prepare Reagents: Thaw all components on ice. Prepare a 2X kinase/substrate mix and a 2X ATP solution in kinase buffer. Prepare a 12-point, 3-fold serial dilution of this compound in DMSO, plus a DMSO-only control.
-
Plate Setup: In a 384-well plate, add the this compound dilutions or DMSO control.
-
Add Kinase: Add the 2X kinase/substrate solution to each well. Perform this for CDK8 and CDK19 in separate experiments. Incubate briefly at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the 2X ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme if known.[19]
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop and Develop: Stop the reaction and develop the signal according to the manufacturer's protocol for your chosen assay kit.
-
Read Plate: Measure the signal (e.g., luminescence or fluorescence) on a microplate reader.
-
Data Analysis: Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]
Protocol 2: Generation of CDK19-KO Cell Line via CRISPR-Cas9
This protocol outlines a general workflow for creating a knockout cell line.[21][22]
Materials:
-
Target cell line.
-
sgRNA design software (e.g., CHOPCHOP).[23]
-
All-in-one CRISPR/Cas9 vector expressing Cas9 and the sgRNA (e.g., pX458 with a GFP marker).[23]
-
Transfection reagent suitable for your cell line.
-
Fluorescence-Activated Cell Sorter (FACS) or limiting dilution supplies.
-
Genomic DNA extraction kit.
-
PCR reagents and Sanger sequencing service.
-
Antibodies against CDK19 and a loading control (e.g., Actin) for Western blot.
Methodology:
-
sgRNA Design: Design 2-3 sgRNAs targeting an early exon of the CDK19 gene. Choose sequences with high predicted on-target efficiency and low off-target scores.
-
Vector Cloning: Clone the designed sgRNA sequences into the CRISPR/Cas9 vector according to the vector's protocol.
-
Transfection: Transfect the target cells with the CRISPR plasmid. Optimize transfection efficiency for your cell line.
-
Enrichment and Clonal Isolation: 48-72 hours post-transfection, enrich for transfected cells.
-
FACS: If using a fluorescent marker like GFP, sort single GFP-positive cells into individual wells of a 96-well plate.
-
Limiting Dilution: If not using FACS, serially dilute the transfected cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates.
-
-
Expand Clones: Culture the single-cell clones until they form colonies large enough for expansion and analysis.
-
Screening and Validation:
-
Genomic DNA Analysis: Expand a portion of each clone, extract genomic DNA, and PCR amplify the region surrounding the sgRNA target site. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) on all alleles.
-
Protein Validation (Critical): For clones confirmed by sequencing, perform a Western blot to verify the complete absence of the CDK19 protein. This is the definitive proof of a successful knockout.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a basic CETSA workflow to confirm this compound binds to CDK8 and/or CDK19 in intact cells.[9][24]
Materials:
-
Cultured cells.
-
This compound and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Thermal cycler or heating blocks.
-
Ultracentrifuge or high-speed microcentrifuge.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies against CDK8, CDK19, and a control protein (e.g., GAPDH).
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a set time (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for a fixed time (e.g., 3-8 minutes), followed by a cooling step at 4°C.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate Fractions: Pellet the aggregated, insoluble proteins by ultracentrifugation (e.g., 100,000 x g for 20 min). Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blot.
-
Probe for CDK8, CDK19, and a control protein that is not expected to be stabilized by the inhibitor.
-
-
Data Interpretation: Plot the band intensity of soluble protein against the temperature for both DMSO- and inhibitor-treated samples. A shift of the melting curve to the right (higher temperature) in the inhibitor-treated sample indicates target engagement.[9]
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Kinase-Independent Role for Cyclin-Dependent Kinase 19 in p53 Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK8/19i | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 17. assayquant.com [assayquant.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. courses.edx.org [courses.edx.org]
- 21. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 22. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 23. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting variability in Cdk8-IN-4 kinase inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cdk8-IN-4 in kinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] It functions by competing with ATP for the kinase's active site. CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription by phosphorylating transcription factors and RNA polymerase II.[2][3] By inhibiting CDK8, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression, proliferation, and differentiation.[2][3][4]
Q2: What are the primary cellular signaling pathways regulated by CDK8?
A2: CDK8 is a key regulator of several signaling pathways critical in cancer and other diseases. These include the Wnt/β-catenin, TGF-β/SMAD, Notch, and STAT signaling pathways.[2][4][5] CDK8 can directly phosphorylate components of these pathways, such as SMAD proteins and STAT1, thereby influencing their activity and downstream gene expression.[3][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol up to 100 mM. It is recommended to prepare a concentrated stock solution in one of these solvents. To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller volumes for single-use and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), protected from moisture and light.[1]
Q4: What is the selectivity profile of this compound?
A4: While this compound is a potent inhibitor of CDK8, it is important to consider its activity against other kinases, particularly its close paralog CDK19, as many CDK8 inhibitors show dual activity.[6][7][8] The table below summarizes the inhibitory activity of various compounds against CDK8 and CDK19.
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds against CDK8 and CDK19
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference |
| This compound | 0.2 | Not Reported | [1] |
| T-474 | 1.6 | 1.9 | [7] |
| T-418 | 23 | 62 | [7] |
| CDK8/19i | 2.9 | 14.1 | |
| E966-0530-45418 | 129 | Not Reported | [9] |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Troubleshooting Guide
Q5: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A5: Variability in IC50 values is a common issue in kinase assays and can stem from several factors:
-
Reagent Stability: Ensure that this compound, ATP, and the kinase itself are properly stored and have not undergone degradation. Repeated freeze-thaw cycles of any of these components can lead to a loss of activity.[1]
-
Assay Conditions: Minor variations in incubation time, temperature, or concentrations of ATP and substrate can significantly impact the results. It is crucial to maintain consistent experimental conditions.
-
Enzyme Concentration: The concentration of CDK8 can affect the apparent IC50 value. Use a consistent concentration of the kinase that falls within the linear range of the assay.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant across all wells and should not exceed a level that inhibits the kinase (typically <1%).[10]
-
Plate Effects: In multi-well plate assays, evaporation from the edge wells can concentrate reagents and alter results. Consider not using the outer wells or filling them with buffer to minimize this "edge effect."
Q6: I am observing a high background signal in my kinase assay. How can I reduce it?
A6: A high background signal can mask the true kinase activity and reduce the assay window. Here are some potential solutions:
-
Autophosphorylation: Some kinases, including CDK8, can autophosphorylate. This can be a source of background signal in assays that detect phosphorylation. Optimizing the kinase concentration and incubation time can help minimize this.[11]
-
Substrate Purity: Ensure that the substrate used is of high purity and is not pre-phosphorylated.
-
Antibody Specificity: If you are using an antibody-based detection method, non-specific binding of the antibody can lead to a high background. Ensure the antibody is specific for the phosphorylated form of your substrate.
-
ATP Contamination: The ATP stock may be contaminated with ADP, which can be a problem in ADP-based detection methods. Use a high-quality ATP source.
-
Assay Buffer Components: Components in your assay buffer, such as detergents, can interfere with certain detection methods. Review the compatibility of your buffer with the chosen assay technology.[12]
Q7: My assay signal is very low, even in the uninhibited control wells. What should I do?
A7: A low signal can be due to several factors related to the activity of the kinase or the detection system:
-
Inactive Kinase: The CDK8 enzyme may have lost activity due to improper storage or handling. It's advisable to test the activity of a new batch of enzyme.
-
Suboptimal Assay Conditions: The pH, salt concentration, or co-factor concentrations (e.g., MgCl2) in the assay buffer may not be optimal for CDK8 activity.[10] A buffer optimization experiment may be necessary.
-
Incorrect ATP Concentration: The ATP concentration should be close to the Km value for the kinase to ensure optimal activity and sensitivity to inhibitors.[12]
-
Detection Reagent Issues: The detection reagents (e.g., antibodies, fluorescent probes) may have expired or been stored improperly.
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. A time-course experiment can help determine the optimal incubation period.
Experimental Protocols
Protocol 1: A General In Vitro CDK8 Kinase Inhibition Assay
This protocol provides a general framework for a radiometric kinase assay. The specific concentrations and incubation times may need to be optimized for your particular experimental setup.
-
Prepare Assay Buffer: A typical kinase assay buffer contains 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, and 0.01% Tween-20.[7]
-
Prepare Reagents:
-
CDK8/CycC Complex: Dilute the recombinant CDK8/CycC enzyme to the desired concentration in the assay buffer.
-
Substrate: Prepare a stock solution of a suitable substrate for CDK8, such as a GST-tagged STAT1 transactivation domain (TAD).[10]
-
ATP Mix: Prepare a solution of "cold" ATP and radiolabeled [γ-32P]ATP in assay buffer. The final ATP concentration should be optimized, often near the Km value for CDK8.
-
This compound: Perform a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a 96-well plate, add the assay buffer, the diluted this compound (or DMSO for the control), and the CDK8/CycC enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and the ATP mix.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.[10]
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Cdk8 Signaling Pathway
Caption: Simplified Cdk8 signaling pathway and its inhibition by this compound.
Troubleshooting Workflow for Kinase Assays
Caption: A logical workflow for troubleshooting common issues in kinase inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Gene - CDK8 [maayanlab.cloud]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Measuring Cdk8-IN-4 Target Engagement in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the target engagement of Cdk8-IN-4 in live cells. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its target engagement in live cells important?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (Cdk8), a key regulator of gene transcription.[1][2] Measuring target engagement in a live-cell context is crucial as it confirms that the compound reaches its intracellular target and provides a more accurate assessment of its potency and efficacy, accounting for factors like cell permeability and competition with endogenous ligands.
Q2: Which methods are recommended for measuring this compound target engagement in live cells?
The two primary recommended methods are the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA). NanoBRET™ is a proximity-based assay that measures the binding of a compound to a target protein in real-time within living cells.[3][4] CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[5][6]
Q3: What is the principle of the NanoBRET™ TE Assay for Cdk8?
The NanoBRET™ TE Assay for Cdk8 involves the expression of a Cdk8-NanoLuc® luciferase fusion protein in live cells. A fluorescently labeled tracer compound that also binds to the Cdk8 active site is added to the cells. When the tracer is bound to Cdk8-NanoLuc®, bioluminescence resonance energy transfer (BRET) occurs. This compound competes with the tracer for binding to Cdk8. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of this compound.[3][7]
Q4: How does the Cellular Thermal Shift Assay (CETSA) work for this compound?
CETSA is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein, Cdk8.[5] In a typical CETSA experiment, live cells are treated with this compound and then heated to a specific temperature. The binding of this compound stabilizes the Cdk8 protein, preventing its denaturation and aggregation. After cell lysis, the amount of soluble Cdk8 remaining is quantified, typically by Western blotting or other protein detection methods. A higher amount of soluble Cdk8 in the presence of this compound compared to the control indicates target engagement.[6][8]
Q5: What kind of quantitative data can I expect from these assays?
Quantitative Data for Selected Cdk8 Inhibitors (Live Cell NanoBRET™ Assay)
| Compound | Target(s) | Live Cell IC50 (nM) | Cell Line |
| CCT251545 | Cdk8/19 | 4.6 (Cdk8), 3.2 (Cdk19) | HEK293 |
| BMS-265246 | Cdk8/19 | <2 (Cdk8), <2 (Cdk19) | HEK293 |
| K03861 | Cdk8/19 | 2.5 (Cdk8), 1.9 (Cdk19) | HEK293 |
Data is illustrative and sourced from a study profiling various CDK inhibitors.[10][11]
Cdk8 Signaling Pathways
Cdk8 is a key component of the Mediator complex and plays a crucial role in regulating transcription in response to various signaling pathways.[12] Understanding these pathways is essential for interpreting the downstream effects of Cdk8 inhibition.
Caption: Key signaling pathways regulated by Cdk8.
Experimental Workflow & Protocols
NanoBRET™ Target Engagement Assay Workflow
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ TE Assay for this compound
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoLuc®-Cdk8 Fusion Vector
-
Cyclin C Expression Vector
-
White, opaque 96-well assay plates
-
This compound
-
NanoBRET™ Tracer K-8
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
TE Tracer Dilution Buffer
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection (Day 1):
-
In a sterile tube, prepare the transfection complex by combining NanoLuc®-Cdk8 and Cyclin C expression vectors (a 1:9 ratio is a good starting point) with the transfection reagent in Opti-MEM™, following the manufacturer's instructions.[13]
-
Add the transfection complex to a suspension of HEK293 cells.
-
Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Cell Seeding (Day 2):
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL.
-
Incubate for 4-6 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate for 2 hours at 37°C.
-
-
Tracer Addition:
-
Prepare the tracer solution by diluting NanoBRET™ Tracer K-8 in TE Tracer Dilution Buffer. The optimal concentration should be determined empirically but is typically around 1 µM.
-
Add 10 µL of the tracer solution to all wells.
-
-
Substrate Addition:
-
Prepare the detection reagent by mixing NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in a 1:100 ratio in Opti-MEM™.
-
Add 25 µL of the detection reagent to each well.
-
-
BRET Measurement:
-
Incubate the plate at room temperature for 3-5 minutes to allow the signal to stabilize.
-
Measure the luminescence using a luminometer equipped with two filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for this compound
Materials:
-
Cell line expressing endogenous Cdk8 (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Cdk8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a predetermined optimal temperature (this needs to be optimized for Cdk8, typically in the range of 45-60°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using other mechanical disruption methods.
-
-
Separation of Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for Cdk8.
-
-
Data Analysis:
-
Quantify the band intensities for Cdk8 in each lane.
-
For an isothermal dose-response experiment, plot the normalized band intensity against the log of the this compound concentration and fit the data to determine an EC50 value.
-
Troubleshooting Guides
NanoBRET™ TE Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Luminescence Signal | - Low transfection efficiency.- Low cell number.- Inactive Nano-Glo® substrate. | - Optimize transfection protocol (reagent-to-DNA ratio, cell density).- Ensure accurate cell counting and seeding.- Use fresh or properly stored substrate. |
| High Background Signal | - Sub-optimal spectral separation.- Autofluorescence of the compound. | - Ensure the use of appropriate filters for donor and acceptor emission.- Run a control with the compound in the absence of the tracer to check for autofluorescence. |
| No Dose-Response Curve | - this compound is not cell-permeable.- this compound concentration range is not appropriate.- Inactive this compound. | - Confirm cell permeability through other methods if possible.- Test a wider range of concentrations.- Use a fresh stock of this compound. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be careful with small volumes. |
CETSA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Cdk8 Signal in Western Blot | - Low expression of endogenous Cdk8.- Inefficient cell lysis.- Poor antibody quality. | - Use a cell line with higher Cdk8 expression or an overexpression system.- Optimize the lysis procedure.- Validate the primary antibody. |
| All Cdk8 is in the Pellet | - Heating temperature is too high. | - Perform a temperature gradient to determine the optimal melting temperature of Cdk8. |
| No Stabilization Observed with this compound | - this compound concentration is too low.- Incubation time is too short.- The compound does not stabilize the protein upon binding. | - Test higher concentrations of this compound.- Increase the incubation time.- This is a potential result; not all ligand binding events lead to thermal stabilization. |
| High Background in Western Blot | - Non-specific antibody binding.- Insufficient blocking. | - Optimize the primary antibody concentration.- Increase the blocking time or use a different blocking agent. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hit discovery of potential CDK8 inhibitors and analysis of amino acid mutations for cancer therapy through computer-aided drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. news-medical.net [news-medical.net]
- 7. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. promega.de [promega.de]
Validation & Comparative
A Comparative Guide to Selective CDK8 Inhibitors: Cdk8-IN-4 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, has emerged as a critical regulator of gene transcription through its association with the Mediator complex. Its role in various oncogenic signaling pathways has positioned it as a compelling target for cancer therapy. This guide provides a comparative analysis of Cdk8-IN-4 and other prominent selective CDK8 inhibitors, offering a detailed look at their performance based on available experimental data.
Introduction to CDK8 Inhibition
CDK8 is a key component of the Mediator kinase module, which reversibly docks with the larger Mediator complex to regulate the activity of RNA Polymerase II. By phosphorylating transcription factors such as STAT1, SMADs, and β-catenin, CDK8 influences critical cellular processes including cell proliferation, differentiation, and immune responses. Dysregulation of CDK8 activity has been implicated in numerous cancers, including colorectal, breast, and hematologic malignancies, driving the development of selective inhibitors to modulate its function.
Overview of CDK8 Signaling Pathways
CDK8 exerts its influence over a multitude of signaling pathways integral to cancer progression. Below are diagrams illustrating its central role.
Caption: CDK8, as part of the Mediator kinase module, phosphorylates key transcription factors and RNA Polymerase II to regulate gene expression.
Performance Comparison of Selective CDK8 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound against other well-characterized selective CDK8 inhibitors. Data has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Biochemical Potency of Selective CDK8 Inhibitors
| Inhibitor | Type | CDK8 IC₅₀ (nM) | CDK8 Kd (nM) | CDK19 Kd (nM) | Reference(s) |
| This compound | Small Molecule | 0.2 | N/A | N/A | [1] |
| Senexin A | Small Molecule | 280 | 830 | 310 | [2][3] |
| Senexin B | Small Molecule | 24-50 | 140 | 80 | [4][5] |
| Cortistatin A | Natural Product | 12 | N/A | N/A | [6] |
| BI-1347 | Small Molecule | 1.0 - 1.1 | N/A | N/A | [7][8] |
| ABM-3249 | Small Molecule | 1.3 - 1.4 | N/A | N/A | [9] |
| MSC2530818 | Small Molecule | 2.6 | N/A | N/A | [10] |
| CCT251921 | Small Molecule | 2.3 | N/A | N/A | [1] |
N/A: Not Available
Table 2: Cellular Activity of Selective CDK8 Inhibitors
| Inhibitor | Assay Type | Cell Line | Cellular IC₅₀ (nM) | Reference(s) |
| This compound | N/A | N/A | N/A | |
| Senexin A | Wnt Reporter | HCT116 | Potent Inhibition (IC₅₀ not specified) | [2][3] |
| Senexin B | NF-κB Reporter | 293 | Potent Inhibition (IC₅₀ not specified) | [11] |
| Cortistatin A | pSTAT1 (S727) | MOLM-14 | < 10 | |
| BI-1347 | Perforin Secretion | NK92MI | EC₅₀ = 7.2 | [12] |
| ABM-3249 | pSTAT1 (S727) | Not Specified | < 100 | |
| CCT251545 | Wnt Reporter | 7dF3 | 5.0 | [10] |
N/A: Not Available
Table 3: In Vivo Efficacy of Selective CDK8 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy | Reference(s) |
| This compound | N/A | N/A | N/A | |
| Senexin A | A549/MEF Xenograft | Daily i.p. injections | Reverses doxorubicin-induced tumor promotion | [3] |
| Senexin B | MDA-MB-468 TNBC Xenograft | 25 mg/kg daily, i.p. | Strong and sustained tumor growth inhibition | [4] |
| Cortistatin A | AML Xenograft (MV4-11) | Not Specified | Potent anti-leukemic activity | [13] |
| BI-1347 | Xenograft Model | Not Specified | Tumor growth inhibition | [7][14] |
| ABM-3249 | MC38 Syngeneic Model | Not Specified | Effective tumor growth inhibition as a single agent | [9] |
N/A: Not Available
Experimental Methodologies
The characterization of CDK8 inhibitors relies on a series of standardized biochemical and cellular assays, followed by in vivo validation.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of CDK8. A common method is the radiometric HotSpot™ assay or luminescence-based assays like ADP-Glo™.
Caption: Workflow for a typical in vitro biochemical kinase assay to determine inhibitor potency (IC₅₀).
Protocol Outline:
-
Reagent Preparation : Recombinant human CDK8/Cyclin C enzyme is prepared in a kinase assay buffer. A specific peptide substrate (e.g., Pol2-CTD) is also included.
-
Inhibitor Addition : The test compound is serially diluted and added to the reaction mixture.
-
Reaction Initiation : The kinase reaction is started by the addition of ATP (often radiolabeled [γ-³³P]-ATP).
-
Incubation : The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Reaction Termination : The reaction is stopped, typically by adding EDTA to chelate Mg²⁺ ions required by the kinase.
-
Detection : The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ADP-Glo assays, the amount of ADP produced is measured via a luminescence signal.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assays (e.g., STAT1 Phosphorylation)
To confirm that an inhibitor can reach and engage its target within a cell, assays measuring the phosphorylation of a known CDK8 substrate, such as STAT1 at serine 727 (pSTAT1 S727), are employed.
Caption: Western blot workflow to measure cellular inhibition of STAT1 S727 phosphorylation.
Protocol Outline:
-
Cell Culture : A suitable cell line is cultured and plated in multi-well plates.
-
Inhibitor Treatment : Cells are pre-incubated with the CDK8 inhibitor across a range of concentrations.
-
Stimulation : Cells are treated with a cytokine, such as interferon-gamma (IFNγ), to induce the phosphorylation of STAT1.
-
Cell Lysis : Cells are lysed to extract total protein.
-
Western Blotting : Protein lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated STAT1 (S727) and total STAT1 (as a loading control).
-
Detection : An HRP-conjugated secondary antibody and a chemiluminescent substrate are used to visualize the protein bands.
-
Analysis : The intensity of the pSTAT1 band is normalized to the total STAT1 band. The cellular IC₅₀ is calculated based on the dose-dependent reduction in the pSTAT1 signal.
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of CDK8 inhibitors in a living organism, patient-derived or cell-line-derived xenograft models in immunocompromised mice are commonly used.
Protocol Outline:
-
Host Animal : Immunodeficient mice (e.g., NSG or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : Human cancer cells (e.g., MV4-11 for AML, MDA-MB-468 for breast cancer) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 70-300 mm³).
-
Treatment : Mice are randomized into vehicle control and treatment groups. The CDK8 inhibitor is administered according to a specific dosing regimen (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is often reported as Tumor Growth Inhibition (TGI).
Conclusion
The landscape of selective CDK8 inhibitors is rapidly expanding, with several compounds demonstrating high potency and promising preclinical activity. This compound stands out for its exceptional biochemical potency, although further studies are required to characterize its cellular and in vivo efficacy. Natural products like Cortistatin A and rationally designed small molecules such as the Senexin series and BI-1347 have shown robust effects in both cellular and animal models, validating CDK8 as a therapeutic target. The choice of inhibitor for research or therapeutic development will depend on the specific context, balancing potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison to aid in the selection and application of these valuable research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Senexin A | CDK | TargetMol [targetmol.com]
- 4. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ABM-News [abmtx.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 14. Pardon Our Interruption [opnme.com]
A Comparative Guide: Cdk8-IN-4 Effects Versus CRISPR-Mediated CDK8 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of Cyclin-Dependent Kinase 8 (CDK8) using Cdk8-IN-4 and its genetic knockout via CRISPR-Cas9 technology. Understanding the nuances between these two methodologies is critical for accurately interpreting experimental results and for the development of novel therapeutics targeting the CDK8 signaling axis.
Introduction to CDK8 and its Function
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its close homolog CDK19, forms the kinase module of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby controlling gene expression.[1][2][3] CDK8 has been implicated in a variety of cellular processes, including development, immune response, and oncogenesis, making it an attractive target for therapeutic intervention.[2][4][5]
Pharmacological inhibitors, such as this compound, typically target the ATP-binding pocket of CDK8 and its functionally redundant paralog, CDK19, thereby inhibiting their kinase activity. In contrast, CRISPR-mediated knockout results in the complete ablation of the CDK8 protein. This fundamental difference can lead to both overlapping and distinct biological outcomes.
Core Comparison: Kinase Inhibition vs. Genetic Ablation
A crucial distinction between this compound and CRISPR-mediated CDK8 knockout lies in their impact on the entire CDK8 module, which includes Cyclin C, MED12, and MED13. While this compound and similar inhibitors primarily abrogate the kinase function of CDK8/19, a double knockout of both kinases can lead to the destabilization and degradation of their essential binding partner, Cyclin C.[6][7][8] This can result in kinase-independent effects that are not observed with inhibitor treatment.
Due to the functional redundancy of CDK8 and CDK19, a single CDK8 knockout may have a less pronounced phenotype compared to the effects of a dual CDK8/19 inhibitor like this compound or a double CDK8/19 knockout.[7][8][9][10]
Signaling Pathways and Cellular Processes
The following diagram illustrates the central role of the CDK8 module in transcriptional regulation and highlights the different points of intervention for a kinase inhibitor versus a genetic knockout.
Experimental Data Summary
The following tables summarize the expected outcomes based on published studies of potent and selective CDK8/19 inhibitors versus CRISPR-mediated knockout of CDK8 and/or CDK19.
Table 1: Effects on Key Molecular Readouts
| Parameter | This compound (or similar CDK8/19 inhibitor) | CRISPR-mediated CDK8 Knockout (single) | CRISPR-mediated CDK8/19 Knockout (double) |
| CDK8 Protein Level | No change | Absent | Absent |
| CDK19 Protein Level | No change | May be upregulated (compensatory) | Absent |
| Cyclin C Protein Level | No change or slight increase | Little to no change | Significantly reduced/absent[6][7][8][10] |
| STAT1 Ser727 Phosphorylation | Decreased[11][12] | Moderately decreased | Strongly decreased[13] |
| NF-κB Dependent Transcription | Decreased[9] | Minor effect | Significantly decreased[9] |
Table 2: Cellular Phenotypes
| Phenotype | This compound (or similar CDK8/19 inhibitor) | CRISPR-mediated CDK8 Knockout (single) | CRISPR-mediated CDK8/19 Knockout (double) |
| Cell Proliferation | Context-dependent inhibition[14] | Often minor effects[15] | More pronounced inhibition of proliferation[9] |
| Gene Expression Profile | Primarily affects signal-induced transcription[4] | Moderate changes in gene expression[16] | More significant and widespread changes in gene expression |
| Development of Drug Resistance | Can prevent the emergence of resistance[14] | Not extensively studied | Expected to prevent resistance |
Experimental Workflows and Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Western Blotting for Protein Expression Analysis
This protocol is for assessing the levels of CDK8, CDK19, and Cyclin C protein following treatment with this compound or after CRISPR-mediated knockout.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK8, CDK19, Cyclin C, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities relative to the loading control.
RT-qPCR for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of CDK8 target genes.
-
RNA Extraction: Isolate total RNA from treated or knockout cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target genes and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay (e.g., CCK-8)
This protocol is for assessing the effect of this compound or CDK8 knockout on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: For inhibitor studies, add serial dilutions of this compound. For knockout studies, use isogenic cell lines.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the control wells to determine cell viability.
Conclusion
Both this compound and CRISPR-mediated CDK8 knockout are powerful tools for studying CDK8 function. However, they are not interchangeable. This compound and similar compounds are ideal for studying the consequences of inhibiting CDK8/19 kinase activity and have the advantage of temporal control. CRISPR-mediated knockout provides a means to study the effects of complete protein loss, which can uncover both kinase-dependent and kinase-independent roles of the CDK8 module. The choice of methodology should be guided by the specific research question. For therapeutic development, kinase inhibitors like this compound are of primary interest, and their effects should be carefully compared to genetic models to understand the full spectrum of on-target effects.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 3. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 11. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cdk8 is required for establishment of H3K27me3 and gene repression by Xist and mouse development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cdk8-IN-4 and Dual CDK8/CDK19 Inhibitors for Researchers
For researchers and professionals in drug development, the selective targeting of cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 presents a promising avenue for therapeutic intervention in oncology and other diseases. This guide provides a detailed comparison of Cdk8-IN-4, a potent CDK8 inhibitor, and a selection of prominent dual CDK8/CDK19 inhibitors, namely Senexin B, CCT251921, BI-1347, and JH-XVI-178. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Introduction to CDK8 and CDK19
CDK8 and CDK19 are components of the Mediator complex, a crucial regulator of gene transcription.[1][2] Dysregulation of CDK8/CDK19 activity has been implicated in various cancers, making them attractive targets for drug discovery.[3][4] These kinases are involved in key signaling pathways that control cell proliferation, differentiation, and survival. One of the well-established downstream effects of CDK8/CDK19 inhibition is the modulation of STAT1 phosphorylation at the serine 727 residue, which plays a role in the interferon signaling pathway.[5][6]
Biochemical and Cellular Performance: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and the selected dual CDK8/CDK19 inhibitors, providing a snapshot of their potency and selectivity.
Table 1: Biochemical Potency of CDK8/CDK19 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference |
| This compound | 0.2 | Not Reported | [7] |
| Senexin B | 24 - 50 | Not Reported (98.6% inhibition at 2 µM) | [8][9] |
| CCT251921 | 2.3 | 2.6 | [10][11] |
| BI-1347 | 1.4 | 1.7 | [12][13] |
| JH-XVI-178 | 1 | 2 | [14][15] |
Table 2: Cellular Activity and Selectivity of CDK8/CDK19 Inhibitors
| Compound | Cellular pSTAT1 (S727) Inhibition IC50 | Kinase Selectivity Highlights | In Vivo Efficacy Models | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| Senexin B | Effective at 1 µM | Selective for CDK8/19 over a panel of >450 kinases | MCF-7 mouse xenograft | [8][9] |
| CCT251921 | Potent inhibition of WNT pathway activity | >100-fold selectivity over 291 other kinases | SW620 human colorectal carcinoma xenograft | [10][11] |
| BI-1347 | Reduces pSTAT1 (S727) in vivo | Selective over a panel of 318 kinases | MV4-11 mouse xenograft | [12][13] |
| JH-XVI-178 | IC50 of 2 nM for pSTAT1-S727 inhibition | Excellent kinome selectivity | Moderate oral pharmacokinetic properties in mice | [14][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of CDK8/CDK19.
Caption: Generalized workflow for inhibitor characterization.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the kinase of interest.
-
Reagents and Materials:
-
CDK8/cyclin C or CDK19/cyclin C enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (this compound or dual inhibitors)
-
Assay buffer
-
-
Procedure:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the kinase/antibody in the assay buffer.
-
Prepare a 3X solution of the tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
The IC50 values are calculated from the dose-response curves.
-
Cellular STAT1 Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of STAT1 in a cellular context.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., SW620, MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with a cytokine such as interferon-gamma (IFN-γ) for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT1 to ensure equal loading.
-
Conclusion
The available data indicates that this compound is a highly potent inhibitor of CDK8. However, a comprehensive comparison with dual CDK8/CDK19 inhibitors is currently limited by the lack of publicly available data on its CDK19 inhibitory activity, broader kinase selectivity, and cellular and in vivo efficacy. The dual inhibitors presented in this guide, such as CCT251921, BI-1347, and JH-XVI-178, have been more extensively characterized, demonstrating potent and balanced inhibition of both CDK8 and CDK19, well-defined selectivity profiles, and proven efficacy in cellular and preclinical models. For researchers investigating the distinct roles of CDK8 versus the combined inhibition of CDK8 and CDK19, the choice of inhibitor will be critical. This compound may serve as a valuable tool for studying the specific functions of CDK8, provided its selectivity is confirmed. In contrast, the dual inhibitors offer a therapeutic strategy for cancers where the activities of both CDK8 and CDK19 are implicated. Further studies are warranted to fully elucidate the pharmacological profile of this compound to enable a more direct and complete comparison with the growing class of dual CDK8/CDK19 inhibitors.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 4. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 7. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk8-IN-4 On-Target Effects: A Comparative Guide to Rescue Experiments
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the potent CDK8 inhibitor, Cdk8-IN-4. We objectively compare this compound with other known CDK8 inhibitors and detail the "gold standard" rescue experiment methodology to definitively link the compound's cellular phenotype to its intended molecular target.
The Challenge: Ensuring On-Target Specificity of Kinase Inhibitors
Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, has emerged as a significant target in oncology.[1] As a regulatory kinase within the transcriptional Mediator complex, CDK8 modulates the activity of key oncogenic signaling pathways, including Wnt/β-catenin, TGF-β, and STAT.[1][2] The development of small molecule inhibitors against CDK8 holds therapeutic promise; however, a critical challenge in kinase drug discovery is ensuring that the observed biological effects are due to inhibition of the intended target and not off-target activities.
Several potent CDK8/19 inhibitors, such as CCT251921 and MSC2530818, have exhibited preclinical toxicity that may be attributable to off-target kinase inhibition rather than on-target effects.[3][4] This underscores the necessity of rigorous experimental validation to de-risk drug development pipelines and ensure the correct interpretation of experimental data. The rescue experiment is a cornerstone of this validation process.
Comparative Profile of Leading CDK8 Inhibitors
This compound is a highly potent inhibitor of CDK8.[5] To contextualize its activity, the table below compares its potency with other well-characterized CDK8 inhibitors. While high potency is desirable, it does not guarantee selectivity. Therefore, understanding the off-target profile is crucial.
| Inhibitor | Target(s) | IC50 / K_d (CDK8) | Key Off-Targets / Selectivity Notes |
| This compound | CDK8 | IC50: 0.2 nM [5] | Selectivity profile not fully published; derived from patent literature.[5] |
| Cortistatin A | CDK8/19 | IC50: ~12-15 nM[6][7] | Considered highly selective; screened against hundreds of kinases with minimal off-targets.[6][7] |
| Senexin B | CDK8/19 | K_d: 140 nM[8] | Highly selective; used in clinical trials. |
| MSC2530818 | CDK8/19 | IC50: 2.6 nM[9] | Potent and orally bioavailable; shows excellent kinase selectivity.[9] |
| CCT251921 | CDK8/19 | IC50: 2.3 nM | Potent but has been associated with toxicity potentially due to off-targets like PIKFYVE.[3] |
The Rescue Experiment: A Gold Standard for On-Target Validation
The most definitive method to prove an inhibitor's effects are on-target is the rescue experiment. The principle is to introduce a version of the target protein (CDK8) that has been mutated to be resistant to the inhibitor. If the cellular effects of the inhibitor are reversed upon expression of this resistant mutant, it provides strong evidence that the inhibitor is acting through the intended target.
Caption: Logical workflow for a rescue experiment to validate on-target effects.
Experimental Protocols
Protocol 1: Characterizing Cellular Phenotype with a Viability Assay
This protocol establishes the baseline effect of this compound on cell proliferation.
1. Cell Plating:
-
Culture a relevant cancer cell line (e.g., HCT-116 colorectal cancer cells) in RPMI 1640 medium supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[3]
2. Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from 1 µM down to sub-nanomolar concentrations. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle.
-
Incubate the plate for 72 hours at 37°C.[3]
3. Viability Measurement (MTS Assay):
-
Add 20 µL of a commercial MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.[10]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression software (e.g., GraphPad Prism).
Protocol 2: Confirming Target Engagement with Western Blot
This protocol measures the inhibition of a known downstream substrate of CDK8, STAT1 phosphorylation at serine 727 (p-STAT1 S727), as a pharmacodynamic biomarker.[11]
1. Sample Preparation:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 1 nM, 10 nM, 100 nM) for 4-6 hours. For some cell lines, stimulation with IFN-γ (10 ng/mL) may be required to induce a robust p-STAT1 signal.[12]
-
Place dishes on ice, wash cells once with ice-cold PBS.[13]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-PAGE gel.[15]
3. Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with a primary antibody against p-STAT1 (Ser727) (e.g., Cell Signaling Technology #9177, 1:1000 dilution).[16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like GAPDH or α-Tubulin.[12]
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Protocol 3: The Rescue Experiment
1. Generation of a this compound-Resistant Mutant:
-
Studies have shown that a Tryptophan at position 105 (W105) in the CDK8 ATP-binding site is critical for the binding of certain inhibitors like Cortistatin A.[7] Mutating this residue to a non-aromatic amino acid, such as Methionine (W105M), can confer resistance.[7]
-
Use site-directed mutagenesis to introduce the W105M mutation into a mammalian expression vector containing full-length human CDK8 cDNA.
-
Sequence-verify the construct to confirm the mutation.
2. Expression and Validation:
-
Transfect the target cell line with either the wild-type (WT) CDK8 expression vector, the W105M-CDK8 vector, or an empty vector control.
-
After 24-48 hours, treat the transfected cells with a high concentration of this compound (e.g., 10-50x the IC50).
-
Perform the Western Blot protocol as described above to confirm that p-STAT1 (S727) levels are reduced in cells expressing WT CDK8 but remain high in cells expressing W105M-CDK8, confirming the resistance of the mutant protein.
3. Phenotypic Rescue:
-
Transfect cells with WT-CDK8, W105M-CDK8, or empty vector.
-
24 hours post-transfection, re-plate the cells into 96-well plates for a viability assay.
-
Treat the cells with a concentration of this compound that causes >80% growth inhibition in non-transfected cells.
-
After 72 hours, perform the MTS viability assay as described above.
4. Expected Outcome:
-
On-Target Effect: Cells expressing W105M-CDK8 will show significantly higher viability in the presence of this compound compared to cells expressing WT-CDK8 or the empty vector.
-
Off-Target Effect: If this compound's anti-proliferative effect is due to an off-target, the viability of cells expressing W105M-CDK8 will be just as low as the controls.
CDK8 Signaling Context: The STAT1 Pathway
CDK8 plays a crucial role in the signal-dependent activation of transcription. In the interferon-gamma (IFN-γ) pathway, CDK8 is responsible for phosphorylating STAT1 at Serine 727. This phosphorylation event is required for the maximal transcriptional activity of STAT1, leading to the expression of interferon-stimulated genes.[11] this compound directly inhibits this kinase activity, reducing p-STAT1 (S727) levels and downstream gene expression.
Caption: CDK8's role in the IFN-γ/STAT1 signaling pathway.
Conclusion
Validating that a compound's biological activity stems from its intended target is a non-negotiable step in drug discovery. For a potent inhibitor like this compound, confirming on-target effects is paramount to building a robust preclinical data package. The rescue experiment, by introducing a drug-resistant version of the target protein, offers the most conclusive evidence. By following the detailed protocols and comparative framework presented in this guide, researchers can confidently establish the on-target activity of this compound, paving the way for its further development as a potential therapeutic.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of CDK8/CycC implicates specificity in the CDK/cyclin family and reveals interaction with a deep pocket binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. biomol.com [biomol.com]
- 15. Western Blot Protocol [protocols.io]
- 16. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
Cdk8-IN-4: A Potent Kinase Inhibitor Shows Promise in Preclinical Studies, But How Does It Stack Up Against Standard Chemotherapy?
For researchers and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. Cdk8-IN-4, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), has emerged as a compound of interest in preclinical research. This guide provides an objective comparison of the available efficacy data for this compound against standard chemotherapy agents, highlighting its mechanism of action and potential therapeutic applications.
Mechanism of Action: Targeting a Key Transcriptional Regulator
This compound is a highly potent inhibitor of the CDK8 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM[1]. CDK8 is a component of the Mediator complex, a crucial regulator of gene transcription. In various cancers, including colorectal cancer, CDK8 has been identified as an oncogene that can drive tumor growth and proliferation. By inhibiting CDK8, this compound can modulate the transcription of genes involved in cell cycle progression and survival, offering a targeted approach to cancer therapy.
In Vitro Efficacy: A Glimpse into Cellular Potency
While specific data on the cellular activity of this compound in cancer cell lines is not extensively published, the potency of other CDK8 inhibitors provides a benchmark for its potential efficacy. For instance, another selective CDK8 inhibitor, compound 12, demonstrated potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines, with GC50 values in the nanomolar range (molm-13 GC50 = 0.02 ± 0.01 μM, MV4-11 GC50 = 0.03 ± 0.01 μM)[2].
To provide a framework for comparison, the following tables summarize the reported IC50 values for the standard chemotherapy agents 5-fluorouracil (5-FU) and oxaliplatin in various colon cancer cell lines. It is important to note that direct comparative studies between this compound and these agents are currently lacking in the public domain. The data presented here is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Reported IC50 Values of 5-Fluorouracil (5-FU) in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| SW620 | 13 | 48 hours | [3] |
| HCT116 | 185 (1 day), 11.3 (3 days), 1.48 (5 days) | 1, 3, and 5 days | [4] |
| HT-29 | 11.25 | 5 days | [4] |
| HT-29 | 34.18 | 48 hours | [5] |
| SW48 | 19.85 | 48 hours | [5] |
| HCT116 | 19.87 | 48 hours | [5] |
| LS180 | 58.22 | 48 hours | [5] |
| HT-29 | 5.00 ± 0.004 | Not Specified | [6] |
Table 2: Reported IC50 Values of Oxaliplatin in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| HCT116 | 0.64 | Not Specified | [7] |
| HT29 | 0.58 | Not Specified | [7] |
| SW480 | 0.49 | Not Specified | [7] |
| DLD1 | 2.05 | Not Specified | [7] |
| HCT116 CHK2 WT | 19 | 1 hour | [8] |
| HCT116 CHK2 KO | 14 | 1 hour | [8] |
In Vivo Efficacy: Preclinical Evidence for CDK8 Inhibition
While in vivo efficacy data for this compound is not yet publicly available, studies on other potent CDK8 inhibitors have demonstrated anti-tumor activity in animal models. For example, a selective CDK8 inhibitor, ABM-3249, showed complete remission in an AML MV4-11 xenograft model at a 25mpk oral dosing, with no tumor recurrence within a month after drug withdrawal. This same inhibitor also demonstrated efficacy as a single agent and in combination with an anti-PD1 antibody in a murine colon cancer MC38 model.
For comparison, standard chemotherapy agents have shown varying degrees of in vivo efficacy:
-
5-Fluorouracil: In combination with leucovorin, 5-FU has been shown to potentiate the antitumor effect in murine colon carcinoma models (Colon 26 and Colon 38)[9].
-
Oxaliplatin: In preclinical studies, oxaliplatin demonstrated activity against six of eight colorectal cancer cell lines in the National Cancer Institute's screening panel. In patient-derived colorectal cancer explant models, oxaliplatin treatment at 10 mg/kg weekly resulted in tumor growth inhibition[10][11]. A study on HCT116 xenografts showed that oxaliplatin treatment resulted in a final tumor volume of 376 mm³ compared to 1100 mm³ in the untreated group over 14 days.
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound and other anti-cancer agents involve a series of well-defined experimental workflows and an understanding of the underlying signaling pathways.
Caption: this compound inhibits the kinase activity of CDK8 within the Mediator complex, thereby modulating the phosphorylation of RNA Polymerase II and various transcription factors. This leads to altered expression of oncogenes and ultimately suppresses tumor growth and proliferation.
Caption: A typical workflow for evaluating the efficacy of a new compound like this compound involves initial in vitro testing on cancer cell lines to determine its potency (IC50), followed by in vivo studies in animal models to assess its anti-tumor activity and tolerability.
Experimental Protocols
Cell Viability (MTT) Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium.
-
Compound Addition: After 24 hours, add varying concentrations of the test compound (e.g., this compound, 5-FU, or oxaliplatin) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Tumor Xenograft Model:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, standard chemotherapy). Administer the treatments according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
This compound is a highly potent inhibitor of CDK8 with a promising mechanism of action for cancer therapy. While direct comparative efficacy data against standard chemotherapy agents is still emerging, the available information on other selective CDK8 inhibitors suggests potential for significant anti-tumor activity. The in vitro data for 5-FU and oxaliplatin in colon cancer cell lines provide a valuable, albeit indirect, benchmark for the kind of potency this compound would need to demonstrate in cellular assays to be considered a competitive therapeutic candidate.
Further head-to-head preclinical studies are crucial to directly compare the efficacy and safety profile of this compound with standard-of-care chemotherapies in various cancer models. These studies will be essential to guide the future clinical development of this compound and determine its potential role in the oncology treatment landscape. The targeted nature of this compound may also offer opportunities for combination therapies with existing treatments to enhance efficacy and overcome drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Distinct effects of CDK8 module subunits on cellular growth and proliferation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ensemble machine learning model generates a focused screening library for the identification of CDK8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome-based chemical screens identify CDK8 as a common barrier in multiple cell reprogramming systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kinome-Wide Specificity Profiling of CDK8 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome-wide specificity of several prominent Cyclin-Dependent Kinase 8 (CDK8) inhibitors. Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of targeted therapeutics. While specific data for a compound designated "Cdk8-IN-4" was not publicly available at the time of this guide's compilation, we present a detailed comparison of other well-characterized CDK8 inhibitors to provide a valuable resource for the research community.
CDK8, along with its close paralog CDK19, is a key component of the Mediator complex, playing a critical role in transcriptional regulation.[1] Its involvement in various cancers has made it an attractive target for drug development.[2][3] However, the development of highly selective inhibitors is paramount to minimize off-target effects and potential toxicity.[4] This guide summarizes kinome-wide profiling data for several CDK8 inhibitors, details the experimental methodologies used for their characterization, and provides visual representations of key concepts.
Comparative Kinome-Wide Specificity Data
The following tables summarize the selectivity and potency of various CDK8 inhibitors across the human kinome. The data is compiled from multiple sources utilizing different profiling platforms. It is important to consider the assay format when comparing values across different studies.
Table 1: Potency and Selectivity of Selected CDK8 Inhibitors
| Compound | CDK8 IC50/Kd (nM) | CDK19 IC50/Kd (nM) | Profiling Method | Key Off-Targets (>85% inhibition at 1-2 µM) | Reference |
| Senexin B | - | - | KINOMEscan | - | [2][5] |
| Senexin C | Potent | Potent | KINOMEscan | HASPIN, MAP4K2, MYO3B (>35% inhibition at 2µM) | [2] |
| BI-1347 | 1.0 - 1.8 | Potent | Kinase Panel (326 kinases) | CDK19 | [3][6][7][8][9] |
| Cortistatin A (CA) | ~10 (module); 0.2 (dimer) | High Affinity | KiNativ, ProQinase | Highly Selective | [1][10] |
| T-474 | 1.6 | 1.9 | Kinase Panel (456 kinases) | Haspin (99% inh.), CDK19 (99% inh.) at 300 nM | [11] |
| T-418 | 23 | 62 | Kinase Panel (456 kinases) | - | [11] |
Note: Direct comparison of IC50 and Kd values should be made with caution as they are determined by different assay principles (enzymatic inhibition vs. binding affinity).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used for kinome-wide profiling and enzymatic assays for CDK8 inhibitors.
KINOMEscan™ Profiling
The KINOMEscan™ platform by DiscoverX (now part of Eurofins) is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[12][13][14]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Generalized Protocol:
-
Immobilization: An affinity resin is generated by treating streptavidin-coated magnetic beads with a biotinylated, active-site directed ligand.
-
Competition: The DNA-tagged kinases are incubated with the affinity resin and the test compound at a specified concentration (e.g., 10 µM for single-point screening or in a dose-response format for Kd determination).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound. Kd values are determined from 11-point dose-response curves.[15]
KiNativ™ Profiling
The KiNativ™ platform from ActivX (now part of Thermo Fisher Scientific) is a chemoproteomic method for profiling kinase inhibitor binding in a more physiological context, using cell or tissue lysates.[10][16][17][18]
Principle: This method utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases. A test compound competes with the probe for binding. The extent of probe labeling is quantified by mass spectrometry.
Generalized Protocol:
-
Lysate Preparation: Cells or tissues are lysed to obtain a native proteome containing active kinases.
-
Inhibitor Incubation: The lysate is incubated with the test compound at various concentrations.
-
Probe Labeling: The biotinylated acyl-phosphate probe is added to the lysate, where it covalently modifies the active-site lysine of kinases that are not occupied by the inhibitor.
-
Enrichment: Probe-labeled proteins are enriched using streptavidin affinity chromatography.
-
Proteolysis and Mass Spectrometry: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the probe-labeled kinases.
-
Data Analysis: The abundance of probe-labeled peptides for each kinase is compared between inhibitor-treated and control samples to determine the inhibitor's binding affinity (IC50).
CDK8/Cyclin C Enzymatic Assay
Biochemical enzymatic assays are used to directly measure the inhibitory effect of a compound on the catalytic activity of the CDK8/Cyclin C complex.[4][19][20][21][22][23]
Principle: A purified recombinant CDK8/Cyclin C enzyme is incubated with a substrate (e.g., a peptide or protein) and ATP. The inhibitor's potency is determined by its ability to reduce the phosphorylation of the substrate. The amount of phosphorylation can be measured using various methods, such as radioactivity (e.g., ³³P-ATP) or luminescence (e.g., ADP-Glo™).
Generalized Protocol (using ADP-Glo™):
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the purified CDK8/Cyclin C enzyme, the specific substrate peptide, and ATP in a kinase assay buffer.
-
Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) to illustrate relevant pathways and workflows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opnme.com [opnme.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 16. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. CDK enzymatic and binding assays [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Cdk8-IN-4: A Comparative Analysis of Reproducibility and Performance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CDK8 inhibitor Cdk8-IN-4 with other commonly used alternatives. We delve into the reproducibility of published data by examining inhibitor selectivity, potential off-target effects, and the critical experimental methodologies required for robust and reliable results.
Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key transcriptional regulators, making them attractive targets in oncology and other therapeutic areas. A variety of small molecule inhibitors have been developed to probe their function and for potential clinical use. However, the reproducibility of findings is paramount and can be influenced by the specific inhibitor used, its selectivity profile, and the experimental context. This guide aims to provide an objective comparison to aid researchers in selecting the appropriate tools and designing rigorous experiments.
Comparative Analysis of CDK8/19 Inhibitors
The table below summarizes key quantitative data for this compound and several alternative CDK8/19 inhibitors based on publicly available data. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Key Selectivity/Off-Target Information |
| This compound (and analogs) | CDK8/19 | Potent (nM range) | Potent (nM range) | High selectivity reported within the CDK family and broader kinome. |
| BI-1347 | CDK8/19 | 1.1 - 1.4 nM[1][2][3][4][5] | 1.7 nM[3] | Orally active and selective over a large panel of kinases.[3] |
| Cortistatin A (and analog DCA) | CDK8/19 | ~15-17 nM[6][7] | ~10 nM[7] | Highly selective; also inhibits ROCK kinases at higher concentrations.[7][8] |
| Senexin B | CDK8/19 | Kd = 140 nM, IC50 = 24-50 nM[9][10][11] | Kd = 80 nM[9][10] | Highly water-soluble and bioavailable with good selectivity.[10] |
| CCT251921 | CDK8/19 | 2.3 nM[12] | Potent | Reports of systemic toxicity potentially due to off-target effects.[13][14][15] |
| MSC2530818 | CDK8/19 | Potent (nM range) | Potent | Similar to CCT251921, concerns about toxicity have been raised.[13][14][15] |
Key Experimental Protocols for Assessing CDK8 Inhibitors
To ensure the reproducibility and comparability of data, standardized and well-detailed experimental protocols are essential. Below are methodologies for key experiments cited in the literature for the characterization of CDK8 inhibitors.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK8.
-
Principle: A radiometric assay using [γ-³³P]-ATP or a luminescence-based assay (e.g., ADP-Glo™) to quantify the phosphorylation of a substrate by the purified CDK8/Cyclin C complex.
-
Materials:
-
Purified recombinant human CDK8/Cyclin C protein.
-
Substrate (e.g., Pol2-CTD peptide).[16]
-
ATP (radiolabeled or unlabeled).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT).[17]
-
Test inhibitor (e.g., this compound) and vehicle control (DMSO).
-
96-well plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[18][19]
-
-
Procedure:
-
Prepare a master mix containing the kinase assay buffer, substrate, and ATP.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the purified CDK8/Cyclin C enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[19]
-
Stop the reaction and proceed with the detection method (e.g., luminescence reading).
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
-
Principle: Ligand binding to a protein can alter its thermal stability. CETSA measures the extent of protein stabilization or destabilization upon drug treatment in cells or cell lysates.[20][21][22]
-
Materials:
-
Cultured cells of interest.
-
Test inhibitor and vehicle control.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating (e.g., PCR machine) and centrifugation.
-
Antibodies for western blotting against CDK8 and a loading control.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[23]
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CDK8 in the supernatant by western blotting.
-
A shift in the melting curve of CDK8 in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Phospho-STAT1 (Ser727)
Phosphorylation of STAT1 at Ser727 is a commonly used pharmacodynamic biomarker for CDK8 activity in cells, though it is not exclusively regulated by CDK8.[13][14]
-
Principle: Western blotting is used to detect the levels of phosphorylated STAT1 (Ser727) in cell lysates following treatment with a CDK8 inhibitor.
-
Materials:
-
Cultured cells.
-
Stimulant (e.g., IFN-γ) to induce STAT1 phosphorylation.
-
Test inhibitor and vehicle control.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies against phospho-STAT1 (Ser727), total STAT1, and a loading control.
-
SDS-PAGE gels and western blotting equipment.
-
-
Procedure:
-
Pre-treat cells with the CDK8 inhibitor or vehicle.
-
Stimulate the cells with a cytokine like IFN-γ to induce STAT1 phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the inhibitor on STAT1 phosphorylation.
-
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
-
Principle: Colorimetric assays based on the reduction of a tetrazolium salt (WST-8 in CCK-8, or MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[24][25][26]
-
Materials:
-
Cultured cells.
-
Test inhibitor and vehicle control.
-
96-well plates.
-
CCK-8 or MTT reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a desired period (e.g., 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.[25]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).[24][25]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
-
Visualizing Signaling and Experimental Processes
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: Simplified CDK8 signaling pathway and point of intervention for inhibitors.
Caption: General experimental workflow for the characterization of CDK8 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. caymanchem.com [caymanchem.com]
- 4. opnme.com [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]
- 13. mdpi.com [mdpi.com]
- 14. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. biorxiv.org [biorxiv.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. apexbt.com [apexbt.com]
- 26. bosterbio.com [bosterbio.com]
Cdk8-IN-4 Versus Pan-CDK Inhibitors: A Comparative Guide to Proliferation Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance in Cancer Cell Proliferation
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them attractive targets for therapeutic intervention. While pan-CDK inhibitors have been developed to broadly target multiple CDKs, their off-target effects and associated toxicities have driven the search for more selective agents. This guide provides a detailed comparison of Cdk8-IN-4, a selective inhibitor of CDK8, with a range of first and second-generation pan-CDK inhibitors, focusing on their impact on cancer cell proliferation.
Executive Summary
This guide presents a comparative analysis of the selective CDK8 inhibitor, this compound, and several pan-CDK inhibitors, including Flavopiridol, Roscovitine, Dinaciclib, AT7519, and TG02. The comparison is based on their inhibitory activity against various CDKs, their efficacy in reducing the proliferation of a panel of cancer cell lines, and their distinct mechanisms of action on the cell cycle. While pan-CDK inhibitors demonstrate broad activity across multiple cancer types by targeting core cell cycle machinery, they often come with a wider range of cellular effects. This compound, in contrast, offers a more targeted approach by modulating the transcriptional output of cancer cells through the CDK8-Mediator complex, which may present a different therapeutic window and side-effect profile.
Comparative Analysis of Inhibitor Potency and Efficacy
The following tables summarize the available quantitative data on the inhibitory concentration (IC50) of this compound and various pan-CDK inhibitors against different CDK enzymes and in a selection of cancer cell lines. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Inhibitory Activity (IC50) Against a Panel of Cyclin-Dependent Kinases (nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK8 | CDK9 |
| This compound | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | 4.9 | >10000 |
| Flavopiridol | 30 | 170 | 100 | - | 60 | 300 | - | 10 |
| Roscovitine | 650 | 700 | >100000 | 160 | >100000 | 460 | >100000 | 600 |
| Dinaciclib | 3 | 1 | - | 1 | - | - | - | 4 |
| AT7519 | 210 | 47 | 100 | 18 | 170 | - | - | <10 |
| TG02 | 9 | 5 | - | 4 | - | 37 | - | 3 |
Data compiled from multiple sources. A direct comparison should be made with caution.
Table 2: Anti-proliferative Activity (IC50) in Various Cancer Cell Lines (µM)
| Inhibitor | HCT116 (Colon) | MCF7 (Breast) | A549 (Lung) | HeLa (Cervical) | K562 (Leukemia) |
| This compound | ~1 | - | - | - | - |
| Flavopiridol | 0.013 | - | - | - | 0.13 |
| Roscovitine | ~15 | ~16 | ~15 | ~15 | ~15 |
| Dinaciclib | - | - | 0.05-1.4 | - | - |
| AT7519 | - | 0.04 | - | - | - |
| TG02 | - | - | - | - | - |
Data compiled from multiple sources and different experimental conditions. A direct comparison should be made with caution.
Mechanisms of Action: Targeting the Cell Cycle and Transcription
Pan-CDK inhibitors and this compound impact cancer cell proliferation through distinct mechanisms, which are reflected in their effects on the cell cycle.
Pan-CDK Inhibitors: Broad-Spectrum Cell Cycle Arrest
First and second-generation pan-CDK inhibitors, such as Flavopiridol and Dinaciclib, exert their anti-proliferative effects by targeting multiple CDKs that are essential for cell cycle progression (CDK1, CDK2, CDK4, CDK6).[1][2] This broad inhibition leads to cell cycle arrest at various phases, primarily G1/S and G2/M transitions, ultimately inducing apoptosis in many cancer cell lines.[1][2]
This compound: A Transcriptional Approach to Proliferation Control
In contrast, this compound does not directly target the core cell cycle machinery. Instead, it selectively inhibits CDK8, a component of the Mediator complex which regulates gene expression by RNA Polymerase II.[3][4] CDK8 has been identified as an oncogene in several cancers, including colon and breast cancer, where it can drive proliferation by modulating the activity of key transcription factors like β-catenin and STATs.[5][6] By inhibiting CDK8, this compound can alter the transcriptional landscape of cancer cells, leading to a reduction in the expression of pro-proliferative and survival genes.[3][4] Some studies suggest that CDK8 inhibition can lead to a G1 arrest or affect the G1/S transition in certain cancer cell types.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for their comparison.
Signaling Pathways
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 6. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Validate Cdk8-IN-4 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods to validate the activity of Cdk8-IN-4, a potent inhibitor of Cyclin-Dependent Kinase 8 (Cdk8). The following sections detail various experimental approaches, present quantitative data for Cdk8 inhibitors, and include detailed experimental protocols to aid in the design and execution of validation studies.
Introduction to Cdk8 and this compound
Cyclin-Dependent Kinase 8 (Cdk8) is a key transcriptional regulator that, as part of the Mediator complex, modulates the activity of RNA polymerase II.[1] It plays a crucial role in various signaling pathways implicated in cancer, including the Wnt/β-catenin, TGF-β/Smad, Notch, and STAT pathways.[1][2] Dysregulation of Cdk8 activity has been linked to several types of cancer, making it an attractive target for therapeutic intervention.
This compound is a highly potent Cdk8 inhibitor with a reported IC50 of 0.2 nM in biochemical assays.[1] This guide outlines a multi-faceted approach to rigorously validate its activity and specificity using orthogonal methods, which are distinct and independent techniques to measure the same biological event. This approach is critical to ensure that the observed effects of this compound are indeed due to its on-target inhibition of Cdk8.
Cdk8 Signaling Pathway
The following diagram illustrates the central role of Cdk8 in modulating transcription through various signaling pathways.
Orthogonal Validation Workflow
A robust validation of this compound activity involves a tiered approach, starting from direct biochemical assays and moving towards more complex cellular and phenotypic assessments.
Comparison of Orthogonal Validation Methods
The following tables summarize key orthogonal methods for validating this compound activity, with comparative data from well-characterized Cdk8 inhibitors.
Table 1: Biochemical and Cellular Target Engagement Assays
| Assay Type | Method | Principle | This compound (IC50/Kd) | CCT251545 (IC50/Kd) | BI-1347 (IC50/Kd) |
| Biochemical | ADP-Glo Kinase Assay | Measures ATP-to-ADP conversion by Cdk8 kinase activity via a luminescent signal. | 0.2 nM [1] | 1.8 nM | 1.4 nM[3] |
| LanthaScreen™ Eu Kinase Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay that measures inhibitor binding to the Cdk8 active site. | Not Reported | 36 nM (Kd) | Not Reported | |
| Cellular Target Engagement | NanoBRET™ Target Engagement Assay | Measures inhibitor binding to a NanoLuc®-tagged Cdk8 in live cells via Bioluminescence Resonance Energy Transfer (BRET). | Not Reported | Not Reported | Not Reported |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of Cdk8 in cells upon inhibitor binding. | Not Reported | Not Reported | Not Reported |
Table 2: Downstream Signaling and Phenotypic Assays
| Assay Type | Method | Principle | This compound | CCT251545 | BI-1347 |
| Downstream Signaling | Western Blot (pSTAT1Ser727) | Measures the inhibition of Cdk8-mediated phosphorylation of STAT1 at Serine 727 in response to cytokine stimulation (e.g., IFNγ). | Not Reported | Potent Reduction | Potent Reduction[3] |
| Wnt/β-catenin Reporter Assay | Measures the inhibition of β-catenin-driven luciferase expression in cancer cell lines. | Not Reported | Potent Inhibition | Not Reported | |
| qPCR of Target Genes | Measures changes in the mRNA expression of Cdk8 target genes (e.g., those involved in the serum response or Wnt pathway). | Not Reported | Altered Gene Expression | Not Reported | |
| Phenotypic Assays | Cell Viability/Proliferation Assay | Measures the effect of the inhibitor on the growth of cancer cell lines, particularly those dependent on Cdk8 signaling. | Not Reported | Reduced Proliferation | Reduced Proliferation[3] |
| Colony Formation Assay | Assesses the long-term effect of the inhibitor on the ability of single cells to form colonies. | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ADP-Glo™ Kinase Assay (Biochemical)
Objective: To determine the in vitro potency of this compound against recombinant Cdk8/Cyclin C.
Materials:
-
Recombinant human Cdk8/Cyclin C enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate peptide (e.g., a generic kinase substrate or a Cdk8-specific peptide)
-
This compound and control inhibitors
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the Cdk8/Cyclin C enzyme and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for Cdk8) in assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to convert the remaining ATP to ADP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-STAT1 (Ser727) (Downstream Signaling)
Objective: To assess the ability of this compound to inhibit Cdk8-mediated phosphorylation of its downstream target STAT1 in a cellular context.
Materials:
-
Cancer cell line known to have active STAT1 signaling (e.g., SW620, HCT-116)
-
This compound and control inhibitors
-
Interferon-gamma (IFNγ) or other appropriate cytokine to stimulate STAT1 phosphorylation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation.
CRISPR/Cas9-mediated Cdk8 Knockout (Specificity)
Objective: To confirm that the cellular effects of this compound are on-target by comparing its activity in wild-type versus Cdk8 knockout cells.
Materials:
-
A suitable cell line for generating knockouts (e.g., HCT-116, HEK293T)
-
Lentiviral or plasmid vectors encoding Cas9 and a guide RNA (gRNA) targeting Cdk8
-
Transfection or transduction reagents
-
Puromycin or other selection antibiotic
-
Antibody against Cdk8 for Western blot validation
Procedure:
-
Design and clone a gRNA targeting an early exon of the Cdk8 gene into a suitable vector.
-
Transfect or transduce the target cells with the Cas9 and gRNA expression vectors.
-
Select for successfully transduced/transfected cells using the appropriate antibiotic.
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for Cdk8 knockout by Western blotting to identify clones with complete loss of Cdk8 protein expression.
-
Perform a downstream signaling assay (e.g., phospho-STAT1 Western blot) or a phenotypic assay (e.g., cell viability) in both wild-type and Cdk8 knockout cells treated with this compound.
-
A significant reduction or loss of the inhibitor's effect in the knockout cells compared to the wild-type cells provides strong evidence for on-target activity.
Conclusion
A rigorous validation of this compound activity requires a multi-pronged approach employing orthogonal assays. By combining direct biochemical measurements of inhibition with cellular assays that probe target engagement, downstream signaling, and phenotypic outcomes, researchers can build a strong body of evidence for the on-target activity and potency of this compound. The use of Cdk8 knockout cell lines is a particularly powerful tool for definitively establishing target specificity. The methodologies and comparative data presented in this guide are intended to facilitate the comprehensive evaluation of this compound and other Cdk8 inhibitors in preclinical research and drug development.
References
Head-to-head comparison of Cdk8-IN-4 and Senexin A
In the landscape of selective kinase inhibitors, those targeting Cyclin-Dependent Kinase 8 (CDK8) have emerged as valuable tools for dissecting its role in transcription and oncogenesis. This guide provides a head-to-head comparison of two prominent CDK8 inhibitors: Senexin A and another potent CDK8 inhibitor, given the absence of public data for a compound specifically named "Cdk8-IN-4". For the purpose of a comprehensive comparison, we will evaluate Senexin A against Cortistatin A, a structurally distinct and well-characterized natural product inhibitor of CDK8.
This comparison will delve into their biochemical and cellular activities, kinase selectivity, and the signaling pathways they impact, supported by experimental data and detailed protocols.
I. Overview of Inhibitors
Senexin A is a synthetic, potent, and selective inhibitor of CDK8 and its close homolog CDK19.[1][2] It was identified through a high-throughput screen for compounds that could inhibit p21-activated transcription.[3] Senexin A and its analogs, like Senexin B, have been instrumental in elucidating the role of CDK8 in chemotherapy-induced tumor-promoting paracrine activities and in NF-κB signaling.[3][4]
Cortistatin A is a natural product isolated from the marine sponge Corticium simplex. It is a potent and highly selective inhibitor of CDK8 and CDK19.[5] Its unique steroidal alkaloid structure sets it apart from many synthetic CDK8 inhibitors. Cortistatin A has been shown to suppress the growth of acute myeloid leukemia (AML) cells by upregulating super-enhancer-associated genes.[6]
II. Quantitative Data Summary
The following tables summarize the key quantitative data for Senexin A and Cortistatin A, providing a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency against CDK8 and CDK19
| Inhibitor | Target | IC50 | Kd |
| Senexin A | CDK8 | 280 nM[1][5][6][7] | 0.83 µM[2][8] |
| CDK19 | - | 0.31 µM[2][8] | |
| Cortistatin A | CDK8 | 12 nM[6] | - |
| CDK19 | - | - |
Table 2: Kinase Selectivity Profile
| Inhibitor | Number of Kinases Profiled | Concentration | Key Off-Targets (>50% inhibition) |
| Senexin A | Not explicitly stated in provided results | Not explicitly stated in provided results | Generally considered highly selective for CDK8/19[3] |
| Cortistatin A | 387[6] | 100x IC50 for CDK8 | GSG2[6] |
III. Mechanism of Action and Cellular Effects
Both Senexin A and Cortistatin A function as ATP-competitive inhibitors of the kinase activity of CDK8 and CDK19.[5][6] By binding to the ATP pocket of these kinases, they prevent the phosphorylation of downstream substrates, thereby modulating transcription.
Senexin A:
-
Suppresses the chemotherapy-induced secretion of tumor-promoting factors.[7]
-
Inhibits β-catenin-dependent transcription in colon cancer cells.[2][9]
-
Does not typically inhibit cell proliferation in most cell lines when used as a single agent.[10]
Cortistatin A:
-
Suppresses AML cell growth.[5]
-
Induces the expression of super-enhancer-associated genes, including key hematopoietic differentiation factors.[6]
-
Inhibits phosphorylation of the known CDK8 substrate STAT1 at Ser727.[6]
IV. Signaling Pathways
CDK8 is a key component of the Mediator complex, which regulates the activity of RNA Polymerase II. By inhibiting CDK8, both Senexin A and Cortistatin A can modulate a variety of signaling pathways that are dependent on transcriptional regulation.
Caption: Overview of CDK8-mediated transcriptional regulation and points of inhibition.
V. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK8 inhibitors.
A. In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified CDK8.
Caption: Workflow for a radiometric in vitro kinase assay.
Protocol Details:
-
Reaction Setup: In a final volume of 20-25 µL, combine recombinant CDK8/Cyclin C enzyme, a suitable substrate (e.g., GST-fused C-terminal domain of RNA Polymerase II), and kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add the test compound (Senexin A or Cortistatin A) at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP (containing a radiolabel such as [γ-32P]ATP).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, and detect the phosphorylated substrate by autoradiography.
-
Data Analysis: Quantify the signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
B. Cell Viability Assay
This assay assesses the effect of the inhibitors on cell proliferation and survival.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Senexin A or Cortistatin A for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels) to each well.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the GI50 (concentration for 50% growth inhibition).
C. Western Blotting for Phospho-STAT1
This method is used to confirm target engagement in a cellular context by measuring the phosphorylation of a known CDK8 substrate.
Protocol Details:
-
Cell Treatment: Treat cells (e.g., MOLM-14 AML cells) with the CDK8 inhibitor for a defined period. In some cases, stimulation with an appropriate ligand (e.g., IFN-γ) is required to induce STAT1 phosphorylation.[6]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1.
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT1.
VI. Conclusion
Both Senexin A and Cortistatin A are highly selective and potent inhibitors of CDK8/19, albeit with distinct chemical structures and origins. Cortistatin A demonstrates greater biochemical potency with an IC50 in the low nanomolar range, compared to the sub-micromolar IC50 of Senexin A.[1][6] Both compounds have been invaluable in preclinical studies to probe the functions of CDK8 in cancer and other diseases.
The choice between these inhibitors may depend on the specific biological question and experimental system. Senexin A, as a synthetic molecule, may be more readily available and amenable to chemical modification. Cortistatin A, with its high potency and natural product origin, offers a different pharmacological profile. The experimental data and protocols provided in this guide offer a foundation for researchers to design and interpret studies utilizing these important chemical probes for CDK8.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 6. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 10. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
Disease Modeling & Therapeutic Application
Application Notes and Protocols for CDK8 Inhibition in Preclinical Models of Colorectal Cancer
Note: Extensive searches for "Cdk8-IN-4" did not yield any specific preclinical data in the context of colorectal cancer. It is plausible that this is an internal or less-publicized compound name. Therefore, these application notes are based on data for Senexin B , a well-characterized and published CDK8 inhibitor, to provide a relevant and detailed resource for researchers in this field.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising therapeutic target in colorectal cancer (CRC).[1][2][3][4] CDK8 is a component of the Mediator complex and influences the transcription of genes involved in key oncogenic pathways, including the Wnt/β-catenin signaling pathway.[4][5][6][7] Overexpression of CDK8 is observed in a significant portion of colorectal tumors and is associated with a poorer prognosis.[1][8] This document provides an overview of the preclinical application of CDK8 inhibitors, using Senexin B as a primary example, and details protocols for evaluating their efficacy in CRC models.
Data Presentation: In Vitro and In Vivo Efficacy of Senexin B
The following tables summarize the quantitative data on the effects of the CDK8 inhibitor Senexin B in preclinical models of colorectal cancer.
Table 1: In Vitro Activity of Senexin B in Human Colorectal Cancer Cell Lines
| Cell Line | Assay Type | Treatment Concentration | Observed Effect | Reference |
| HCT116 | Colony Formation | 1 µM | Moderate reduction in average colony size (1.39-fold) | [1] |
| HT29 | Colony Formation | 1 µM | Moderate reduction in average colony size (1.85-fold) | [1] |
| SW480 | Colony Formation | 1 µM | Decrease in colony number (4.47-fold) and size (2.78-fold) | [1] |
Table 2: Effect of Senexin B on Gene Expression in Human Colorectal Cancer Cell Lines
| Cell Line | Gene | Treatment | Change in Expression | Reference |
| Panel of 10 CRC lines | TIMP3 | 24 hr Senexin B | Statistically significant induction in 7 out of 10 cell lines | [1] |
| Panel of 10 CRC lines | MMP9 | 24 hr Senexin B | Inhibition in most cell lines | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CDK8 in colorectal cancer and a typical experimental workflow for preclinical evaluation of a CDK8 inhibitor.
Diagram 1: Simplified CDK8 Signaling Pathway in Colorectal Cancer
References
- 1. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Frontiers | Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 [frontiersin.org]
- 4. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Gene: CDK8 - [gene.sfari.org]
Cdk8-IN-4: Application Notes for a Potential Immunomodulatory Drug
For Research Use Only
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator that, along with its paralog Cdk19, forms the kinase module of the Mediator complex. This complex plays a pivotal role in modulating the activity of RNA polymerase II, thereby influencing the expression of a wide array of genes. Emerging evidence highlights the critical function of Cdk8 in the immune system, where it is implicated in the regulation of both innate and adaptive immune responses. Cdk8 has been shown to phosphorylate key immune-related transcription factors, including STAT1, STAT3, and components of the NF-κB pathway, positioning it as a potential therapeutic target for inflammatory and autoimmune diseases.
Cdk8-IN-4 is a potent inhibitor of Cdk8 with a reported IC50 of 0.2 nM[1]. While specific immunomodulatory data for this compound is not extensively available in peer-reviewed literature, studies on other Cdk8 inhibitors provide a strong rationale for its investigation as a potential immunomodulatory agent. This document provides an overview of the potential applications of this compound in immunomodulation, based on the known functions of Cdk8 and the observed effects of other Cdk8 inhibitors. Detailed protocols for relevant cell-based assays are also provided to facilitate research in this area.
Principle of Action
Cdk8 exerts its immunomodulatory effects primarily through the phosphorylation of transcription factors that govern immune cell differentiation and cytokine production. Inhibition of Cdk8 by small molecules like this compound is expected to disrupt these signaling pathways, leading to a modulation of immune responses. Key pathways influenced by Cdk8 inhibition include:
-
STAT Signaling: Cdk8 can phosphorylate STAT1 on serine 727, a modification crucial for its full transcriptional activity in response to interferon-gamma (IFN-γ)[2][3][4]. Cdk8 has also been identified as a regulator of STAT3 activity[5]. By inhibiting Cdk8, this compound may alter the expression of STAT-dependent genes, thereby affecting inflammatory and antiviral responses.
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Cdk8/19 has been shown to be recruited to the promoters of NF-κB responsive genes, potentiating their transcription[6]. Inhibition of Cdk8 can suppress the induction of NF-κB target genes, including those encoding pro-inflammatory cytokines like IL-8, CXCL1, and CXCL2[6][7].
-
T-cell Differentiation: Inhibition of Cdk8/19 has been demonstrated to promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing autoimmune responses[8]. This effect is linked to the enhancement of TGF-β signaling through the attenuation of IFN-γ-Stat1 signaling and increased phosphorylation of Smad2/3[8].
Data Presentation
The following tables summarize quantitative data from studies on various Cdk8 inhibitors, providing an indication of the potential effects of this compound.
Table 1: In Vitro Inhibitory Activity of Cdk8 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Cdk8 | 0.2 | Biochemical | [1] |
| CCT251921 | Cdk8/19 | - | Cell-based | [8] |
| Senexin A | Cdk8/19 | - | Cell-based | [8] |
| DCA | Cdk8/19 | - | Cell-based | [9] |
Table 2: Effects of Cdk8 Inhibitors on T-cell Differentiation
| Compound | Cell Type | Effect | Key Findings | Reference |
| CCT251921 | Murine CD4+ T cells | Promotes Treg differentiation | Increased Foxp3 expression | [8] |
| Senexin A | Murine CD4+ T cells | Promotes Treg differentiation | Increased Foxp3 expression | [8] |
| DCA | Murine and Human CD4+ T cells | Promotes Treg and Th2 differentiation; Inhibits Th1 and Th17 differentiation | Involves a Cdk8-GATA3-FOXP3 pathway | [9][10] |
Table 3: Effects of Cdk8 Inhibitors on Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine Change | Reference |
| Senexin A | HEK293 | TNFα | ↓ IL-8, CXCL1 | [7] |
| Cortistatin A analogue | HEK293 | TNFα | ↓ IL-8, CXCL1 | [7] |
| BRD6989 | Dendritic cells | - | ↑ IL-10 | [11] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dundee.ac.uk [dundee.ac.uk]
- 6. pnas.org [pnas.org]
- 7. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 9. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Targeting Tumor Plasticity and Dedifferentiation with Cdk8-IN-4: Application Notes and Protocols
For Research Use Only.
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and cellular signaling, playing a pivotal role in cancer biology. As a component of the Mediator complex, CDK8 acts as a molecular switch, controlling the expression of genes involved in cell proliferation, differentiation, and survival. Notably, CDK8 has been identified as a key driver of tumor plasticity and dedifferentiation, processes that enable cancer cells to adapt to therapeutic pressures, metastasize, and acquire resistance.
Cdk8-IN-4 is a highly potent and selective small molecule inhibitor of CDK8. These application notes provide a comprehensive overview of the role of CDK8 in tumor biology and offer detailed protocols for utilizing this compound to investigate its effects on tumor plasticity and dedifferentiation. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
This compound: A Potent CDK8 Inhibitor
This compound is a powerful tool for studying the biological functions of CDK8. Its high potency allows for effective inhibition of CDK8 activity at low nanomolar concentrations, minimizing off-target effects.
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK8 | 0.2 | [1][2][3][4][5] |
The Role of CDK8 in Tumor Plasticity and Dedifferentiation
Tumor plasticity refers to the ability of cancer cells to switch between different phenotypic states, a process closely linked to dedifferentiation, where cells revert to a more primitive, stem-like state. These processes are major contributors to cancer progression, metastasis, and the development of therapeutic resistance.
CDK8 is deeply implicated in maintaining a dedifferentiated state in tumor cells. It achieves this by regulating key signaling pathways that govern cell fate and identity, including:
-
Wnt/β-catenin Pathway: CDK8 is a known coactivator of β-catenin, a central transcription factor in the Wnt pathway.[6] Dysregulation of this pathway is a hallmark of many cancers, promoting proliferation and maintaining a stem-cell-like phenotype.
-
TGF-β/SMAD Pathway: CDK8 can phosphorylate SMAD transcription factors, modulating the cellular response to TGF-β signaling.[6] This pathway is highly context-dependent, sometimes acting as a tumor suppressor and at other times promoting invasion and metastasis.
-
STAT Pathway: CDK8 has been shown to phosphorylate STAT proteins, key mediators of cytokine signaling that are frequently activated in cancer and contribute to inflammation, survival, and proliferation.
-
Hypoxia and Serum Response: CDK8 is involved in the transcriptional response to hypoxia and serum stimulation, both of which are critical for tumor growth and adaptation.
By inhibiting CDK8 with this compound, researchers can explore the reversal of these processes, potentially forcing tumor cells into a more differentiated and less aggressive state.
Signaling Pathway Overview
Caption: CDK8 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following protocols are provided as examples of how to use this compound to study its effects on tumor cells. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., colorectal, breast, or pancreatic cancer lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol assesses the impact of this compound on key signaling proteins involved in plasticity and differentiation.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-β-catenin, anti-E-cadherin, anti-Vimentin, anti-CDK8, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 6, 24, or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the expression of genes associated with differentiation and stemness following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CDH1 (E-cadherin), VIM (Vimentin), NANOG, SOX2, POU5F1 (Oct4)) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo efficacy of this compound in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound
-
Vehicle for in vivo administration (see formulation data below)
-
Calipers for tumor measurement
-
Dosing syringes and needles
In Vivo Formulation of this compound: [1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound.
Logical Relationship Diagram
Caption: Logical flow from this compound to therapeutic potential.
Troubleshooting and Further Considerations
-
Solubility: this compound is soluble in DMSO. For aqueous solutions for cell culture, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. For in vivo studies, use the recommended formulations.
-
Specificity: While this compound is highly selective for CDK8, it is good practice to include experiments to confirm on-target activity. This could involve using a kinase-dead CDK8 mutant as a control or performing kinome profiling.
-
Cell Line Variability: The response to CDK8 inhibition can be cell-type specific. It is advisable to screen a panel of cell lines to identify those most sensitive to this compound.
-
Combination Therapies: The role of CDK8 in therapeutic resistance suggests that this compound may be effective in combination with other anti-cancer agents. A recent study showed limited synergism with a KRAS G12D inhibitor in colorectal cancer models, but further investigation with other drug classes is warranted.[7]
By providing a potent and selective tool to probe the function of CDK8, this compound holds significant promise for advancing our understanding of tumor plasticity and dedifferentiation, and for the development of novel therapeutic strategies to combat cancer.
References
Pharmacokinetic and pharmacodynamic studies of Cdk8-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk8-IN-4 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers. These application notes provide a summary of its pharmacodynamic properties and detailed protocols for its use in preclinical research. Due to the limited public availability of pharmacokinetic data for this compound, this document includes representative pharmacokinetic data from Senexin C, another selective CDK8/19 inhibitor, to provide a relevant framework for researchers.
Pharmacodynamic Profile
This compound is a highly potent inhibitor of CDK8 kinase activity.
| Compound | Target | IC50 (nM) |
| This compound | CDK8 | 0.2 |
In vitro and in vivo studies of selective CDK8 inhibitors have demonstrated a range of pharmacodynamic effects, including:
-
Modulation of STAT1 phosphorylation: Inhibition of CDK8 leads to a decrease in the phosphorylation of STAT1 at serine 727 (pSTAT1 S727).
-
Impact on Wnt/β-catenin signaling: CDK8 is a coactivator of β-catenin, and its inhibition can attenuate the expression of Wnt target genes.
-
Regulation of TGF-β, Notch, and Hippo (YAP1) pathways: CDK8 plays a role in the transcriptional output of these key signaling pathways involved in development and cancer.
-
Effects on cell cycle and apoptosis: In various cancer cell lines, CDK8 inhibition can lead to decreased cell viability and induction of apoptosis.
Representative Pharmacokinetic Data (Senexin C in Mice)
The following tables summarize the pharmacokinetic parameters of Senexin C, a selective CDK8/19 inhibitor, in Balb/c mice bearing CT26 tumors. This data is presented as a representative example for designing preclinical studies with selective CDK8 inhibitors like this compound.[1]
Table 1: Pharmacokinetic Parameters of Senexin C in Balb/c Mice [1]
| Route | Dose (mg/kg) | Analyte Location | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC0–24hr (nghr/mL or nghr/g) | T1/2 (hr) |
| i.v. | 2.5 | Plasma | 488 | 0.58 | 331 | 0.75 |
| i.v. | 2.5 | Tumor | 144 | 12 | 6408 | 12.1 |
| p.o. | 100 | Plasma | 5728 | 12 | 2182 | 3.53 |
| p.o. | 100 | Tumor | - | 12 | 88600 | 7.27 |
Table 2: Oral Bioavailability of Senexin C in Balb/c Mice [1]
| Analyte Location | Oral Bioavailability (F%) |
| Plasma | 16.5% |
| Tumor | 34.6% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro CDK8 Kinase Assay
This protocol is for determining the in vitro potency of this compound against the CDK8/Cyclin C complex.
Materials:
-
Recombinant human CDK8/Cyclin C
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
Substrate (e.g., recombinant RNA Pol II CTD fragment)
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well plates (white, low-volume)
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase buffer, the substrate (at a final concentration of 100-200 nM), and the diluted this compound or DMSO (vehicle control).
-
Add the CDK8/Cyclin C enzyme to each well to a final optimized concentration.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (serial dilutions)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.
Western Blotting for pSTAT1 (S727)
This protocol is for detecting the inhibition of CDK8-mediated STAT1 phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line known to have active STAT1 signaling (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
IFN-γ (or other relevant stimulus)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
If required, stimulate the cells with a cytokine such as IFN-γ for a short period (e.g., 30 minutes) before harvesting to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1 (S727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pSTAT1.
References
Application Notes and Protocols: Cdk8-IN-4 in Combination Therapy with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific preclinical or clinical data for the compound "Cdk8-IN-4" in combination with immune checkpoint inhibitors has not been publicly documented. The following application notes and protocols are based on the established mechanisms of action and experimental data from other well-characterized small molecule inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These compounds, such as BI-1347 and Senexin B, share a similar target and are expected to have comparable biological effects. The provided information should, therefore, be considered as a general guide and adapted for the specific properties of this compound.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising target in oncology.[1][2][3][4][5] As a component of the Mediator complex, CDK8 can influence the expression of key genes involved in cell proliferation, survival, and differentiation.[3][5] Recent studies have revealed a critical role for CDK8 in modulating the tumor microenvironment and anti-tumor immunity, making it an attractive candidate for combination therapy with immune checkpoint inhibitors (ICIs).[6]
This document provides a detailed overview of the scientific rationale, preclinical data from analogous compounds, and experimental protocols for investigating the combination of a CDK8 inhibitor, exemplified by the conceptual this compound, with ICIs such as anti-PD-1 or anti-CTLA-4 antibodies.
Mechanism of Action and Rationale for Combination Therapy
The primary rationale for combining CDK8 inhibitors with ICIs lies in their potential to synergistically enhance anti-tumor immune responses through distinct yet complementary mechanisms.
1. Enhancement of Natural Killer (NK) Cell Activity: CDK8 acts as a negative regulator of NK cell function. Inhibition of CDK8 has been shown to suppress the phosphorylation of STAT1 at the serine 727 residue (pSTAT1-S727).[7] This leads to an increase in the production of cytotoxic granules, including perforin and granzyme B, thereby enhancing the tumor-killing capacity of NK cells.
2. Modulation of the Tumor Microenvironment: CDK8 can influence the expression of various cytokines and chemokines within the tumor microenvironment.[8] By inhibiting CDK8, it may be possible to shift the balance from an immunosuppressive to an immunostimulatory environment, rendering tumors more susceptible to immune-mediated clearance.
3. Regulation of PD-L1 Expression: Some evidence suggests a correlation between CDK8 expression and PD-L1 levels in certain cancers. CDK8 may be involved in the signaling pathways that regulate PD-L1 expression, a key target of many ICIs. Inhibition of CDK8 could potentially downregulate PD-L1 expression on tumor cells, further enhancing the efficacy of anti-PD-1/PD-L1 therapies.
Preclinical Data Summary (from CDK8/19 Inhibitor Studies)
The following tables summarize quantitative data from preclinical studies using CDK8/19 inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Efficacy of CDK8/19 Inhibitors on Immune Cell Function
| Cell Type | Inhibitor | Concentration | Endpoint | Result | Reference |
| Human NK Cells | BI-1347 | 1 µM | pSTAT1-S727 Levels | Decreased | F. Hofmann et al., 2020 |
| Murine NK Cells | BI-1347 | 1 µM | Granzyme B+ Cells | ~4-fold increase | F. Hofmann et al., 2020 |
| Human NK Cells | Senexin B | 1 µM | Cytotoxicity vs. K562 | Increased | A. Witalisz-Siepracka et al., 2018 |
Table 2: In Vivo Efficacy of CDK8/19 Inhibitor Combination Therapy
| Tumor Model | Treatment Groups | Endpoint | Result | Reference |
| B16F10 Melanoma | BI-1347 + anti-PD-1 | Tumor Growth | Significant inhibition vs. monotherapy | F. Hofmann et al., 2020 |
| 4T1 Breast Cancer | BI-1347 + anti-PD-1 | Survival | Increased survival vs. monotherapy | F. Hofmann et al., 2020 |
| v-abl+ Lymphoma | CDK8 knockout in NK cells | Tumor Growth | Delayed tumor growth | A. Witalisz-Siepracka et al., 2018 |
Signaling Pathways and Experimental Workflow Diagrams
Caption: CDK8 signaling pathway in immune cells.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)
-
This compound (formulated for in vivo administration)
-
InVivoMAb anti-mouse PD-1 antibody (or similar)
-
Isotype control antibody
-
Vehicle for this compound
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Dosing Regimen:
-
Administer this compound (e.g., daily or as determined by pharmacokinetic studies) via oral gavage or intraperitoneal (IP) injection.
-
Administer anti-PD-1 antibody (e.g., 200 µ g/mouse ) via IP injection every 3-4 days.[9]
-
-
Efficacy Assessment: Continue treatment and tumor measurements for a predefined period (e.g., 21 days) or until tumors in the control group reach the humane endpoint.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry for biomarker expression).
Protocol 2: Western Blot for Phosphorylated STAT1 (pSTAT1-S727) in NK Cells
This protocol is for assessing the direct effect of this compound on its target in NK cells.
Materials:
-
Primary human or murine NK cells
-
This compound
-
DMSO (vehicle control)
-
Cytokines for stimulation (e.g., IL-2, IFN-γ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (Ser727), anti-total STAT1
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
NK Cell Culture and Treatment: Culture isolated NK cells in appropriate media. Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
Cytokine Stimulation: Stimulate the NK cells with a cytokine cocktail (e.g., 10 ng/mL IL-2 and 100 U/mL IFN-γ) for 30-60 minutes to induce STAT1 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total STAT1 antibody to confirm equal loading.
Protocol 3: NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
This protocol measures the ability of this compound-treated NK cells to kill target tumor cells.
Materials:
-
Effector cells: Primary NK cells
-
Target cells: Tumor cell line (e.g., K562, YAC-1)
-
This compound
-
Cell proliferation dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Effector Cell Preparation: Isolate NK cells and pre-treat them with this compound or vehicle for 24-48 hours.
-
Target Cell Labeling: Label the target cells with CFSE according to the manufacturer's protocol. This allows for the distinction between effector and target cells during flow cytometry analysis.
-
Co-culture: Co-culture the pre-treated NK cells (effector) with the CFSE-labeled tumor cells (target) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining: After incubation, add the viability dye (e.g., 7-AAD) to each well to stain the dead cells.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive population (target cells).
-
Within the target cell population, quantify the percentage of 7-AAD-positive cells (dead target cells).
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(% Dead Targets in Test - % Spontaneous Dead Targets) / (100 - % Spontaneous Dead Targets)] x 100
-
"Spontaneous Dead Targets" refers to the percentage of dead target cells in wells with no effector cells.
-
Conclusion
The combination of CDK8 inhibitors with immune checkpoint inhibitors represents a promising therapeutic strategy. By enhancing the cytotoxic activity of NK cells and potentially modulating the tumor microenvironment, CDK8 inhibition has the potential to overcome resistance to ICI monotherapy. The protocols provided here offer a framework for the preclinical evaluation of this compound in this combination setting. It is crucial to conduct thorough in vitro and in vivo studies to characterize the specific activity and potential synergies of this compound before advancing to clinical development.
References
- 1. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ichor.bio [ichor.bio]
Application Notes and Protocols for Cdk8-IN-4 in the Investigation of CDK8-Associated Developmental Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in a variety of cellular processes, including signal transduction, cell cycle control, and differentiation. Dysregulation of CDK8 activity is associated with several human diseases, including cancer and a spectrum of developmental disorders. These disorders, often characterized by intellectual disability, hypotonia, and facial dysmorphism, are linked to missense mutations in the CDK8 gene, which lead to a reduction in its kinase activity.[1][2] Cdk8-IN-4 is a potent and highly selective inhibitor of CDK8, with a reported IC50 of 0.2 nM, making it a valuable tool for the investigation of CDK8's role in both normal development and disease.[3]
These application notes provide a comprehensive overview of the use of this compound as a chemical probe to study CDK8-associated developmental disorders. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Potency of CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | CDK8 | 0.2 | Biochemical | [3] |
| Senexin A | CDK8/19 | 7-11 | Cell-based (transcriptional activity) | [4] |
| Senexin B | CDK8/19 | 1.41 - 6.14 µM | Cell proliferation (7 days) | [4] |
| BI-1347 | CDK8/19 | 1.8 | Biochemical | [5] |
| CCT251545 | CDK8/19 | <10 | Biochemical | [6] |
| T-474 | CDK8/19 | 1.6/1.9 | Biochemical | [7] |
Table 2: Cellular Activity of CDK8 Inhibitors
| Compound | Cell Line | Assay | Endpoint | EC50 / Effect | Reference |
| Inhibitor 4 | MDA-MB-468 (TNBC) | Cell Viability | Apoptosis | Increased apoptosis | [8] |
| Senexin B | Ovarian Cancer Cell Lines | Cell Viability | IC50 | 1.41 - 6.14 µM | [4] |
| BI-1347 | Neuroblastoma Cell Lines | Cell Viability | Limited effect as single agent | - | [9] |
| T-474 | VCaP (Prostate Cancer) | Cell Viability | Proliferation Inhibition | Potent anti-proliferative activity | [7] |
Signaling Pathways and Experimental Workflows
CDK8 Signaling in Developmental Pathways
CDK8 is a critical regulator of several signaling pathways essential for normal development, including the Wnt, TGF-β, STAT, SHH, and Notch pathways.[10][11] Mutations in CDK8 can disrupt these pathways, leading to the phenotypes observed in developmental disorders.
Caption: CDK8 integrates signals from multiple developmental pathways.
Experimental Workflow for Investigating this compound
A typical workflow for characterizing the effects of this compound in a developmental disorder model involves a series of in vitro and in vivo experiments.
Caption: A stepwise approach to evaluate this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK8/Cyclin C kinase.
Materials:
-
Recombinant human CDK8/Cyclin C
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.
-
In a 384-well plate, add 50 nL of each this compound dilution or DMSO (vehicle control).
-
Prepare a kinase/substrate solution in kinase buffer containing CDK8/Cyclin C and the peptide substrate at their optimal concentrations.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be close to the Km for CDK8.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Assay for CDK8 Target Engagement (p-STAT1 Western Blot)
Objective: To assess the ability of this compound to inhibit CDK8 kinase activity in a cellular context by measuring the phosphorylation of its substrate, STAT1, at Serine 727.[1][8]
Materials:
-
Human cell line expressing STAT1 (e.g., HEK293T, or a patient-derived cell line with a CDK8 mutation)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Interferon-gamma (IFN-γ) (optional, to stimulate STAT1 phosphorylation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
(Optional) Stimulate cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes to induce robust STAT1 phosphorylation.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1 (Ser727), total STAT1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-STAT1 signal to total STAT1 and the loading control.
Protocol 3: Quantitative PCR (qPCR) for CDK8 Target Gene Expression
Objective: To measure the effect of this compound on the expression of genes regulated by CDK8-dependent signaling pathways (e.g., Wnt target genes like AXIN2, MYC; STAT target genes like SOCS3).[12]
Materials:
-
Cells of interest (as in Protocol 2)
-
This compound (dissolved in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2 (steps 1-2). A time course experiment (e.g., 6, 12, 24 hours) may be informative.
-
Wash cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Extract total RNA and assess its quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene, including a no-template control.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Protocol 4: In Vivo Efficacy of this compound in a Zebrafish Model of Developmental Defects
Objective: To evaluate the effect of this compound on embryonic development in zebrafish, a model system used to study CDK8-associated developmental disorders.[2]
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[13]
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Prepare a stock solution of this compound in the vehicle solution.
-
At a specific developmental stage (e.g., 4-6 hours post-fertilization), transfer embryos to Petri dishes containing E3 medium with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate the embryos at 28.5°C and observe their development at regular intervals (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope.
-
Document any morphological abnormalities, such as craniofacial defects, heart edema, or tail curvature, which are phenotypes associated with CDK8 inhibition in zebrafish.[2]
-
Quantify the percentage of embryos exhibiting specific defects at each concentration of this compound.
-
For molecular analysis, embryos can be fixed for in situ hybridization or lysed for RNA or protein extraction to analyze the expression of developmental markers.
Conclusion
This compound is a powerful research tool for elucidating the role of CDK8 in developmental disorders. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms underlying these conditions and to explore the therapeutic potential of CDK8 inhibition. The use of patient-derived iPSCs and relevant animal models in conjunction with this compound will be crucial for advancing our knowledge and developing novel treatments for CDK8-associated developmental disorders.
References
- 1. De Novo Missense Substitutions in the Gene Encoding CDK8, a Regulator of the Mediator Complex, Cause a Syndromic Developmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of CDK8-associated disorder: two patients with novel CDK8 variants and in vitro and in vivo functional analyses of the variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cdk8-IN-4 for the Suppression of Tumor-Promoting Paracrine Signaling
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. The CDK8/19 module plays a critical role in modulating the output of various oncogenic signaling pathways, including Wnt/β-catenin, TGF-β, and STAT signaling. Notably, CDK8 has been identified as a mediator of the damage-induced secretory phenotype in both tumor cells and stromal cells within the tumor microenvironment. This phenotype is characterized by the production of tumor-promoting paracrine factors that can lead to increased tumor growth, metastasis, and resistance to therapy. Cdk8-IN-4 is a potent and selective inhibitor of CDK8/19 kinase activity, offering a valuable tool for researchers investigating the role of these kinases in cancer biology and for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound, like other selective CDK8/19 inhibitors, exerts its effects by blocking the kinase activity of the CDK8/Mediator complex. This inhibition prevents the phosphorylation of downstream targets, including transcription factors and components of the RNA polymerase II machinery. A key consequence of CDK8 inhibition is the suppression of transcriptional programs induced by various stimuli, including chemotherapy-induced cellular stress. Specifically, CDK8 inhibition has been shown to attenuate the NF-κB signaling pathway, a critical regulator of pro-inflammatory and pro-survival gene expression. By inhibiting CDK8, this compound can reduce the expression and secretion of tumor-promoting cytokines and growth factors, thereby disrupting the paracrine signaling network that supports tumor progression.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for highly potent and selective CDK8/19 inhibitors, which are expected to have similar activity profiles.
Table 1: In Vitro Potency of Representative CDK8/19 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| T-474 | CDK8 | 1.6 | Enzymatic Assay | |
| CDK19 | 1.9 | Enzymatic Assay | ||
| Cortistatin A | CDK8 | 12 | Enzymatic Assay | |
| Senexin A | CDK8 | 280 | Kinase Assay |
Table 2: Kinase Selectivity Profile of a Representative CDK8 Inhibitor (T-474)
| Kinase | % Inhibition at 300 nM |
| CDK19 | 99 |
| Haspin | 99 |
| CDK8 | 90 |
| Other 453 kinases | < 80 |
| Data from a panel of 456 kinases. |
Mandatory Visualizations
Caption: this compound inhibits the CDK8/19 Mediator Complex, disrupting tumor-promoting paracrine signaling.
Application Notes and Protocols for the Preclinical Toxicology and Safety Assessment of a Potent CDK8 Inhibitor
Disclaimer: As of November 2025, detailed preclinical toxicology and safety assessment data for the specific compound Cdk8-IN-4 are not publicly available. Therefore, these application notes and protocols are based on the broader class of potent CDK8/19 inhibitors and general best practices for the preclinical safety evaluation of kinase inhibitors. These guidelines are intended for research purposes only and should be adapted based on the specific characteristics of the molecule under investigation.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. The CDK8/19 module plays a crucial role in modulating the activity of RNA polymerase II and various transcription factors, thereby influencing gene expression programs involved in cell proliferation, differentiation, and survival. Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
While several potent CDK8 inhibitors have been developed, their preclinical and clinical advancement has been met with challenges related to on- and off-target toxicities. Concerns have been raised about potential adverse effects on normal physiological processes, as blocking CDK8/19 function may impact healthy tissues. Therefore, a thorough and rigorous preclinical toxicology and safety assessment is paramount for any novel CDK8 inhibitor, such as this compound, before it can be considered for clinical development.
This document provides a comprehensive overview of the recommended preclinical toxicology studies, detailed protocols for key assays, and a summary of potential safety concerns associated with CDK8 inhibition.
Potential Toxicities Associated with CDK8 Inhibition
Preclinical studies on various CDK8/19 inhibitors have highlighted several potential safety concerns that warrant careful investigation:
-
Systemic Toxicity: Some potent CDK8/19 inhibitors have been associated with severe systemic toxicity in animal models, although it is debated whether this is an on-target effect or due to off-target activities.
-
Hematological Effects: Given the role of transcriptional regulation in hematopoiesis, the impact on blood cell development and function should be carefully monitored.
-
Gastrointestinal Toxicity: Effects on the rapidly dividing cells of the gastrointestinal tract are a common concern with anti-proliferative agents.
-
Cardiovascular Toxicity: As with many kinase inhibitors, the potential for cardiovascular side effects should be assessed.
-
Impact on Normal Tissue Homeostasis: Due to the fundamental role of CDK8 in transcription, its inhibition could affect the normal function of various organs and tissues.
Recommended Preclinical Toxicology and Safety Assessment Studies
A tiered approach to preclinical safety assessment is recommended, starting with in vitro assays to identify potential liabilities early in development, followed by more comprehensive in vivo studies.
In Vitro Toxicology Studies
These studies are designed to assess the intrinsic toxicity of the compound at a cellular and molecular level.
| Assay | Purpose | Key Parameters Measured |
| Kinome Profiling | To determine the selectivity of the inhibitor against a broad panel of kinases. This is crucial for identifying potential off-target activities that could contribute to toxicity. | IC50 or Ki values against a panel of kinases. |
| hERG Channel Assay | To assess the potential for QT interval prolongation and cardiac arrhythmias. | IC50 for inhibition of the hERG potassium channel. |
| Ames Test (Bacterial Reverse Mutation Assay) | To evaluate the mutagenic potential of the compound. | Reversion frequency in different bacterial strains. |
| In Vitro Micronucleus Test | To assess the potential for chromosomal damage in mammalian cells. | Frequency of micronucleated cells. |
| Cytotoxicity Assays in a Panel of Cell Lines | To determine the cytotoxic potential against both cancerous and non-cancerous cell lines. | IC50 or GI50 values. |
| Hepatotoxicity Assessment (e.g., in primary hepatocytes) | To evaluate the potential for liver injury. | Cell viability, enzyme leakage (e.g., ALT, AST). |
| Cardiomyocyte Toxicity Assay | To assess direct toxic effects on heart muscle cells. | Cell viability, contractility, and electrophysiological parameters. |
In Vivo Toxicology Studies
These studies are conducted in animal models to evaluate the systemic effects of the compound and to determine a safe starting dose for clinical trials.
| Study Type | Species | Purpose | Key Parameters Measured |
| Pharmacokinetics (PK) and Bioavailability | Rodent (e.g., mouse, rat) and Non-rodent (e.g., dog, non-human primate) | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | Cmax, Tmax, AUC, half-life (t1/2), bioavailability. |
| Maximum Tolerated Dose (MTD) Study | Rodent | To determine the highest dose that does not cause unacceptable toxicity. | Clinical signs, body weight, mortality. |
| Acute Toxicity Study | Rodent | To assess the effects of a single high dose of the compound. | LD50, clinical signs, gross pathology. |
| Repeat-Dose Toxicity Study (e.g., 28-day) | Rodent and Non-rodent | To evaluate the toxic effects of repeated administration of the compound. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, gross and microscopic pathology. |
| Zebrafish Developmental Toxicity Assay | Zebrafish (Danio rerio) | To rapidly screen for developmental toxicity and teratogenicity. | Mortality, morphological defects, hatching rate. |
| Safety Pharmacology Studies (Core Battery) | Rodent and/or Non-rodent | To assess the effects on vital organ systems (Cardiovascular, Respiratory, and Central Nervous System). | ECG, blood pressure, heart rate, respiratory rate, body temperature, behavioral changes. |
Experimental Protocols
Protocol: Kinome Profiling
Objective: To determine the selectivity of a CDK8 inhibitor by assessing its inhibitory activity against a broad panel of protein kinases.
Materials:
-
Test CDK8 inhibitor (e.g., this compound)
-
Kinase panel (commercially available, e.g., Eurofins, Reaction Biology)
-
Kinase-specific substrates
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the CDK8 inhibitor in DMSO. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 1 nM to 10 µM).
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the specific kinase to be tested.
-
Add the test inhibitor at the desired concentration.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction: Add the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection:
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., fluorescence-based), measure the signal using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol: Zebrafish Developmental Toxicity Assay
Objective: To rapidly assess the potential developmental toxicity and teratogenicity of a CDK8 inhibitor using the zebrafish embryo model.
Materials:
-
Wild-type zebrafish (Danio rerio) embryos
-
Embryo medium (e.g., E3 medium)
-
Test CDK8 inhibitor
-
96-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Select healthy, normally developing embryos at the 4-8 cell stage.
-
-
Compound Exposure:
-
Prepare a range of concentrations of the CDK8 inhibitor in embryo medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known teratogen).
-
Place one embryo per well in a 96-well plate containing 200 µL of the respective test solution.
-
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Endpoint Evaluation:
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization (hpf).
-
Record the following endpoints at each time point:
-
Mortality: Coagulated embryos, lack of heartbeat.
-
Hatching Rate: Percentage of embryos that have hatched.
-
Morphological Defects:
-
Body axis malformations (e.g., curved or shortened trunk/tail).
-
Yolk sac edema.
-
Pericardial edema.
-
Craniofacial abnormalities.
-
Fin defects.
-
Pigmentation abnormalities.
-
-
-
-
Data Analysis:
-
Calculate the percentage of mortality and the percentage of embryos exhibiting specific malformations at each concentration.
-
Determine the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for malformations).
-
Calculate the Teratogenic Index (TI = LC50 / EC50) to assess the teratogenic potential.
-
Visualizations
CDK8 Signaling Pathway
Caption: Simplified CDK8 signaling pathway and the mechanism of its inhibition.
Preclinical Toxicology Assessment Workflow
Caption: General workflow for preclinical toxicology assessment of a kinase inhibitor.
Safety Operating Guide
Proper Disposal of Cdk8-IN-4: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of Cdk8-IN-4, a potent cyclin-dependent kinase 8 (CDK8) inhibitor used in cancer research and other life science studies. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Immediate Safety Precautions
This compound is a bioactive small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar compounds, such as other kinase inhibitors, suggest that it should be handled with care. The following potential hazards are based on information for related compounds[1][2]:
-
Health Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation. Some related compounds are suspected of causing cancer or reproductive harm[1].
-
Environmental Hazards: Some related kinase inhibitors are very toxic to aquatic life with long-lasting effects[2]. Avoid release to the environment[2].
Immediate Actions:
-
Eye Contact: Immediately flush eyes with large amounts of water, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[2].
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. This protocol provides a general guideline.
Step 1: Segregation and Collection
-
Solid Waste:
-
Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams. Aqueous solutions should not be disposed of down the drain[1].
-
-
Contaminated Labware:
-
Disposable labware (e.g., microfuge tubes, serological pipettes) that has come into contact with this compound should be placed in the solid chemical waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as liquid hazardous waste.
-
Step 2: Labeling
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Step 3: Storage
-
Store waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep containers sealed when not in use.
Step 4: Disposal
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office with a complete inventory of the waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
Experimental Workflow & Disposal Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Cdk8-IN-4
This document provides immediate safety, handling, and disposal information for the laboratory use of Cdk8-IN-4, a potent cyclin-dependent kinase 8 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on guidelines for handling similar potent kinase inhibitors and general laboratory safety protocols for hazardous compounds. A risk assessment should be conducted for all procedures involving this compound.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard).[1][2] | Prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles/Shield | Tight-sealing safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes.[3] | Protect eyes from splashes and aerosols. |
| Body Protection | Lab Coat/Gown | Disposable, impermeable, long-sleeved gown that closes in the back.[1][2] | Protect skin and clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a containment system.[1] | Prevent inhalation of aerosolized particles. |
| Foot Protection | Shoes | Closed-toe shoes. | Protect feet from spills and falling objects. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Read and understand the available safety information and establish a designated area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Reconstitution:
-
Handle the solid form of this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
When preparing stock solutions, add the solvent slowly to the powder to avoid generating dust. MedChemExpress suggests that this compound can be dissolved in DMSO.[4]
-
-
Experimental Use:
-
Conduct all manipulations of this compound solutions in a chemical fume hood.
-
Use disposable plasticware whenever possible to avoid cross-contamination and simplify disposal.
-
After handling, thoroughly decontaminate the work area with an appropriate cleaning agent.
-
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, and plasticware, must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Method: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for in-vitro kinase assays often involves the following steps:
-
Prepare Reagents: This includes the kinase, substrate, ATP, and the inhibitor (this compound) at various concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together to allow for the inhibitory interaction.
-
ATP Addition: The reaction is initiated by adding ATP.
-
Detection: The kinase activity is measured, often by quantifying the amount of phosphorylated substrate. This can be done using methods such as radioactivity, fluorescence, or luminescence.
For cellular assays, a general workflow would be:
-
Cell Culture: Plate and grow cells to the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period.
-
Analysis: Analyze the cellular response, which could include measuring cell viability, proliferation, or the phosphorylation status of Cdk8 target proteins.
Visualizations
Caption: Workflow for safely handling this compound, from preparation to disposal.
Caption: Simplified Cdk8 signaling pathways and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
